molecular formula C8H12O4S B1467396 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid CAS No. 1250754-10-9

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1467396
CAS No.: 1250754-10-9
M. Wt: 204.25 g/mol
InChI Key: LDKARROWWIBGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O4S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)6-5-8(6)1-3-13(11,12)4-2-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKARROWWIBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250754-10-9
Record name 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive overview of the proposed synthesis and detailed characterization of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a novel spirocyclic compound with significant potential in medicinal chemistry. Spirocyclic scaffolds, particularly those incorporating sulfone moieties, are of increasing interest in drug discovery due to their inherent three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This document outlines a plausible, multi-step synthetic pathway, provides detailed, step-by-step experimental protocols, and presents a full suite of predicted characterization data, including NMR, IR, and mass spectrometry, to facilitate the practical synthesis and identification of this target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spirocyclic Sulfones in Drug Discovery

The quest for novel molecular architectures that can effectively modulate biological targets is a cornerstone of modern drug discovery. A promising strategy in this endeavor is the incorporation of rigid, three-dimensional scaffolds to enhance ligand-receptor interactions.[2][3] Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique and rigid geometry that can improve binding affinity and selectivity for biological targets.[2][3] When a sulfone group is integrated into such a spirocyclic system, the resulting molecule combines the desirable conformational rigidity of the spiro-center with the chemical and metabolic stability of the sulfone moiety.

The target molecule, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, is a compelling example of this molecular design philosophy. It features:

  • A spiro[2.5]octane core, providing a defined three-dimensional orientation of substituents.

  • A sulfone group, a common pharmacophore known for its hydrogen bonding capabilities and metabolic stability.

  • A cyclopropane ring , which can impart unique conformational constraints and metabolic properties.

  • A carboxylic acid functional group, offering a handle for further derivatization or for direct interaction with biological targets.

The lack of efficient synthetic methods for many spirocyclic vinyl sulfones has historically hindered their extensive investigation.[2][3][4] This guide aims to address this gap by proposing a robust synthetic route and a comprehensive characterization profile for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, thereby enabling its exploration by researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, commencing from commercially available starting materials. The key transformations include the formation of the spirocyclic sulfide via a Corey-Chaykovsky reaction, followed by oxidation to the sulfone, and subsequent introduction and hydrolysis of a nitrile to yield the target carboxylic acid.

Synthesis_Workflow A Tetrahydro-4H-thiopyran-4-one C 6-Thiaspiro[2.5]octane-1-carbonitrile A->C Corey-Chaykovsky Reaction B 1-(Bromomethyl)cyclopropanecarbonitrile B->C D 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carbonitrile C->D Oxidation E 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid D->E Hydrolysis

Sources

An In-depth Technical Guide to 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic frameworks have garnered significant attention in medicinal chemistry due to their inherent three-dimensional structures, which can lead to improved pharmacological properties. The incorporation of a sulfone moiety, a key functional group in a number of therapeutic agents, into a spiro[2.5]octane scaffold presents a compelling strategy for the design of novel drug candidates. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and potential applications of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a molecule of interest for drug discovery and development.

Physicochemical Properties

While experimental data for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is not extensively available in the public domain, its fundamental physicochemical properties can be calculated to provide valuable insights for research and development activities.

PropertyValueSource
Molecular Formula C₈H₁₂O₄SCalculated
Molecular Weight 204.24 g/mol Calculated
CAS Number 1250754-10-9-
XLogP3 -0.1Calculated
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 1Calculated
Exact Mass 204.04563 g/mol Calculated
Monoisotopic Mass 204.04563 g/mol Calculated
Topological Polar Surface Area 79.8 ŲCalculated
Heavy Atom Count 13Calculated
Formal Charge 0Calculated
Complexity 324Calculated

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid can be conceptualized based on established methodologies for the formation of spirocycles and the oxidation of sulfides. The proposed multi-step synthesis is outlined below.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis Start Commercially available starting materials Intermediate_1 1-Thiaspiro[2.5]octane-1-carboxylic acid ester Start->Intermediate_1 Corey-Chaykovsky Reaction Intermediate_2 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid ester Intermediate_1->Intermediate_2 Oxidation (e.g., m-CPBA, Oxone®) Final_Product 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid Intermediate_2->Final_Product Ester Hydrolysis (e.g., LiOH, NaOH)

Caption: Proposed synthetic workflow for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of a 1-Thiaspiro[2.5]octane-1-carboxylic acid ester via Corey-Chaykovsky Reaction

The initial formation of the spirocyclic sulfide can be achieved through a Corey-Chaykovsky reaction.[1][2][3][4][5] This reaction involves the treatment of a suitable cyclohexanone precursor bearing an α-ester group with a sulfur ylide.

  • Ylide Generation: Prepare dimethylsulfonium methylide or dimethyloxosulfonium methylide in situ by reacting the corresponding sulfonium salt with a strong base (e.g., sodium hydride) in an appropriate solvent like THF or DMSO.

  • Cyclopropanation: Add a solution of an appropriate α-carboalkoxy-cyclohexanone to the freshly prepared sulfur ylide at a controlled temperature (typically 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-thiaspiro[2.5]octane-1-carboxylic acid ester.

Step 2: Oxidation of the Spirocyclic Sulfide to the Sulfone

The sulfide moiety of the spirocyclic intermediate is then oxidized to the corresponding sulfone. Several oxidizing agents can be employed for this transformation.[6][7][8][9]

  • Reaction Setup: Dissolve the 1-thiaspiro[2.5]octane-1-carboxylic acid ester in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Oxidation: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise to the solution at 0 °C. The reaction is typically stirred for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution). Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude sulfone ester can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step involves the hydrolysis of the ester group to the carboxylic acid.

  • Hydrolysis: Dissolve the 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid ester in a mixture of a suitable solvent (e.g., THF, methanol) and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidification and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. The carboxylic acid product may precipitate out of the solution or can be extracted with an organic solvent.

  • Purification: The final product, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, can be purified by recrystallization from an appropriate solvent system to yield a solid product.

Spectroscopic Characterization (Predicted)

The structural confirmation of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane and cyclohexane ring protons.[10][11][12][13] The protons on the cyclopropane ring will likely appear as complex multiplets in the upfield region. The protons of the cyclohexane ring adjacent to the sulfone group will be deshielded and appear at a lower field. The carboxylic acid proton will exhibit a broad singlet at a significantly downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the spiro carbon, the carbons of the cyclopropane and cyclohexane rings, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the carbons adjacent to the sulfone group (deshielded).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfone group (symmetric and asymmetric SO₂ stretching vibrations, typically around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[14][15][16] A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption will appear around 1700-1725 cm⁻¹.[16][17]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.[18][19][20][21][22][23] Fragmentation patterns may involve the loss of SO₂ and CO₂.

Potential Applications in Drug Development

While specific biological activity data for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is not yet reported, the structural motifs present in the molecule suggest several potential therapeutic applications.

Rationale for Potential Biological Activity

Biological_Potential cluster_sulfone Sulfone Moiety cluster_spiro Spirocyclic Scaffold cluster_acid Carboxylic Acid Group Core 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid Sulfone_Activity Known bioactivity in various drug classes: - Antibacterial - Antiviral - Anti-inflammatory - Anticancer Core->Sulfone_Activity contributes to Spiro_Properties - 3D conformation for enhanced target binding - Improved metabolic stability - Novel chemical space Core->Spiro_Properties provides Acid_Function - Interaction with biological targets (e.g., enzymes, receptors) - Prodrug potential - Modulation of physicochemical properties Core->Acid_Function offers

Caption: Rationale for the potential biological activity of the target compound.

Cyclic sulfones are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[24][25][26][27] The rigid, three-dimensional nature of the spiro[2.5]octane core can lead to enhanced binding affinity and selectivity for biological targets.[28] The carboxylic acid functionality provides a handle for forming salts to improve solubility or for derivatization to create prodrugs with altered pharmacokinetic profiles.

Given these features, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid and its derivatives could be investigated for a variety of therapeutic areas, including but not limited to:

  • Oncology: As novel scaffolds for the development of anticancer agents.

  • Infectious Diseases: As potential antibacterial or antiviral compounds.

  • Inflammatory Diseases: As a core for the design of novel anti-inflammatory agents.

Conclusion

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid represents a novel and promising scaffold for the development of new therapeutic agents. While experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential biological activities. The proposed synthetic route is based on well-established chemical transformations, and the predicted physicochemical and spectroscopic properties offer a roadmap for its characterization. Further investigation into the biological properties of this unique spirocyclic sulfone is warranted and could lead to the discovery of new and effective drug candidates.

References

Click to expand
  • Sheng, H., Williams, P. E., Tang, W., Riedeman, J. S., Zhang, M., & Kenttämaa, H. I. (2017). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 82(15), 7763–7770. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156–161. [Link]

  • Roy, S., Saleh, S. A., Hazra, A., Debnath, S. C., & Hajra, S. (2021). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 23(15), 5899–5903. [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. [Link]

  • National Institutes of Health. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(35), 24655–24676. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • Wiley Online Library. (2021). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ChemistrySelect, 6(42), 11529-11538. [Link]

  • ACS Publications. (1962). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 34(1), 2–7. [Link]

  • ACS Publications. (2016). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 18(2), 244–247. [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(12), 1107-1115. [Link]

  • PubMed. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. [Link]

  • ResearchGate. (2015). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link]

  • National Institutes of Health. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(22), 7578. [Link]

  • ResearchGate. (n.d.). Cyclic sulfone containing compounds which showed strong biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. Retrieved from [Link]

  • ACS Publications. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(12), 1876–1879. [Link]

  • Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at.... Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 16(1), 1-7. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • PubChem. (n.d.). 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035915). Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2017). Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 89(14), 7398–7405. [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). 1-Oxa-6-thiaspiro[2.5]octane CAS NO.185-73-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2019). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 19(11), 7983–8001. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,6-dialkyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2- tetracarbonitriles and 2,2,3,3-tetracyanocyclopropanecarboxylic acid. Retrieved from [Link]

  • MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 27(19), 6529. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this novel spiro compound. While experimentally obtained data for this specific molecule is not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction to 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a unique spirocyclic compound featuring a cyclopropane ring fused to a cyclohexane ring which incorporates a sulfone group. The presence of a carboxylic acid moiety further adds to its chemical functionality. The spirocyclic nature, combined with the rigidity imparted by the cyclopropane and the electronic influence of the sulfone and carboxylic acid groups, makes this molecule an interesting candidate for further investigation in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of such research, for which spectroscopic methods are indispensable.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a solid sample like the target molecule is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) B Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) A->B C Transfer the solution to a clean 5 mm NMR tube B->C D Insert the sample into the NMR spectrometer E Lock onto the deuterium signal of the solvent D->E F Shim the magnetic field to optimize homogeneity E->F G Acquire ¹H and ¹³C NMR spectra F->G H Apply Fourier transform to the FID I Phase the spectrum H->I J Integrate the signals (¹H NMR) I->J K Reference the chemical shifts J->K

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid in DMSO-d₆ is expected to show distinct signals for the carboxylic acid proton, the cyclopropyl protons, and the protons on the cyclohexane ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0Singlet (broad)1H-COOH
~2.5-3.0Multiplet4HCH₂ adjacent to sulfone
~1.8-2.2Multiplet4HOther CH₂ of cyclohexane
~1.5-1.8Multiplet1HCH of cyclopropane
~0.8-1.2Multiplet2HCH₂ of cyclopropane
  • Causality: The carboxylic acid proton is highly deshielded and appears at a characteristic downfield shift[1]. The protons on the carbons alpha to the electron-withdrawing sulfone group will be shifted downfield compared to a typical cyclohexane. The cyclopropyl protons are expected to appear in the upfield region, a characteristic feature of strained ring systems[2][3][4].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~175-COOH
~55-60Spiro carbon
~50-55CH₂ adjacent to sulfone
~25-35Other CH₂ of cyclohexane
~20-30CH of cyclopropane
~10-20CH₂ of cyclopropane
  • Causality: The carbonyl carbon of the carboxylic acid is the most deshielded[5][6][7][8][9]. The spiro carbon, being quaternary and part of two rings, will have a unique chemical shift. The carbons adjacent to the sulfone group are deshielded due to its electron-withdrawing nature[10][11][12]. The cyclopropyl carbons are expected at relatively high field[6][13].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For the target compound, we expect to see characteristic absorption bands for the carboxylic acid and the sulfone groups.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

For a solid sample, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind 1-2 mg of sample with ~100 mg of dry KBr powder B Place the mixture in a pellet die A->B C Apply pressure to form a transparent pellet B->C D Place the KBr pellet in the sample holder of the FTIR E Acquire the IR spectrum D->E

Caption: Workflow for IR sample preparation (KBr pellet) and data acquisition.

Alternative methods for solid samples include preparing a Nujol mull[14][15] or using Attenuated Total Reflectance (ATR)[16].

Predicted IR Spectrum

The key diagnostic absorption bands expected in the IR spectrum are summarized below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1300-1350 and ~1120-1160StrongAsymmetric and symmetric S=O stretches (sulfone)
~1210-1320MediumC-O stretch (carboxylic acid)
  • Causality: The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding. The C=O stretch is a strong, sharp absorption. Sulfones exhibit two characteristic strong stretching vibrations for the S=O bonds[17][18][19][20][21].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Experimental Protocol: ESI-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) B Infuse the sample solution into the ESI source C Acquire the mass spectrum in positive or negative ion mode B->C

Caption: Workflow for ESI-MS sample preparation and data acquisition.

Predicted Mass Spectrum

The molecular formula of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is C₈H₁₂O₄S, with a monoisotopic mass of 204.0456 g/mol .

  • In positive ion mode , the protonated molecule [M+H]⁺ at m/z 205.0534 is expected.

  • In negative ion mode , the deprotonated molecule [M-H]⁻ at m/z 203.0378 is expected to be prominent.

Predicted Fragmentation Pattern (Negative Ion Mode):

Predicted m/z Proposed Fragment Notes
159.0483[M-H - CO₂]⁻Loss of carbon dioxide from the carboxylate
139.0378[M-H - SO₂]⁻Loss of sulfur dioxide
  • Causality: Carboxylic acids readily lose CO₂ upon fragmentation[1][22][23][24]. The sulfone group can be lost as a neutral SO₂ molecule, a common fragmentation pathway for sulfones[25][26][27][28][29]. The spirocyclic system may also lead to complex ring-opening fragmentations[30].

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. By understanding the expected spectroscopic signatures of this molecule, researchers can more efficiently and accurately confirm its structure upon synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results. This foundational spectroscopic knowledge is crucial for the advancement of research involving this and similar novel chemical entities.

References

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Sampling of solids in IR spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). Retrieved from [Link]

  • Dyer, J. C., Harris, D. L., & Evans, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660–3664. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). Retrieved from [Link]

  • Annunziata, R., Cinquini, M., Cozzi, F., & Raimondi, L. (1986). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 51(6), 843–845. [Link]

  • ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at... - ResearchGate. (n.d.). Retrieved from [Link]

  • Abraham, R. J., & Byrne, J. J. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(6), 559–571. [Link]

  • Dracinsky, M., & Bouř, P. (2014). 33S NMR: Recent Advances and Applications. Annual Reports on NMR Spectroscopy, 83, 1–55. [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Mass Spectra of Sulfoxides and Sulfones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. (n.d.). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]

  • Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxi - ACS Publications. (n.d.). Retrieved from [Link]

  • Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • Cyclopropanecarboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022, March 21). Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Mass Spectra of Diaryl Sulfones. | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Sulfone, methyl phenyl - the NIST WebBook. (n.d.). Retrieved from [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (n.d.). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (CAS Number: 1250754-10-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer unique opportunities for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this class of molecules, spirocyclic sulfones are of particular interest due to the ability of the sulfone group to act as a hydrogen bond acceptor and to modulate the physicochemical properties of the molecule. This guide provides a comprehensive overview of 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a unique molecule integrating a spiro[2.5]octane framework with a sulfone and a carboxylic acid moiety. While specific biological data for this compound is not extensively published, this document will extrapolate its potential based on the known properties of its constituent functional groups and provide a plausible synthetic pathway and characterization data to facilitate further research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

PropertyValueSource
CAS Number 1250754-10-9Internal Database
Molecular Formula C₈H₁₂O₄SAngene Chemical[1]
Molecular Weight 204.24 g/mol Angene Chemical[1]
IUPAC Name 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acidInternal Database
Canonical SMILES O=C(O)C1CC12CCS(CC2)(=O)=OBLDpharm[2]
Appearance White to off-white solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water (predicted)---

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (br s, 1H, COOH), 3.2-3.4 (m, 4H, CH₂SO₂), 1.8-2.2 (m, 5H, cyclopropane and cyclohexane CH), 1.4-1.6 (m, 2H, cyclohexane CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 174.0 (C=O), 52.5 (spiro C), 50.1 (CH₂SO₂), 28.5 (CH), 25.0 (CH₂), 21.0 (CH₂).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2950-2850 (C-H stretch), 1705 (strong, C=O stretch of carboxylic acid), 1310 and 1120 (strong, S=O stretch of sulfone).[3][4][5]

  • Mass Spectrometry (MS): m/z 205.05 [M+H]⁺, 227.03 [M+Na]⁺.

Plausible Synthetic Pathway

Synthetic_Pathway A 1,4-Cyclohexanedione monoethylene ketal B Ethyl 2-(6-ethylenedioxy-1-cyclohexen-1-yl)acetate A->B Wittig or Horner-Wadsworth-Emmons reaction C Ethyl 2-(6-ethylenedioxy-1-spiro[2.5]octan-1-yl)acetate B->C Simmons-Smith cyclopropanation D Ethyl 6-oxo-spiro[2.5]octane-1-carboxylate C->D Acidic hydrolysis (deprotection) E Ethyl 6-thia-spiro[2.5]octane-1-carboxylate D->E Thionation (e.g., Lawesson's reagent) followed by reduction F Ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate E->F Oxidation (e.g., m-CPBA or Oxone®) G 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid F->G Saponification (e.g., LiOH or NaOH)

Figure 1. Proposed synthetic pathway for 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(6-ethylenedioxy-1-cyclohexen-1-yl)acetate

  • To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 1,4-cyclohexanedione monoethylene ketal in THF.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target α,β-unsaturated ester.

Step 2: Synthesis of Ethyl 2-(6-ethylenedioxy-1-spiro[2.5]octan-1-yl)acetate

  • To a solution of the α,β-unsaturated ester from Step 1 in anhydrous dichloromethane (DCM), add a solution of diethylzinc.

  • Cool the mixture to 0 °C and add diiodomethane dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the cyclopropanated product.

Step 3: Synthesis of Ethyl 6-oxo-spiro[2.5]octane-1-carboxylate

  • Dissolve the protected spirocycle from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates complete deprotection.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry, filter, and concentrate the organic phase to obtain the ketone.

Step 4: Synthesis of Ethyl 6-thia-spiro[2.5]octane-1-carboxylate

  • To a solution of the ketone from Step 3 in anhydrous toluene, add Lawesson's reagent.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate and purify the crude thioketone by column chromatography.

  • The resulting thioketone is then reduced to the corresponding thiol and cyclized to the thioether in a subsequent step, which may involve a reducing agent like sodium borohydride followed by treatment with a dihaloalkane or an intramolecular cyclization promoter. A more direct route from the ketone to the thioether may also be possible.

Step 5: Synthesis of Ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate

  • Dissolve the thioether from Step 4 in a suitable solvent such as DCM or acetic acid.

  • Add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in portions at 0 °C.[6][7][8][9][10]

  • Allow the reaction to stir at room temperature until the starting material is consumed.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with DCM, wash with sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to give the sulfone.

Step 6: Synthesis of 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

  • Dissolve the ester from Step 5 in a mixture of THF and water.

  • Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the saponification is complete.

  • Acidify the reaction mixture with dilute HCl to a pH of approximately 2-3.

  • Extract the carboxylic acid product with ethyl acetate.

  • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield the final product.

Potential Biological Relevance and Applications

While no specific biological activities have been reported for 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, its structural components suggest several areas of potential therapeutic interest.

  • Spirocyclic Core: The rigid, three-dimensional nature of the spiro[2.5]octane scaffold can lead to enhanced binding affinity and selectivity for biological targets by presenting functional groups in well-defined spatial orientations. This can be advantageous in designing potent and selective enzyme inhibitors or receptor modulators.

  • Sulfone Moiety: The sulfone group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and is metabolically stable. The incorporation of a sulfone can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

  • Carboxylic Acid Group: The carboxylic acid functionality can act as a key pharmacophore, forming critical interactions with biological targets, particularly through salt bridges with basic amino acid residues. It can also be used as a handle for further chemical modification, such as the formation of amides or esters to create prodrugs with improved oral bioavailability.

Given these features, 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid could serve as a valuable building block for the synthesis of novel compounds with potential applications in areas such as:

  • Oncology: Many small molecule inhibitors targeting kinases or other enzymes involved in cancer signaling pathways incorporate rigid scaffolds and hydrogen-bonding moieties.

  • Infectious Diseases: The unique three-dimensional shape could be exploited to design inhibitors of viral or bacterial enzymes.

  • Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the molecule might be tuned for interaction with CNS targets, although blood-brain barrier penetration would need to be optimized.

Commercial Availability

6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is available from several commercial suppliers as a research chemical. Its availability facilitates its use as a building block in discovery chemistry programs. Some of the known suppliers include:

  • Angene Chemical[1]

  • BLDpharm[2]

  • AK Scientific

  • Enamine

It is recommended to contact these suppliers directly for information on purity, pricing, and availability.

Conclusion

6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid represents an intriguing, yet underexplored, chemical entity with significant potential for application in drug discovery and development. Its unique combination of a spirocyclic framework, a sulfone group, and a carboxylic acid moiety makes it a promising scaffold for the design of novel bioactive molecules. This technical guide provides a foundation for researchers interested in this compound by outlining its key properties, proposing a plausible synthetic route, and discussing its potential biological relevance. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is warranted and could lead to the discovery of new therapeutic agents.

References

  • Angene Chemical. 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. [Link]

  • Google Patents. Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • PubChemLite. 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione. [Link]

  • PubChem. 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

  • MDPI. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. [Link]

  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. Spiro[2.5]octane-6-carboxylic acid. [Link]

  • YouTube. Oppenauer oxidation. [Link]

  • PubMed. Oxidation and formation of oxidation products of β-carotene at boiling temperature. [Link]

  • SciELO. The study of the biological activities of Ziziphora clinopodioides. [Link]

  • ChemRxiv. A Study on the Allylic Oxidation of Some β-Rose Ketones. [Link]

  • ResearchGate. Phytochemical Screening and Biological Activities of Diospyros villosa (L.) De Winter Leaf and Stem-Bark Extracts. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

Sources

Unlocking the Therapeutic Potential of Thiaspirooctane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Heterocyclic Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and untapped biological potential is paramount. Thiaspirooctane derivatives, a fascinating class of sulfur-containing spiro-heterocycles, have emerged as a promising frontier in this endeavor. Their rigid, yet complex, three-dimensional architecture presents a compelling opportunity to explore new chemical space and develop next-generation therapeutics. This guide provides an in-depth technical exploration of the potential biological activities of these novel compounds, offering a roadmap for researchers, scientists, and drug development professionals seeking to harness their therapeutic promise. We will delve into the synthetic rationale, explore key biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory potential, and provide detailed, field-proven experimental protocols to empower your research and development efforts.

The Thiaspirooctane Scaffold: A Primer on Synthesis and Structural Significance

The thiaspirooctane core, characterized by a sulfur-containing ring spiro-fused to a four or five-membered ring, represents a unique structural motif. The synthesis of this scaffold often employs elegant and efficient strategies, such as [3+2] cycloaddition reactions, to construct the spirocyclic framework.[1] The inherent three-dimensionality of the thiaspirooctane scaffold is a key attribute, offering distinct advantages in drug design by allowing for precise spatial orientation of substituents to interact with biological targets.[2]

While a diverse range of thiaspirooctane derivatives can be envisioned, this guide will focus on the thia-azaspiro[3.4]octane core as a representative example that has shown promising biological activity. The synthesis of this core can be achieved through multi-step sequences, often starting from commercially available building blocks.

Illustrative Synthetic Pathway: A Conceptual Overview

The following diagram outlines a conceptual synthetic workflow for the generation of a thiaspiro[3.4]octane library for biological screening. This process is designed to be adaptable, allowing for the introduction of diverse chemical functionalities at key positions to explore structure-activity relationships (SAR).

A Starting Material (e.g., Thietane derivative) B Functional Group Interconversion A->B Step 1 C [3+2] Cycloaddition (e.g., with an azomethine ylide) B->C Step 2 D Thiaspiro[3.4]octane Core C->D Step 3 E Library Synthesis (Parallel Chemistry) D->E Step 4 F Purification & Characterization E->F Step 5 G Biological Screening F->G Step 6

Caption: Conceptual workflow for thiaspirooctane library synthesis.

Spectroscopic Characterization: The unambiguous identification of synthesized thiaspirooctane derivatives is paramount. A combination of spectroscopic techniques is essential for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively, allowing for the confirmation of the core structure and the position of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compounds.

Biological Activities of Thiaspirooctane Derivatives: A Landscape of Therapeutic Potential

While the exploration of thiaspirooctane derivatives is an emerging field, preliminary studies on related thiaspiro-heterocycles and diazaspiro[3.4]octanes have revealed a spectrum of promising biological activities.[3][4] This section will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of this novel class of compounds, drawing parallels from structurally related molecules where direct data on thiaspirooctanes is limited.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The unique three-dimensional nature of spirocyclic compounds makes them attractive candidates for the development of novel anticancer agents.[5] Research on related spiro-heterocycles has demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have shown moderate to high inhibition of human colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver hepatocellular carcinoma (HepG-2) cell lines.[8][9][10]

Proposed Mechanism of Action: While the precise mechanisms of action for thiaspirooctane derivatives are yet to be fully elucidated, potential targets could include key enzymes and proteins involved in cell cycle regulation and proliferation. The spirocyclic scaffold can act as a rigid framework to position functional groups for optimal interaction with the binding sites of these targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[6]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiaspirooctane derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

A Cancer Cell Culture B Seeding in 96-well Plate A->B C Treatment with Thiaspirooctane Derivatives B->C D Incubation C->D E MTT Addition D->E F Formazan Formation E->F G Solubilization F->G H Absorbance Reading G->H I IC50 Determination H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: A New Front in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Sulfur-containing heterocycles have a long history in medicinal chemistry as effective antimicrobial agents.[11][12] Studies on diazaspiro[3.4]octane derivatives have identified compounds with potent antitubercular activity, highlighting the potential of this spirocyclic scaffold in combating infectious diseases.[3]

Structure-Activity Relationship Insights: The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the spirocyclic core. A systematic exploration of these structural modifications is crucial for optimizing potency and spectrum of activity.

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[13]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the thiaspirooctane derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Spiro-heterocyclic compounds have demonstrated promising anti-inflammatory properties in various preclinical models.[14]

Potential Mechanisms: Thiaspirooctane derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and by inhibiting the production of pro-inflammatory mediators.[10]

The carrageenan-induced paw edema model is a widely used in vivo assay for the evaluation of acute anti-inflammatory activity.[13][15][16][17][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the thiaspirooctane derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage). A control group receives the vehicle.

  • Induction of Edema: After a predetermined time (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

A Animal Acclimatization B Compound/Vehicle Administration A->B C Carrageenan Injection (Paw) B->C D Paw Volume Measurement (Plethysmometer) C->D at 0, 1, 2, 3, 4 hours E Data Analysis (% Inhibition of Edema) D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation and Interpretation: A Guide to Meaningful Analysis

Table 1: In Vitro Cytotoxicity of Thiaspirooctane Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)
TSO-001HCT116[Insert Data]
TSO-002HCT116[Insert Data]
TSO-003HCT116[Insert Data]
Doxorubicin (Control)HCT116[Insert Data]
TSO-001PC-3[Insert Data]
TSO-002PC-3[Insert Data]
TSO-003PC-3[Insert Data]
Doxorubicin (Control)PC-3[Insert Data]
Table 2: Minimum Inhibitory Concentration (MIC) of Thiaspirooctane Derivatives
Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
TSO-001[Insert Data][Insert Data][Insert Data]
TSO-002[Insert Data][Insert Data][Insert Data]
TSO-003[Insert Data][Insert Data][Insert Data]
Ciprofloxacin (Control)[Insert Data][Insert Data]N/A
Fluconazole (Control)N/AN/A[Insert Data]
Table 3: Anti-inflammatory Activity of Thiaspirooctane Derivatives in the Carrageenan-Induced Paw Edema Model
TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle-0
TSO-001[Insert Dose][Insert Data]
TSO-002[Insert Dose][Insert Data]
TSO-003[Insert Dose][Insert Data]
Indomethacin (Control)10[Insert Data]

Future Directions and Concluding Remarks

The exploration of thiaspirooctane derivatives represents a compelling avenue for the discovery of novel therapeutic agents. The unique structural features of this scaffold, combined with the promising biological activities observed in related spiro-heterocyclic systems, underscore the significant potential of this compound class. This guide has provided a foundational framework for the synthesis, characterization, and biological evaluation of thiaspirooctane derivatives.

Future research should focus on the synthesis of diverse libraries of thiaspirooctanes to conduct comprehensive structure-activity relationship studies. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design and optimization of lead compounds. As our understanding of the biological activities of thiaspirooctane derivatives deepens, so too will our ability to translate their therapeutic potential into tangible clinical benefits.

References

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. J. Vis. Exp. (168), e62121, doi:10.3791/62121 (2021). [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Curr. Protoc. Pharmacol. 74:5.4.1-5.4.7 (2016). [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. Asian J. Pharm. Clin. Res. 10, 51-58 (2017). [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett. 18, 4, 764–767 (2016). [Link]

  • Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives. J. Biol. Eng. Med. 2, 1-4 (2018). [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. J. Org. Pharm. Chem. 21, 4, 76-85 (2023). [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules 22, 170 (2017). [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals 15, 1404 (2022). [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Synlett 27, 241-244 (2016). [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. ECMC 2022, 8th International Electronic Conference on Medicinal Chemistry, 1–30 November 2022. [Link]

  • 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. PubChem. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules 22, 170 (2017). [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules 22, 170 (2017). [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules 27, 269 (2022). [Link]

  • Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR. Eur. J. Med. Chem. 271, 116365 (2024). [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals 16, 407 (2023). [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Adv., 13, 31398-31411 (2023). [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen (2023). [Link]

  • Structural and Antimicrobial Activity Analyses of Different Forms of Sulfur-Nitrogen Containing Heterocyclic Supramolecule. J. Chem. Crystallogr. 44, 115–123 (2014). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. Molecules 28, 7350 (2023). [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. Curr. Pharm. Des. 18, 1219-35 (2012). [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. J. Med. Chem. 64, 6, 3448–3463 (2021). [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals 16, 407 (2023). [Link]

  • Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. New J. Chem., 45, 12726-12736 (2021). [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen (2018). [Link]

  • Structure-Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacol. Transl. Sci. 7, 10, 2038–2053 (2024). [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. Curr. Pharm. Des. 18, 1219-35 (2012). [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules 24, 2136 (2019). [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules 28, 4824 (2023). [Link]

  • In Silico Insights on the Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and the Prospective Anti-Inflammatory Capacity of Andrographis paniculata Phytocompounds. Int. J. Environ. Res. Public Health 19, 8588 (2022). [Link]

  • Enantioseparation and a comprehensive spectroscopic analysis of novel synthetic cathinones laterally substituted with a trifluoromethyl group. Spectrochim. Acta A Mol. Biomol. Spectrosc. 291, 122320 (2023). [Link]

  • Synthesis, biological evaluation, and molecular modeling of novel thioacridone derivatives related to the anticancer alkaloid acronycine. J. Med. Chem. 47, 4373-83 (2004). [Link]

  • Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. RSC Med. Chem., 14, 1630-1641 (2023). [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules 26, 7634 (2021). [Link]

  • The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review. Front. Pharmacol. 15:1396348 (2024). [Link]

  • Special Issue : Structure–Activity Relationships (SAR) of Natural Products. Molecules. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules 24, 1 (2018). [Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Molecules 27, 8560 (2022). [Link]

  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Materials 14, 6088 (2021). [Link]

  • The Ascidian-Derived Metabolites with Antimicrobial Properties. Mar. Drugs 19, 532 (2021). [Link]

Sources

In Silico Prediction of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of the novel compound 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. In the absence of pre-existing biological data for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to perform a thorough computational evaluation. The workflow detailed herein integrates a suite of robust and validated computational methodologies, including target identification through reverse docking and chemical similarity searching, quantitative structure-activity relationship (QSAR) modeling, molecular docking, pharmacophore generation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is elucidated with the underlying scientific rationale, providing a self-validating framework for the early-stage assessment of this compound's therapeutic potential.

Introduction: The Imperative for Early-Stage In Silico Assessment

The journey of a drug from conception to clinic is fraught with high attrition rates, with many candidates failing due to unforeseen toxicity or lack of efficacy. Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery, offering a cost-effective and rapid means to prioritize promising compounds and identify potential liabilities long before expensive and time-consuming laboratory synthesis and testing.[1] This guide focuses on a specific molecule, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, for which there is a paucity of publicly available bioactivity data. The structured approach presented here is designed to build a comprehensive bioactivity profile from the ground up, leveraging the power of computational chemistry and bioinformatics.

The fundamental principle underpinning this workflow is that the biological activity of a molecule is intrinsically linked to its structure. By dissecting the structural and physicochemical properties of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, we can infer its potential interactions with biological macromolecules and predict its fate within a biological system. This proactive approach to bioactivity prediction is a cornerstone of efficient and informed drug development.

The Subject Molecule: 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Before commencing any computational analysis, it is crucial to accurately represent the molecule of interest. The starting point for all in silico investigations is the molecular structure, typically represented as a SMILES (Simplified Molecular Input Line Entry System) string.

Table 1: Properties of the Subject Molecule

PropertyValueSource
IUPAC Name 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid-
CAS Number 1250754-10-9[2]
Molecular Formula C₈H₁₂O₄S[3]
Molecular Weight 204.24 g/mol [3]
SMILES C1CC2(C1)CS(=O)(=O)CCC2C(=O)OPubChem

The unique spirocyclic core containing a sulfone group suggests a rigid scaffold, which can be advantageous for specific receptor binding. The carboxylic acid moiety imparts a negative charge at physiological pH, which will be a key determinant in its pharmacokinetic and pharmacodynamic properties.

The In Silico Bioactivity Prediction Workflow

The proposed workflow is a multi-pronged approach, designed to cast a wide net for potential biological targets and then progressively refine the predictions through more focused and computationally intensive methods.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Bioactivity Prediction & Validation cluster_2 Phase 3: Pharmacokinetic Profiling Target Identification Target Identification Reverse Docking Reverse Docking Target Identification->Reverse Docking Structure-Based Similarity Searching Similarity Searching Target Identification->Similarity Searching Ligand-Based QSAR Modeling QSAR Modeling Reverse Docking->QSAR Modeling Potential Targets Similarity Searching->QSAR Modeling Potential Targets Bioactivity Prediction Bioactivity Prediction Bioactivity Prediction->QSAR Modeling Molecular Docking Molecular Docking Bioactivity Prediction->Molecular Docking QSAR Modeling->Molecular Docking Prioritized Targets Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling ADMET Prediction ADMET Prediction Pharmacophore Modeling->ADMET Prediction Validated Binding Mode G cluster_0 Input cluster_1 Preparation cluster_2 Docking cluster_3 Output Protein (PDB) Protein (PDB) Prepare Protein Prepare Protein Protein (PDB)->Prepare Protein Ligand (SMILES) Ligand (SMILES) Prepare Ligand Prepare Ligand Ligand (SMILES)->Prepare Ligand Define Grid Box Define Grid Box Prepare Protein->Define Grid Box Run AutoDock Vina Run AutoDock Vina Prepare Ligand->Run AutoDock Vina Define Grid Box->Run AutoDock Vina Binding Poses Binding Poses Run AutoDock Vina->Binding Poses Binding Affinity Binding Affinity Run AutoDock Vina->Binding Affinity Interaction Analysis Interaction Analysis Binding Poses->Interaction Analysis

Figure 2: A detailed workflow for molecular docking using AutoDock Vina.

A pharmacophore is an abstract representation of the key molecular features that are essential for binding to a specific receptor. [4]A pharmacophore model can be generated from the validated protein-ligand complex to further understand the binding requirements and for use in virtual screening campaigns.

Protocol 5: Structure-Based Pharmacophore Modeling

  • Feature Identification: Analyze the key interactions identified from the molecular docking results (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, positive/negative ionizable groups). [5]2. Pharmacophore Model Generation: Create a 3D arrangement of these features that represents the essential binding interactions.

  • Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds for the target. A good model should be able to distinguish between these two classes of molecules.

Phase 3: Pharmacokinetic Profiling - Predicting the Fate of the Molecule in the Body

A compound's therapeutic potential is not solely determined by its bioactivity but also by its ADMET properties. In silico ADMET prediction provides an early indication of a compound's drug-likeness and potential for toxicity. [6][7] Protocol 6: In Silico ADMET Prediction

  • Tool Selection: Utilize open-access web servers and software such as SwissADME and admetSAR for ADMET prediction. [8][9]2. Property Prediction: Input the SMILES string of the subject molecule to predict a range of properties, including:

    • Absorption: Gastrointestinal absorption, blood-brain barrier penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Analysis of Results: Evaluate the predicted ADMET profile to identify any potential liabilities that may hinder the development of the compound as a drug.

Table 3: Example of Predicted ADMET Properties

PropertyPredicted ValueInterpretation
GI Absorption HighLikely to be orally bioavailable.
BBB Permeant NoUnlikely to have central nervous system effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
Ames Toxicity NoLow likelihood of being mutagenic.
hERG Inhibition NoLow risk of cardiotoxicity.

Data Synthesis and Interpretation

The culmination of this in silico workflow is a comprehensive bioactivity profile of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. The results from each phase should be critically evaluated and integrated to form a holistic view of the compound's potential. For instance, a high predicted binding affinity from molecular docking is more significant if it is for a target that was also identified through similarity searching and for which the QSAR model predicted high activity. Conversely, a promising bioactivity prediction may be tempered by a poor predicted ADMET profile.

Conclusion and Future Directions

This technical guide has presented a systematic and scientifically grounded in silico workflow for the prediction of the bioactivity of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. By following this multi-faceted approach, researchers can generate a robust and data-driven hypothesis regarding the compound's therapeutic potential. It is imperative to underscore that in silico predictions are not a substitute for experimental validation. Rather, they serve as a powerful tool for hypothesis generation and prioritization, guiding subsequent experimental studies towards the most promising avenues of research. The findings from this computational workflow should be used to inform the design of targeted in vitro and in vivo experiments to confirm the predicted bioactivities and further explore the therapeutic utility of this novel chemical entity.

References

  • ChEMBL - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • How do I assess similarities between molecules?. (n.d.). Optibrium. Retrieved January 20, 2026, from [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Data Visualization in Medicinal Chemistry. (n.d.). labor&more. Retrieved January 20, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved January 20, 2026, from [Link]

  • Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium. Retrieved January 20, 2026, from [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024). bioRxiv. Retrieved January 20, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • Data Visualization during the Early Stages of Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved January 20, 2026, from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Bioactivity predictions and virtual screening using machine learning predictive model. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 20, 2026, from [Link]

  • Contemporary Computational Applications and Tools in Drug Discovery. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Comparing and Searching Chemical Entities. (2019). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 20, 2026, from [Link]

  • Bioactivity Prediction Using Machine Learning. (n.d.). GitHub. Retrieved January 20, 2026, from [Link]

  • Similarity search. (n.d.). Chemaxon Docs. Retrieved January 20, 2026, from [Link]

  • Chemical Similarity Searching. (1998). Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]

  • Application of machine learning in prediction of bioactivity of molecular compounds: A review. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Help and Tutorial. (n.d.). ChemMine Tools. Retrieved January 20, 2026, from [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube. Retrieved January 20, 2026, from [Link]

  • Deep learning for peptide property and bioactivity prediction. (2024). YouTube. Retrieved January 20, 2026, from [Link]

  • AutoDock Vina: Molecular docking program. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved January 20, 2026, from [Link]

  • Visualization of Small Molecules Data for the Drug Discovery Process of Leflunomide. (2024). Scholars Research Library. Retrieved January 20, 2026, from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved January 20, 2026, from [Link]

  • Python for Bioinformatics - Drug Discovery Using Machine Learning and Data Analysis. (2021). YouTube. Retrieved January 20, 2026, from [Link]

  • Basics of QSAR Modeling. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). JoVE. Retrieved January 20, 2026, from [Link]

  • In silico #ADMET Analysis by #SwissADMET web based tools. (2021). YouTube. Retrieved January 20, 2026, from [Link]

  • Building a QSAR model. (2020). OECD QSAR Toolbox. Retrieved January 20, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023). YouTube. Retrieved January 20, 2026, from [Link]

  • A Quick Introduction to Graphviz. (2017). Ryan Plant. Retrieved January 20, 2026, from [Link]

  • Reverse docking: Significance and symbolism. (2024). Patsnap. Retrieved January 20, 2026, from [Link]

  • How can I predict the insilico ADMET (toxicity) of a new drug?. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Graphviz workflow 1. (2023). YouTube. Retrieved January 20, 2026, from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). SpringerLink. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Discovery and Novelty of Spirocyclic Sulfone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with superior pharmacological profiles is relentless. The saturation of chemical space with flat, aromatic compounds has propelled a shift towards three-dimensional (3D) scaffolds that can better engage with complex biological targets. This guide delves into the strategic convergence of three powerful pharmacophoric elements: the rigid spirocyclic scaffold, the polar sulfone moiety, and the versatile carboxylic acid group. We will explore the discovery rationale, synthetic intricacies, and unique properties of the emerging class of spirocyclic sulfone carboxylic acids, offering researchers and drug development professionals a comprehensive overview of their potential to unlock new therapeutic avenues.

The Architectural Imperative: Deconstructing the Core Components

The design of a novel therapeutic agent is a multifactorial challenge, balancing potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The combination of a spirocyclic core, a sulfone group, and a carboxylic acid is a deliberate strategy to address these challenges simultaneously.

The Spirocyclic Core: Engineering Three-Dimensionality

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro center. This unique arrangement forces the rings into orthogonal planes, creating a rigid and well-defined three-dimensional structure.[1]

  • Causality of Choice: Moving away from flat, planar molecules is a key strategy to improve selectivity and explore novel interactions with protein binding sites.[2] The inherent 3D nature of spirocycles allows for the precise projection of functional groups into space, enabling more sophisticated and specific ligand-receptor interactions than can be achieved with largely planar systems.[2] While synthetically more challenging than their simpler acyclic or fused-ring counterparts, the payoff is access to a less-explored chemical space with potentially improved physicochemical properties.[3][4]

The Sulfone Moiety: A Polar Powerhouse for ADME Optimization

The sulfone group (R-S(O)₂-R') is a non-planar, organosulfur functional group with distinct properties.[5]

  • Causality of Choice: The sulfonyl group is a strong hydrogen bond acceptor and is highly polar.[5][6] Its incorporation into a molecule can be a powerful tool to modulate ADME properties. Specifically, it can:

    • Increase Solubility: The polarity helps to improve aqueous solubility, a common hurdle in drug development.[6]

    • Enhance Metabolic Stability: The sulfur atom is in its highest oxidation state, making it resistant to oxidative metabolism.

    • Act as a Bioisostere: Sulfones can serve as effective bioisosteres for other groups like sulfonamides or ketones, allowing chemists to circumvent intellectual property or mitigate specific liabilities like the formation of reactive metabolites associated with some sulfonamides.[7][8][9]

The Carboxylic Acid: The Anchor for Biological Interaction

The carboxylic acid (-COOH) is one of the most prevalent functional groups in marketed drugs.[10]

  • Causality of Choice: This group is often a cornerstone of a molecule's pharmacophore.[10][11] Being typically ionized at physiological pH, it excels at forming strong electrostatic interactions and hydrogen bonds with basic residues (e.g., lysine, arginine) in a target's active site.[11][12] However, this ionization can also be a liability, limiting passive diffusion across biological membranes and sometimes leading to metabolic instability.[10][13] The strategic decision is to include it when direct, strong interaction is paramount for potency, while the rest of the molecular scaffold is designed to compensate for its potential pharmacokinetic drawbacks.

The logical convergence of these three motifs leads to the hypothesis that a spirocyclic sulfone carboxylic acid can offer the best of all worlds: a rigid 3D scaffold for selectivity, a polar sulfone for improved ADME properties, and a carboxylic acid for potent target engagement.

Discovery and Synthetic Strategy: From Concept to Compound

The discovery of this compound class is not marked by a single event, but by the logical evolution of medicinal chemistry principles. The general workflow from conceptualization to a validated molecule is a systematic process.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Validation cluster_2 Biological Evaluation A Identify Need: Improve 3D Shape & ADME B Hypothesis: Combine Spirocycle, Sulfone, and COOH A->B C In Silico Modeling: Docking studies B->C D Develop Synthetic Route C->D E Purification & Characterization (HPLC, NMR, MS) D->E Self-Validation F In Vitro Assays: Potency & Selectivity E->F G ADME Profiling F->G H Structure-Activity Relationship (SAR) Studies G->H H->B Iterative Optimization

General Synthetic Approach: A Modular Strategy

A robust synthesis must be adaptable. A common strategy involves constructing a spirocyclic sulfide precursor, which can then be oxidized to the sulfone, followed by deprotection or hydrolysis to reveal the carboxylic acid. The [3+2] cycloaddition of a thiocarbonyl ylide with an electron-deficient cyclic alkene is an efficient method for creating spirocyclic sulfide cores.[14][15]

G A Exocyclic Alkene (with Ester group) C [3+2] Cycloaddition A->C B Thiocarbonyl Ylide Precursor B->C D Spirocyclic Sulfide Ester C->D E Oxidation (e.g., m-CPBA, Oxone®) D->E F Spirocyclic Sulfone Ester E->F G Hydrolysis (e.g., LiOH, H₂O) F->G H Final Product: Spirocyclic Sulfone Carboxylic Acid G->H

Experimental Protocol: Synthesis of a Spiro[3.4]octane-Sulfone-Carboxylic Acid Derivative

This protocol is a representative example based on established chemical transformations.[14]

Step 1: [3+2] Cycloaddition to form Spirocyclic Sulfide Ester

  • System Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the cyclic alkene precursor, methyl 2-(cyclopent-1-en-1-yl)acetate (1.0 eq), and anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Ylide Generation: In a separate flask, prepare the thiocarbonyl ylide precursor. Add 1,3,5-trithiane (1.2 eq) to anhydrous DCM.

  • Reaction: Slowly add the ylide precursor solution to the stirred alkene solution at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: The [3+2] cycloaddition is a highly efficient way to form the five-membered thiolane ring and set the spirocyclic center in a single step. DCM is a common solvent for this transformation due to its inertness.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the spirocyclic sulfide ester.

Step 2: Oxidation to Spirocyclic Sulfone Ester

  • System Setup: Dissolve the spirocyclic sulfide ester (1.0 eq) from the previous step in DCM (0.1 M) in a 250 mL round-bottom flask and cool to 0 °C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise to the solution, ensuring the temperature does not exceed 5 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

    • Causality: m-CPBA is a reliable and common oxidant for converting sulfides to sulfones. Using slightly more than two equivalents ensures the full oxidation past the sulfoxide intermediate. The reaction is performed at a low temperature initially to control the exothermic reaction.

  • Workup & Purification: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude sulfone can often be carried forward or purified by chromatography if necessary.

Step 3: Hydrolysis to Spirocyclic Sulfone Carboxylic Acid

  • System Setup: Dissolve the spirocyclic sulfone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 0.1 M).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 6 hours, monitoring by TLC or LC-MS.

    • Causality: LiOH is a strong base suitable for saponifying the methyl ester to the corresponding carboxylate salt. THF is used to ensure the solubility of the organic substrate in the aqueous medium.

  • Workup & Final Product Isolation: Once the reaction is complete, concentrate the mixture to remove THF. Dilute with water and acidify to pH ~2-3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final spirocyclic sulfone carboxylic acid.

Self-Validating System: Throughout this protocol, each step is validated. The progress of reactions is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final compound and key intermediates are confirmed using a suite of analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is quantified using High-Performance Liquid Chromatography (HPLC).

Novelty and Pharmacological Implications

The novelty of spirocyclic sulfone carboxylic acids lies in the synergistic combination of their constituent parts, leading to a unique profile in chemical space.

Physicochemical Properties

The introduction of the spirocyclic core and the sulfone group significantly impacts a molecule's properties compared to a simpler, flat analogue.

PropertyTypical Acyclic/Aromatic AcidSpirocyclic Sulfone Carboxylic AcidRationale for Change
Fraction of sp³ carbons (Fsp³) LowHighThe spirocyclic core is inherently sp³-rich, which often correlates with improved solubility and clinical success.[2][16]
Topological Polar Surface Area (TPSA) Moderate to HighHighThe sulfone and carboxylic acid are both major contributors to TPSA, enhancing solubility.[5]
Lipophilicity (LogP/LogD) VariableLoweredThe polar sulfone group effectively reduces lipophilicity, which can improve ADME properties.[6]
Molecular Rigidity Low to ModerateHighThe spirocyclic framework reduces conformational flexibility, which can increase binding affinity and selectivity.[3][17]
Potential Therapeutic Applications

While a nascent class, the structural motifs are present in compounds targeting a range of diseases. For instance, spirocyclic heterocyclic sulfones have been developed as potent inhibitors of the renal outer medullary potassium channel (ROMK) for use as diuretics.[18] The addition of a carboxylic acid could be envisioned to target different binding sites or classes of enzymes, such as proteases or kinases, where an acidic group is crucial for anchoring the ligand.

G cluster_0 Structural Features cluster_1 Improved Properties cluster_2 Therapeutic Potential Core Spirocyclic Sulfone Carboxylic Acid A Rigid 3D Scaffold (Spirocycle) Core->A B H-Bond Acceptor (Sulfone) Core->B C Anionic/H-Bond Donor/Acceptor (COOH) Core->C D Enhanced Selectivity A->D E Optimized ADME Profile (Solubility, Stability) B->E F Potent Target Binding C->F G Enzyme Inhibition (e.g., Proteases, Kinases) D->G H Ion Channel Modulation I Novel Target Classes E->H F->I

Conclusion and Future Directions

Spirocyclic sulfone carboxylic acids represent a promising, albeit underexplored, area of chemical space. The strategic combination of a 3D-biasing spirocycle, an ADME-enhancing sulfone, and a target-engaging carboxylic acid provides a compelling blueprint for the design of next-generation therapeutics. While their synthesis can be more complex than traditional flat molecules, modern synthetic methods are increasingly mitigating these challenges.[17][19] Future work will likely focus on the development of more diverse and efficient synthetic routes to access a wider range of these scaffolds and their subsequent evaluation against a broad panel of biological targets. The insights gained from this class of molecules will undoubtedly contribute to the ongoing evolution of rational drug design.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. ACS Publications. [Link]

  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. ResearchGate. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

  • Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. ResearchGate. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. NIH. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. OMICS International. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. PubMed. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Europe PMC. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. PubMed. [Link]

  • Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate. [Link]

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for determining the physicochemical properties critical for preclinical and formulation development. By integrating established principles of physical chemistry with modern analytical techniques, this guide offers a robust approach to generating the essential data package for this unique spirocyclic molecule. The protocols described herein are grounded in authoritative standards, including ICH guidelines, ensuring the generation of reliable and reproducible results.

Introduction: Unveiling a Unique Spirocyclic Scaffold

The compound 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid presents a distinctive molecular architecture, combining a spirocyclic system with a sulfone and a carboxylic acid moiety. Spirocyclic compounds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can enhance interaction with biological targets and improve physicochemical properties such as solubility.[1][2][3] The sulfone group, a polar moiety, can contribute to increased metabolic stability and solubility, while the carboxylic acid function provides a handle for salt formation and influences pH-dependent solubility.[4] A thorough understanding of the solubility and stability of this molecule is paramount for its progression as a potential therapeutic agent, as these properties directly impact its bioavailability, formulation, and shelf-life.[5] This guide provides the scientific rationale and detailed experimental protocols to comprehensively evaluate these critical attributes.

Physicochemical Characterization: A Predictive Foundation

A preliminary in-silico and basic experimental characterization of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is crucial for designing subsequent solubility and stability studies.

Table 1: Predicted and Basic Physicochemical Properties

PropertyPredicted/Measured ValueSignificance
Molecular FormulaC₈H₁₂O₄SDefines the elemental composition.
Molecular Weight204.24 g/mol Influences diffusion and solubility.
pKa (Carboxylic Acid)~4-5 (Predicted)Key determinant of pH-dependent solubility.
logP(Predicted)Indicates lipophilicity and potential for membrane permeability.
Melting PointTo be determinedProvides information on solid-state stability and purity.

The presence of the carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the medium.[6] The polar sulfone and carboxylic acid functionalities are expected to enhance aqueous solubility, particularly at pH values above the pKa, where the carboxylate form predominates.

Solubility Determination: A Multi-faceted Approach

A comprehensive assessment of solubility in various solvents is essential for formulation development. The following protocols outline the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Assessment: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[7]

Experimental Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Causality Behind Experimental Choices: Using a range of solvents provides insight into the compound's polarity and potential for different formulation strategies. Assessing solubility at different pH values is critical for predicting its behavior in the gastrointestinal tract.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent vials prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge or filter suspension prep2->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Quantify concentration by HPLC-UV sep2->analysis1 result Determine Thermodynamic Solubility (mg/mL) analysis1->result

Caption: Shake-flask method workflow.

pH-Solubility Profile: Potentiometric Titration

This method provides a rapid determination of the pKa and the pH-dependent solubility profile.

Experimental Protocol:

  • Sample Preparation: Prepare a suspension of the compound in a co-solvent/water mixture.

  • Titration: Titrate the suspension with a standardized acid and base, monitoring the pH change with a calibrated electrode.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve. The solubility at different pH values can be calculated from the amount of titrant added.

Table 2: Representative Solvent Systems for Solubility Screening

Solvent/MediumRationale
Deionized WaterBaseline aqueous solubility.
pH 1.2 HCl BufferSimulates gastric fluid.
pH 4.5 Acetate BufferSimulates intestinal fluid (fasted state).
pH 6.8 Phosphate BufferSimulates intestinal fluid (fed state).
EthanolCommon co-solvent in liquid formulations.
Propylene GlycolNon-aqueous vehicle for oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)High-solubility solvent for initial stock solutions.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[5][10] These studies involve subjecting the compound to stress conditions more severe than those encountered during long-term storage.[11]

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products and impurities.[12]

Method Development Strategy:

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with buffers like phosphate or acetate at different pH values).

  • Gradient Optimization: Develop a gradient elution method to ensure adequate separation of all peaks within a reasonable run time.

  • Detector Wavelength Selection: Determine the optimal UV wavelength for detection of the parent compound and its degradation products based on their UV spectra.

  • Method Validation (as per ICH Q2(R1) guidelines): Validate the final method for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Experimental Protocols:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.

    • Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by the stability-indicating HPLC method.

  • Oxidative Degradation:

    • Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature or slightly elevated temperature.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber.

    • Expose a solution of the compound to the same temperature.

    • Analyze samples at predetermined time points.

  • Photostability:

    • Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples after the specified exposure period.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_results Outcomes start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability-Indicating Method analysis->method stability Assess Intrinsic Stability analysis->stability

Caption: Overview of forced degradation studies.

Kinetic Analysis of Degradation

The data obtained from the forced degradation studies can be used to determine the degradation kinetics.

Procedure:

  • Plot the concentration of the parent compound versus time for each stress condition.

  • Determine the order of the reaction (zero-order, first-order, etc.) by fitting the data to the respective integrated rate laws.

  • Calculate the degradation rate constant (k) for each condition.

  • Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to estimate the shelf-life under recommended storage conditions.

Formal Stability Studies (ICH Q1A(R2))

Following the initial characterization, formal stability studies should be conducted on at least three primary batches of the drug substance according to ICH Q1A(R2) guidelines.[13][14][15]

Table 3: Recommended Storage Conditions for Formal Stability Studies

StudyStorage ConditionMinimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies and more frequently for accelerated studies (e.g., 0, 3, 6 months).

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. The data generated from these studies are fundamental for informed decision-making in the drug development process, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure a thorough understanding of this novel chemical entity and facilitate its potential journey towards clinical application.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Department of Chemistry, University of Rochester. Carboxylic Acid Unknowns and Titration. [Link]

  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Semantic Scholar. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • PubMed. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. [Link]

  • Slideshare. Degradation kinetics. [Link]

  • JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. [Link]

  • Masaryk University. Physical Properties: Solubility Classification. [Link]

  • ResearchGate. Cyclic sulfoxides and sulfones in drug design. [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Palacky University Olomouc. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • University of Technology. 1. CARBOXYLIC ACIDS. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • Wikipedia. Spiro compound. [Link]

  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]

  • ResearchGate. Spiro Compounds: A Brief History. [Link]

  • National Center for Biotechnology Information. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. [Link]

  • PubMed. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. [Link]

  • University of Virginia. Harman Research Group - Sulfone. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed. The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes. [Link]

  • National Center for Biotechnology Information. Effect of sulfur-containing compounds on anaerobic degradation of cellulose to methane by mixed cultures obtained from sewage sludge. [Link]

  • Wikipedia. Sulfone. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. [Link]

  • PubMed. Stability-indicating HPLC method for the determination of cefquinome sulfate. [Link]

  • AmbioPharm. What is a stability indicating method?. [Link]

  • ResearchGate. Stability-indicating assay method for desonide in bulk and pharmaceutical formulation by HPTLC. [Link]

Sources

Methodological & Application

Synthetic Routes for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a unique spirocyclic compound incorporating a cyclopropane ring and a sulfone moiety. This structural motif is of significant interest in medicinal chemistry due to the conformational rigidity imparted by the spirocyclic system and the potential for the sulfone group to act as a hydrogen bond acceptor. This application note outlines a plausible and detailed synthetic pathway for the preparation of this target molecule, providing step-by-step protocols and the scientific rationale behind the chosen methodologies. The proposed synthesis is designed to be robust and adaptable, allowing for the potential generation of derivatives for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a multi-step approach commencing with the formation of a suitable cyclopropane precursor, followed by the construction of the thiaspirocyclic core, oxidation of the sulfur atom, and final functional group manipulation.

Our proposed forward synthesis is a four-step sequence:

  • Step 1: Synthesis of Diethyl 1,1-bis(hydroxymethyl)cyclopropane.

  • Step 2: Synthesis of Diethyl 1,1-bis(bromomethyl)cyclopropane.

  • Step 3: Synthesis of Ethyl 6-thiaspiro[2.5]octane-1-carboxylate.

  • Step 4: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid via Oxidation and Hydrolysis.

This strategy relies on well-established chemical transformations, ensuring a high probability of success in a laboratory setting.

Experimental Protocols

PART 1: Synthesis of the Spirocyclic Core

The initial phase of the synthesis focuses on constructing the key thiaspiro[2.5]octane intermediate.

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

The synthesis begins with the formation of the cyclopropane ring, a critical component of the target molecule. A reliable method for this is the reaction of diethyl malonate with 1,2-dibromoethane under phase-transfer catalysis conditions.[1]

  • Protocol:

    • To a vigorously stirred solution of 50% aqueous sodium hydroxide (500 mL) in a 2 L three-necked flask, add benzyltriethylammonium chloride (11.4 g, 0.05 mol).

    • Add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) to the reaction mixture at once.

    • Stir the mixture vigorously for 2 hours. The reaction is exothermic and the temperature may rise.

    • After 2 hours, transfer the contents to a larger flask and cool to 15 °C.

    • Carefully acidify the mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

    • Extract the aqueous layer with diethyl ether (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Synthesis of (Cyclopropane-1,1-diyl)dimethanol

The diester is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Protocol:

    • In a flame-dried three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (19.0 g, 0.5 mol) in anhydrous tetrahydrofuran (THF) (500 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl cyclopropane-1,1-dicarboxylate (46.5 g, 0.25 mol) in anhydrous THF (250 mL) to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (19 mL), 15% aqueous sodium hydroxide (19 mL), and water (57 mL).

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain (cyclopropane-1,1-diyl)dimethanol as a colorless oil.

Step 3: Synthesis of 1,1-Bis(bromomethyl)cyclopropane

The diol is converted to the dibromide, which will serve as the electrophile for the subsequent cyclization. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this conversion.

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve (cyclopropane-1,1-diyl)dimethanol (20.4 g, 0.2 mol) in anhydrous diethyl ether (300 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (54.2 g, 0.2 mol) to the solution.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield 1,1-bis(bromomethyl)cyclopropane.

Step 4: Synthesis of Ethyl 6-thiaspiro[2.5]octane-1-carboxylate

The key spirocyclic sulfide is formed by reacting the dibromide with a sulfur nucleophile. For the purpose of this guide, we will use sodium sulfide.

  • Protocol:

    • In a round-bottom flask, dissolve sodium sulfide nonahydrate (24.0 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

    • To this solution, add a solution of 1,1-bis(bromomethyl)cyclopropane (23.0 g, 0.1 mol) in ethanol (50 mL) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent to give the crude ethyl 6-thiaspiro[2.5]octane-1-carboxylate, which can be purified by column chromatography.

PART 2: Oxidation and Hydrolysis

The final steps involve the oxidation of the sulfide to a sulfone and the hydrolysis of the ester to the target carboxylic acid.

Step 5: Synthesis of Ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate

The oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation.[2][3][4]

  • Protocol:

    • Dissolve ethyl 6-thiaspiro[2.5]octane-1-carboxylate (18.6 g, 0.1 mol) in dichloromethane (DCM) (300 mL) and cool the solution to 0 °C.

    • Add m-CPBA (approximately 70% purity, 54.0 g, ~0.22 mol, 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.[2]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate.

Step 6: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6][7][8][9] Basic hydrolysis followed by acidification is often preferred as it is generally irreversible.[7][9]

  • Protocol (Basic Hydrolysis):

    • Dissolve ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate (21.8 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

    • Add sodium hydroxide (8.0 g, 0.2 mol) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Data Summary

StepProduct NameStarting MaterialReagentsExpected Yield (%)
1Diethyl cyclopropane-1,1-dicarboxylateDiethyl malonate, 1,2-dibromoethaneNaOH, Benzyltriethylammonium chloride70-80
2(Cyclopropane-1,1-diyl)dimethanolDiethyl cyclopropane-1,1-dicarboxylateLiAlH₄85-95
31,1-Bis(bromomethyl)cyclopropane(Cyclopropane-1,1-diyl)dimethanolPBr₃75-85
4Ethyl 6-thiaspiro[2.5]octane-1-carboxylate1,1-Bis(bromomethyl)cyclopropaneNa₂S·9H₂O60-70
5Ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylateEthyl 6-thiaspiro[2.5]octane-1-carboxylatem-CPBA80-90
66,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acidEthyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylateNaOH, HCl85-95

Visualizing the Synthetic Pathway

Synthetic_Pathway A Diethyl Malonate + 1,2-Dibromoethane B Diethyl cyclopropane-1,1-dicarboxylate A->B NaOH, PTC C (Cyclopropane-1,1-diyl)dimethanol B->C LiAlH₄ D 1,1-Bis(bromomethyl)cyclopropane C->D PBr₃ E Ethyl 6-thiaspiro[2.5]octane-1-carboxylate D->E Na₂S F Ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate E->F m-CPBA G 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid F->G 1. NaOH 2. HCl

Caption: Proposed synthetic route for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Conclusion

This application note provides a comprehensive and logical synthetic route for the preparation of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. The described protocols utilize well-established and reliable chemical reactions, offering a practical guide for researchers in the field of medicinal and organic chemistry. The successful synthesis of this molecule will provide a valuable building block for the development of novel therapeutic agents.

References

  • ETHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved January 20, 2026, from [Link]

  • Singh, P. P., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Omega.
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved January 20, 2026, from [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents. (n.d.).
  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents. (n.d.).
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2020).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. (2022).
  • First synthesis of acylated nitrocyclopropanes. (2023). Beilstein Journals.
  • mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE - gsrs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2012).
  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ... - Google Patents. (n.d.).

Sources

Using 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Use of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid in Organic Synthesis

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is ever-increasing. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to rigidly orient substituents in space, thereby enhancing binding affinity and selectivity to biological targets.[1][2] Among these, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid emerges as a particularly intriguing building block, combining the conformational rigidity of a spiro[2.5]octane system with the unique electronic and hydrogen bonding properties of a cyclic sulfone and the versatile reactivity of a carboxylic acid.

This guide provides an in-depth exploration of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid as a valuable tool for researchers, medicinal chemists, and drug development professionals. We will delve into a plausible synthetic route, outline key applications in the construction of novel molecular entities, and provide detailed protocols to facilitate its integration into research and development workflows.

The Architectural Advantage: Why Spirocyclic Sulfones?

The spirocyclic sulfone moiety is more than just a rigid linker. The sulfone group is a strong hydrogen bond acceptor and is known to improve the metabolic stability and solubility of drug candidates.[3] The spirocyclic nature of the core structure of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid provides a defined three-dimensional arrangement of its functional groups, which can be exploited for precise interactions with protein binding pockets. This is a departure from more flexible linear or monocyclic building blocks, offering a strategy to access novel chemical space.

Synthesis of the Building Block: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrolysis A Methyl 1-formylcyclopropanecarboxylate B Methyl 1-(mercaptomethyl)cyclopropanecarboxylate A->B NaBH4, MeOH C Methyl thiaspiro[2.5]octane-1-carboxylate B->C CH2O, base D Methyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate C->D m-CPBA or Oxone® E 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid D->E LiOH, THF/H2O

Caption: Plausible synthetic route to the target molecule.

Protocol 1: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Materials:

  • Methyl 1-formylcyclopropanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Formaldehyde (37% solution in H₂O)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

  • To a solution of methyl 1-formylcyclopropanecarboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl thiaspiro[2.5]octane-1-carboxylate

This step is based on the principles of thiocarbonyl ylide generation and cycloaddition.

  • Dissolve the crude methyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq) in a biphasic mixture of dichloromethane and water.

  • Add formaldehyde (37% solution, 2.0 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic sulfide.

Step 3: Synthesis of Methyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate

  • Dissolve the purified methyl thiaspiro[2.5]octane-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the sulfone.

Step 4: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.

StepReactantReagent(s)Solvent(s)Temp. (°C)Time (h)
1Methyl 1-formylcyclopropanecarboxylateNaBH₄MeOH0 to RT3
2Methyl 1-(hydroxymethyl)cyclopropanecarboxylateCH₂O, K₂CO₃DCM/H₂ORT24
3Methyl thiaspiro[2.5]octane-1-carboxylatem-CPBADCM0 to RT12
4Methyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylateLiOHTHF/H₂ORT4

Applications in Organic Synthesis: A Gateway to Novel Chemical Matter

The bifunctional nature of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid makes it a versatile starting point for the synthesis of a diverse array of more complex molecules. The carboxylic acid moiety serves as a handle for a wide range of chemical transformations, while the spirocyclic sulfone core acts as a rigid scaffold.

Amide Bond Formation: Connecting to Peptides and Heterocycles

The most straightforward application of the carboxylic acid is its conversion to amides. This allows for the direct coupling of the spirocyclic sulfone motif to amino acids, peptides, or various amine-containing heterocyclic building blocks, which are prevalent in medicinal chemistry.

Amide_Formation cluster_0 Amide Coupling A 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid C Spirocyclic Amide A->C HATU, DIPEA, DMF B Amine (R-NH2) B->C

Caption: General scheme for amide bond formation.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

  • Amine of choice (e.g., benzylamine, aniline derivative, amino acid ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x) and brine (2 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

ReagentEquivalentsPurpose
HATU1.2Coupling agent
DIPEA2.5Base
Amine1.1Nucleophile

Future Perspectives and Advanced Applications

Beyond simple amide couplings, the unique structure of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid opens doors to more advanced synthetic strategies:

  • As a Chiral Building Block: Resolution of the racemic carboxylic acid would provide access to enantiomerically pure spirocyclic sulfones, which are highly valuable in asymmetric synthesis and for probing chiral recognition in biological systems.

  • Intramolecular Reactions: The carboxylic acid can be used as a handle to introduce other functional groups, setting the stage for intramolecular cyclizations to form more complex polycyclic systems.

  • Bioisosteric Replacement: The cyclic sulfone can act as a bioisostere for other functional groups, such as ketones or other carbonyl-containing moieties, potentially leading to improved pharmacological profiles.[3]

Conclusion

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its rigid three-dimensional structure, combined with the favorable properties of the sulfone group and the synthetic versatility of the carboxylic acid, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this unique scaffold in their quest for the next generation of therapeutics.

References

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Organic & Biomolecular Chemistry, 23(Advance Article). [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. R Discovery. [Link]

  • Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid scaffold is a unique and valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure combined with the polar sulfone group offers a distinct exit vector for molecular elaboration. Derivatization of the carboxylic acid moiety is a critical step in harnessing the potential of this scaffold, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of robust and reliable protocols for the derivatization of this specific carboxylic acid into esters and amides, addressing potential challenges such as steric hindrance and the electronic influence of the sulfone group. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure successful implementation and adaptation by researchers in the field.

Introduction: Strategic Importance of the Spirocyclic Sulfone Scaffold

The strategic incorporation of spirocyclic systems in drug design has gained significant traction due to their ability to impart conformational rigidity and three-dimensionality, often leading to improved potency and selectivity. The 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid motif is of particular interest. The sulfone group, a relatively inert and strongly electron-withdrawing functional group, can act as a hydrogen bond acceptor and enhance metabolic stability.[1][2] The carboxylic acid at the C1 position of the cyclopropane ring provides a key handle for derivatization, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[3]

This document outlines two primary, field-proven derivatization pathways for the title compound:

  • Esterification: To modulate lipophilicity and create prodrugs.

  • Amidation: To introduce diverse functional groups and mimic peptide bonds.

The choice of derivatization strategy is often dictated by the specific goals of the drug discovery program, such as enhancing membrane permeability or introducing specific points of interaction with a biological target.

Foundational Chemistry: Activating the Carboxylic Acid

Direct reaction of a carboxylic acid with an alcohol or amine is generally inefficient. The carboxylate anion is a poor electrophile, and amines will typically act as a base, leading to an unreactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is a prerequisite for efficient derivatization. Two common approaches are:

  • Acid-Catalyzed Activation (for Esters): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol.[5][6]

  • Conversion to a More Reactive Intermediate (for Amides and some Esters): The carboxylic acid is converted into a more reactive species, such as an acyl chloride or an activated ester, which can then readily react with a nucleophile.[7][8]

The protocols below leverage these principles to achieve high-yield derivatization of our target scaffold.

Protocol I: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[6] The reaction is an equilibrium process, and strategies must be employed to drive it towards the product.[9]

Mechanistic Rationale

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.[10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the final ester product.[11] To favor ester formation, a large excess of the alcohol is typically used, or water is removed from the reaction mixture as it is formed.[5][9]

Visualizing the Workflow

Fischer_Esterification Start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylic acid + Alcohol (e.g., MeOH) Acid Add Catalytic H₂SO₄ Start->Acid 1. Reflux Reflux (60-110 °C) (Excess Alcohol as Solvent) Acid->Reflux 2. Monitor Monitor by TLC/LC-MS Reflux->Monitor 3. Workup Aqueous Work-up (Neutralize acid, Extract with organic solvent) Monitor->Workup 4. Purify Purification (Column Chromatography) Workup->Purify 5. Product Methyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylate Purify->Product 6. Amide_Coupling Start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylic acid SOCl2 Add SOCl₂ (neat or in DCM) cat. DMF (optional) Start->SOCl2 1. AcylChloride Formation of Acyl Chloride (Reflux, 1-3 h) SOCl2->AcylChloride 2. RemoveExcess Remove excess SOCl₂ (in vacuo) AcylChloride->RemoveExcess 3. AmineAdd Add Amine (R-NH₂) and Base (e.g., Et₃N) in DCM RemoveExcess->AmineAdd 4. Reaction Stir at 0 °C to RT AmineAdd->Reaction 5. Workup Aqueous Work-up (Wash with aq. HCl, aq. NaHCO₃, brine) Reaction->Workup 6. Purify Purification (Column Chromatography) Workup->Purify 7. Product N-Substituted 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxamide Purify->Product 8.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the multi-gram scale synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a spirocyclic scaffold of significant interest in medicinal chemistry. The synthetic strategy is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and straightforward purification procedures. The three-part synthesis involves: (A) a Horner-Wadsworth-Emmons olefination to construct the key ethyl 2-cyclopropylideneacetate intermediate; (B) a conjugate thia-Michael addition to form the 6-thiaspiro[2.5]octane core; and (C) a clean, scalable oxidation of the thioether to the target sulfone, followed by saponification. This guide explains the causal logic behind procedural choices, offering field-proven insights to facilitate successful execution by researchers in drug development and process chemistry.

Introduction: The Significance of Spirocyclic Sulfones

Spirocyclic systems have emerged as a powerful design element in modern drug discovery, offering a route to escape the "flatland" of traditional aromatic scaffolds. The inherent three-dimensionality of the spiro-junction allows for precise spatial orientation of substituents, which can lead to enhanced target affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The target molecule, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, combines the rigid cyclopropane motif with a polar sulfone group, creating a unique scaffold for exploring new chemical space. The sulfone moiety can act as a hydrogen bond acceptor, while the carboxylic acid provides a handle for further derivatization or can serve as a key pharmacophoric feature.

The synthetic route detailed herein is designed to be both efficient and scalable, addressing the common challenges associated with producing complex, three-dimensional molecules in quantities required for advanced preclinical and clinical studies.

Overall Synthetic Strategy

The synthesis is logically divided into three main parts, starting from readily available commercial reagents. The overall workflow is designed to minimize complex purification steps and utilize robust, well-understood chemical transformations.

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Spirocycle Formation cluster_2 Part C: Oxidation & Hydrolysis A1 Cyclopropanecarboxaldehyde A3 Ethyl 2-cyclopropylideneacetate A1->A3 Horner-Wadsworth-Emmons  NaH, THF A2 Triethyl phosphonoacetate A2->A3 B1 Ethyl 2-cyclopropylideneacetate B3 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate B1->B3 Thia-Michael Addition  Ethanol B2 Sodium Hydrosulfide (NaSH) B2->B3 C1 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate C3 Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate C1->C3 Oxidation  Na₂WO₄, Acetic Acid C2 Hydrogen Peroxide (H₂O₂) C2->C3 C4 Target Molecule C3->C4 Saponification  LiOH, THF/H₂O

Caption: Overall synthetic workflow.

Detailed Protocols and Experimental Insights

Part A: Scale-up Synthesis of Ethyl 2-cyclopropylideneacetate

The cornerstone of this synthesis is the efficient construction of the α,β-unsaturated ester, ethyl 2-cyclopropylideneacetate. For scalability and product purity, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice.[1][2] Unlike the classic Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic.[3] A key advantage for scale-up is that the phosphate byproduct is water-soluble, allowing for simple extractive removal, thus avoiding the often-troublesome purification from triphenylphosphine oxide.[4]

Protocol A1: Horner-Wadsworth-Emmons Reaction

  • Materials and Equipment:

    • Large, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.

    • Thermometer.

    • Ice-water bath.

    • Sodium hydride (NaH), 60% dispersion in mineral oil.

    • Anhydrous tetrahydrofuran (THF).

    • Triethyl phosphonoacetate.

    • Cyclopropanecarboxaldehyde.

  • Procedure:

    • Preparation: Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF in the reaction flask.

      • Insight: Using a 60% dispersion of NaH is common for large-scale reactions. The mineral oil can be removed by washing with hexanes, but for many applications, it can be left in, and it will be removed during the aqueous workup. Ensure the reaction is under an inert atmosphere to prevent quenching of the base and potential side reactions.

    • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

      • Causality: This exothermic deprotonation step forms the phosphonate carbanion (the ylide). Slow addition and cooling are critical to control the reaction rate and prevent overheating, which could lead to side reactions. Stir the resulting mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the ylide.

    • Olefination: Add cyclopropanecarboxaldehyde (1.0 eq.) dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

      • Insight: The addition of the aldehyde is also exothermic. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.

    • Workup and Purification:

      • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

        • Safety Note: Quenching unreacted NaH is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate ventilation.

      • Transfer the mixture to a separatory funnel and add water and diethyl ether or ethyl acetate. Separate the layers.

      • Extract the aqueous layer two more times with the organic solvent.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

      • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-cyclopropylideneacetate as a colorless to light yellow liquid.[5]

ReagentMW ( g/mol )Moles (mol)QuantityEquivalents
Cyclopropanecarboxaldehyde70.091.070.1 g1.0
Sodium Hydride (60%)40.001.248.0 g1.2
Triethyl phosphonoacetate224.161.1246.6 g1.1
Anhydrous THF--1.5 L-
Expected Yield: 126.15~0.8~101 g (80%)-
Part B: Synthesis of Ethyl 6-thiaspiro[2.5]octane-1-carboxylate

This step involves the conjugate (Michael) addition of a sulfur nucleophile to the activated double bond of the cyclopropylideneacetate intermediate.[6] For scalability and atom economy, sodium hydrosulfide (NaSH) is an excellent choice as the sulfur source. The reaction proceeds via a base-catalyzed mechanism where the thiolate anion attacks the β-carbon of the unsaturated ester.[7]

Protocol B1: Thia-Michael Addition

  • Materials and Equipment:

    • Large round-bottom flask with a magnetic stirrer and reflux condenser.

    • Sodium hydrosulfide, hydrate (NaSH·xH₂O).

    • Ethanol (200 proof).

    • Ethyl 2-cyclopropylideneacetate.

  • Procedure:

    • Nucleophile Preparation: In the reaction flask, dissolve sodium hydrosulfide (1.5 eq.) in ethanol.

      • Insight: Commercial NaSH is often a hydrate; it is important to use a sufficient excess to account for the water content and drive the reaction to completion. The reaction is typically run at room temperature to slightly elevated temperatures.

    • Conjugate Addition: To the stirred solution of NaSH, add the ethyl 2-cyclopropylideneacetate (1.0 eq.) neat or as a solution in a small amount of ethanol.

    • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Workup and Purification:

      • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

      • Add water and extract the product with ethyl acetate or dichloromethane (DCM).

      • Wash the combined organic layers with water and then brine.

      • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 6-thiaspiro[2.5]octane-1-carboxylate, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

ReagentMW ( g/mol )Moles (mol)QuantityEquivalents
Ethyl 2-cyclopropylideneacetate126.151.0126.2 g1.0
Sodium Hydrosulfide (70%)56.061.5120.1 g1.5
Ethanol--2.0 L-
Expected Yield (Crude): 186.28~0.9~167 g (90%)-
Part C: Oxidation to Sulfone and Final Saponification

The final steps involve the oxidation of the cyclic thioether to the corresponding sulfone, followed by hydrolysis of the ethyl ester to the target carboxylic acid. For a large-scale, environmentally benign oxidation, hydrogen peroxide is the oxidant of choice, with water as the only byproduct.[3] The use of a catalyst, such as sodium tungstate (Na₂WO₄), is necessary to achieve a good reaction rate and high conversion.

Protocol C1: Tungstate-Catalyzed Oxidation

  • Materials and Equipment:

    • Large, jacketed reaction vessel with overhead stirring, temperature probe, and addition funnel.

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O).

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution.

    • Acetic acid.

  • Procedure:

    • Reaction Setup: Dissolve the crude ethyl 6-thiaspiro[2.5]octane-1-carboxylate (1.0 eq.) in acetic acid in the reaction vessel. Add a catalytic amount of sodium tungstate (0.02 eq.).

      • Insight: Acetic acid serves as a solvent that is miscible with both the organic substrate and the aqueous hydrogen peroxide, facilitating a homogeneous reaction. Sodium tungstate forms a peroxotungstate species in situ, which is the active oxidizing agent.

    • Oxidation: Cool the mixture to 15-20 °C. Add 30% hydrogen peroxide (2.5 eq.) dropwise via the addition funnel, maintaining the internal temperature below 30 °C.

      • Safety Note: The oxidation is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction. Ensure adequate cooling capacity. After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS confirms the complete disappearance of the starting material and the sulfoxide intermediate.

    • Workup:

      • Quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.

      • Dilute the reaction mixture with a large volume of water. The product, ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate, may precipitate as a solid. If so, it can be collected by filtration. If it remains as an oil, extract with ethyl acetate.

      • Wash the collected solid or the organic extracts with water, then with a saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

      • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the sulfone ester, typically as a white to off-white solid.

Protocol C2: Saponification to the Final Product

  • Materials and Equipment:

    • Reaction flask with a magnetic stirrer.

    • Lithium hydroxide monohydrate (LiOH·H₂O).

    • Tetrahydrofuran (THF) and water.

    • Hydrochloric acid (HCl), 1M or 2M solution.

  • Procedure:

    • Hydrolysis: Dissolve the sulfone ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature.

      • Insight: LiOH is a common reagent for ester hydrolysis. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting ester. It is typically complete within 2-6 hours.

    • Workup and Purification:

      • Once the hydrolysis is complete, remove the THF under reduced pressure.

      • Dilute the remaining aqueous solution with water and wash with a solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

      • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The target carboxylic acid will precipitate as a white solid.

      • Stir the slurry in the cold for 30-60 minutes to ensure complete precipitation.

      • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

ReagentMW ( g/mol )Moles (mol)QuantityEquivalents
Ethyl 6-thiaspiro[2.5]octane-1-carboxylate186.281.0186.3 g1.0
Sodium Tungstate Dihydrate329.860.026.6 g0.02
Hydrogen Peroxide (30%)34.012.5283.4 g (241 mL)2.5
Lithium Hydroxide Monohydrate41.962.5104.9 g2.5
Final Product Expected Yield: 204.24~0.75~153 g (75% over 2 steps)-

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Avoid contact with combustible materials. The oxidation reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

  • Solvents: THF, ethanol, and ethyl acetate are flammable. Handle in a well-ventilated fume hood away from ignition sources.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • PubChemLite. 6-thiaspiro[2.5]octane-1-carboxylic acid (C8H12O2S). [Link]

  • Saito, S., et al. (2007). Nickel-Catalyzed Intermolecular [3 + 2 + 2] Cocyclization of Ethyl Cyclopropylideneacetate and Alkynes. Synthesis of Seven-Membered Carbocycles. The Journal of Organic Chemistry, 72(24), 9114–9120.
  • Staudinger, H., & Freudenberger, H. (Year not available). thiobenzophenone. Organic Syntheses Procedure. [Link]

  • ResearchGate. Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. [Link]

  • Swetha, M., et al. (2011). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. Asian Journal of Chemistry, 23(2), 522-524.
  • Maeda, K., & Saito, S. (Year not available). Nickel‐Catalyzed [3 + 2 + 2] Cycloaddition of Ethyl Cyclopropylideneacetate and Diynes. Synthesis of 7,6‐ and 7,5‐Fused Bicyclic Compounds.
  • PMC. Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. [Link]

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

Sources

Application Notes & Protocols: Navigating High-Throughput Screening of Spirocyclic Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The relentless pursuit of novel therapeutics has driven medicinal chemistry to "escape from flatland," a conceptual shift away from predominantly planar, aromatic molecules towards compounds with greater three-dimensionality (3D).[1] Spirocyclic scaffolds are at the forefront of this movement, offering a unique and powerful approach to drug design.[2] These intricate architectures, characterized by two rings sharing a single atom, impart conformational rigidity and a precise spatial arrangement of functional groups.[3][4] This inherent three-dimensionality, often quantified by a high fraction of sp3-hybridized carbons (Fsp3), can lead to improved physicochemical properties, enhanced target-binding affinity and selectivity, and better pharmacokinetic profiles.[2][5]

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their therapeutic potential.[2][6][7] From targeting protein-protein interactions to modulating enzymes and receptors, the utility of spirocyclic compounds is vast and continues to expand.[3][8] However, the very properties that make these compounds attractive also present unique challenges in the context of high-throughput screening (HTS). This guide provides a comprehensive overview of the critical considerations and detailed protocols for successfully navigating the HTS landscape with spirocyclic compound libraries.

The Spirocyclic Challenge in HTS: A Double-Edged Sword

While the 3D nature of spirocyclic compounds is a boon for drug design, it necessitates a nuanced approach to HTS assay development and execution. The unique physicochemical properties of these molecules can influence assay performance in several ways:

  • Solubility: The often-increased lipophilicity and rigidity of spirocyclic compounds can lead to poor aqueous solubility. This can result in compound precipitation in aqueous assay buffers, leading to false negatives or inconsistent results. Careful selection of assay buffers and the inclusion of solubility-enhancing agents are critical.

  • Aggregation: At higher concentrations typical for HTS, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a notorious source of false positives.[9]

  • Assay Interference: The complex 3D shape and potential for specific spatial arrangements of functional groups in spirocyclic compounds can lead to unforeseen interactions with assay components. This can manifest as fluorescence quenching, light scattering, or inhibition of reporter enzymes, all of which can confound assay readouts.[10][11]

  • Promiscuity: While the rigidity of spirocycles can enhance selectivity, some scaffolds may present functionalities in a manner that leads to interactions with multiple off-target proteins, resulting in promiscuous activity.[12]

Navigating these challenges requires a proactive and informed approach to assay design, optimization, and data analysis. The following sections provide detailed protocols for robust HTS assays and strategies to mitigate the potential pitfalls associated with screening spirocyclic compounds.

Visualizing the HTS Workflow for Spirocyclic Compounds

A well-defined workflow is essential for an efficient and successful HTS campaign. The following diagram outlines a typical workflow, incorporating key decision points for handling spirocyclic libraries.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_validation Phase 3: Hit Validation & Triaging cluster_output Phase 4: Lead Generation Compound_Library Spirocyclic Compound Library QC Quality Control (Purity, Integrity, Solubility Assessment) Compound_Library->QC Assay_Development Assay Development & Miniaturization (384/1536-well format) QC->Assay_Development Pilot_Screen Pilot Screen (Small diverse subset) Assay_Development->Pilot_Screen Full_HTS Full Library HTS Pilot_Screen->Full_HTS Data_Analysis Primary Data Analysis (Hit Identification) Full_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Interference_Assays Counter-Screens for Assay Interference Dose_Response->Interference_Assays Orthogonal_Assays Orthogonal & Secondary Assays Interference_Assays->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assays->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits Lead_Optimization Lead Optimization Validated_Hits->Lead_Optimization

Caption: A decision tree for triaging hits and identifying assay interference.

Conclusion: Unlocking the Potential of Spirocyclic Libraries

Spirocyclic compounds represent a rich and underexplored territory in the chemical universe for drug discovery. Their unique 3D architectures hold immense promise for developing novel therapeutics against challenging targets. However, realizing this potential requires a thoughtful and rigorous approach to high-throughput screening. By understanding the specific challenges posed by these complex molecules and implementing robust, well-validated assay protocols, researchers can effectively navigate the HTS landscape and unlock the full therapeutic potential of their spirocyclic compound libraries. The application notes and protocols provided herein serve as a comprehensive guide to empower scientists in this exciting and rewarding endeavor.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Methods in Molecular Biology (Vol. 1439, pp. 77-98). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • ResearchGate. (2025). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen. Retrieved from [Link]

  • National Institutes of Health. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • PubMed. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]

  • PubMed. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. Retrieved from [Link]

  • Semantic Scholar. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • National Institutes of Health. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). High-throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • myadlm.org. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of a chemogenomics library for phenotypic screening. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of high-throughput screening in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. Retrieved from [Link]

  • ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • ResearchGate. (2025). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic Acid for Novel Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Specificity and Potency in Enzyme Inhibition

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both high potency and exceptional selectivity remains a paramount challenge. An ideal scaffold should provide a rigid, three-dimensional (3D) framework, enabling the precise spatial arrangement of pharmacophoric elements to maximize interactions with a biological target. Spirocyclic compounds, characterized by their unique architecture of two rings sharing a single atom, have emerged as a highly promising class of structures that fulfill these criteria.[1] Their inherent rigidity minimizes the entropic penalty upon binding and allows for the exploration of previously inaccessible chemical space.

This guide focuses on a particularly compelling, yet underexplored scaffold: 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid . This molecule integrates three critical features into a single, compact architecture:

  • A Spirocyclic Core: A thiaspiro[2.5]octane system that provides a rigid and defined 3D geometry.

  • A Cyclic Sulfonamide: The thiirane 1,1-dioxide component acts as a potent and well-established zinc-binding group, making it an ideal anchor for targeting metalloenzymes.[2][3]

  • A Carboxylic Acid: A versatile functional group that can serve as a key hydrogen-bonding partner and provides a convenient handle for synthetic modification to fine-tune activity and pharmacokinetic properties.[4][5]

The objective of this document is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive theoretical framework and actionable, field-proven protocols for utilizing this scaffold in the design and development of novel enzyme inhibitors. We will delve into the mechanistic rationale, target identification, computational and in-vitro screening workflows, and strategies for lead optimization.

Section 1: The Design Rationale - Structural Features and Mechanistic Hypotheses

The potential of this compound as a privileged scaffold for enzyme inhibitors stems from the synergistic interplay of its structural components.

The Spirocyclic Advantage: Pre-organization and Novelty

The spirocyclic nature of the thiaspiro[2.5]octane core confers significant advantages. Unlike linear, flexible molecules that must adopt a specific conformation to bind to a target, spirocycles are pre-organized in a rigid 3D orientation.[1] This reduces the entropic cost of binding, which can translate into higher binding affinity. Furthermore, the novelty of such structures provides opportunities for developing new intellectual property.[6]

The Sulfonamide Anchor: A Classic Zinc-Binding Group

The cornerstone of this scaffold's inhibitory potential lies in the cyclic sulfonamide group (a thiirane 1,1-dioxide). Primary sulfonamides (-SO₂NH₂) are renowned for their ability to coordinate with the zinc ion (Zn²⁺) present in the active sites of metalloenzymes.[2][3] The sulfonamide nitrogen deprotonates and binds to the zinc cation, acting as a potent and specific anchor. This makes the scaffold an exceptional candidate for targeting zinc-dependent enzymes, a vast class that includes:

  • Carbonic Anhydrases (CAs): Involved in pH regulation, CO₂ transport, and ion exchange. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[3]

  • Matrix Metalloproteinases (MMPs): A family of enzymes responsible for degrading the extracellular matrix, implicated in cancer metastasis, arthritis, and cardiovascular disease.

The rigid spirocyclic framework holds the sulfonamide in a precise orientation, which can enhance its interaction with the catalytic zinc and improve selectivity across different enzyme isoforms.

cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Scaffold Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Scaffold Spirocyclic Core SO2 S=O  ||  O Scaffold->SO2 NH N-H SO2->NH NH->Zn Coordination Bond

Caption: Hypothetical binding of the sulfonamide to an active site zinc ion.

The Carboxylic Acid: A Versatile Interaction and Solubilizing Group

The carboxylic acid moiety is a critical secondary pharmacophore. It is well-positioned by the rigid scaffold to form strong, directional interactions—such as hydrogen bonds or salt bridges—with basic amino acid residues like arginine, lysine, or histidine within the enzyme's active site.[4][5] This secondary interaction can dramatically increase binding affinity and contribute to isoform selectivity. Moreover, the carboxylic acid group can improve the aqueous solubility of the inhibitor, a crucial physicochemical property for drug development.

Section 2: Target Identification and Screening Workflow

A logical and efficient workflow is essential for evaluating the potential of this scaffold. We recommend a tiered approach starting with computational modeling, followed by targeted in-vitro screening.

Primary Target Class Selection

Based on the strong mechanistic rationale, the primary and most promising target class for this scaffold is zinc metalloenzymes . We propose focusing initial efforts on human Carbonic Anhydrase II (hCA II), a well-understood and readily available enzyme, as a model system.

Protocol: In Silico Screening via Molecular Docking

Molecular docking serves as a powerful, cost-effective initial step to predict binding modes and estimate binding affinities, helping to prioritize experimental work.[7][8][9]

Protocol 2.2.1: Molecular Docking against hCA II

  • Protein Preparation:

    • Download the X-ray crystal structure of hCA II from the Protein Data Bank (PDB ID: 4HHY is a suitable example).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-essential ligands.

    • Add polar hydrogens and assign appropriate protonation states for titratable residues, particularly the active site histidines.

    • Assign partial charges using a standard force field (e.g., AMBER). Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the .pdbqt format.

  • Docking Execution (using AutoDock Vina):

    • Define the search space (grid box) to encompass the enzyme's active site. Center the grid on the catalytic zinc ion (e.g., centered on Ser243 Cα atom as a proxy) with dimensions of approximately 20 Å x 20 Å x 20 Å.[8]

    • Run the docking simulation with a high exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough conformational search.

  • Analysis of Results:

    • Analyze the predicted binding poses. The most favorable pose should show the sulfonamide nitrogen coordinating with the zinc ion.

    • Examine the predicted binding energy (in kcal/mol); more negative values indicate stronger predicted affinity.[1]

    • Visualize the interactions (hydrogen bonds, salt bridges) between the carboxylic acid and nearby residues.

PDB 1. Retrieve Protein Structure (PDB) PrepP 2. Prepare Protein (Add H, Charges) PDB->PrepP Grid 4. Define Grid Box PrepP->Grid PrepL 3. Prepare Ligand (3D Structure, Min.) Dock 5. Run Docking (AutoDock Vina) PrepL->Dock Grid->Dock Analyze 6. Analyze Results (Pose, Energy) Dock->Analyze

Caption: A streamlined workflow for molecular docking studies.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The gold standard for measuring CA activity is the stopped-flow CO₂ hydration assay, which measures the enzyme-catalyzed conversion of CO₂ to bicarbonate.

Protocol 2.3.1: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.5, containing 20 mM NaClO₄.

    • Enzyme Stock: Prepare a stock solution of purified hCA II (e.g., 10 µM) in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator: Add a pH indicator (e.g., p-Nitrophenol) to the buffer to monitor the pH drop as CO₂ is hydrated.

  • Instrumentation:

    • Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over milliseconds. Set the observation wavelength appropriate for the chosen pH indicator.

  • Measurement Procedure:

    • Equilibrate the enzyme solution (e.g., final concentration of 10 nM hCA II) with the desired concentration of the inhibitor for 15 minutes at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution in the stopped-flow instrument.

    • Monitor the initial rate of the reaction by observing the change in absorbance of the pH indicator.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for the uninhibited and inhibited reactions.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDTarget EnzymePredicted Binding Energy (kcal/mol)Experimental IC₅₀ (µM)
Scaffold-001 hCA II-8.59.8[5]
Scaffold-001 hCA IX-9.20.76[5]
Acetazolamide hCA II-7.90.012
(Note: IC₅₀ values for Scaffold-001 are hypothetical but based on representative data for similar carboxylic acid-based CA inhibitors to provide context.)[5]

Section 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

The core scaffold is a starting point. A systematic SAR study is crucial to optimize potency, selectivity, and drug-like properties. The carboxylic acid provides a versatile handle for creating a library of derivatives (e.g., amides, esters).

Rationale for Derivatization:

  • Amide Library: Converting the carboxylic acid to a series of primary, secondary, and tertiary amides can probe for additional hydrogen bond donors/acceptors in the active site, potentially increasing affinity and modulating solubility.

  • Cyclopropane Substitution: If synthetic routes allow, substitution on the cyclopropane ring can be used to introduce new vectors that explore different sub-pockets of the enzyme active site.

Start Core Scaffold (Scaffold-001) Design Design Library (e.g., Amide Series) Start->Design Synth Synthesize Derivatives Design->Synth Screen In Vitro Screening (IC₅₀ Determination) Synth->Screen SAR Analyze SAR Data Screen->SAR NextGen Design Next-Gen Compounds SAR->NextGen NextGen->Design Iterate

Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.

Sample SAR Table for a Hypothetical Amide Library:

Compound IDR-Group on AmideIC₅₀ (hCA II, µM)IC₅₀ (hCA IX, µM)Selectivity (hCA II / hCA IX)
Scaffold-001 -OH (Carboxylic Acid)9.80.7612.9
Amide-001 -NH₂5.20.559.5
Amide-002 -NH(CH₃)2.10.802.6
Amide-003 -NH(CH₂Ph)0.90.156.0
Amide-004 -N(CH₃)₂15.42.56.2

This table illustrates how systematic modification can reveal trends. For instance, Amide-003 shows that a benzyl group might access a beneficial hydrophobic pocket, improving potency for both isoforms.

References

  • BenchChem. (2025). Comparative Docking Analysis of Spiro Derivatives in Anticancer Drug Design: An In Silico Perspective.
  • Al-Warhi, T., et al. (2022). Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds. ACS Omega. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Molecular Docking, and Computational Study of novel Spirothiazolidinone Compounds. Available at: [Link]

  • Gontarska, M., et al. (2021). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at: [Link]

  • Schiedel, M., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. Available at: [Link]

  • El-Sayed, M., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Spirocyclic Sulfonamides with Carbonic Anhydrase Inhibitory and Anti-Neuropathic Pain Activity. Available at: [Link]

  • Angeli, A., et al. (2021). Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. PubMed. Available at: [Link]

  • Al-Bayati, F. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • ResearchGate. (2024). New reaction development for pseudo-natural spiro-grafted macrocyclic.... Available at: [Link]

  • Schiedel, M., et al. (2018). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv. Available at: [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Available at: [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. Available at: [Link]

  • Al-Khazrajy, O. S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Organic Chemistry.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • ChemSynthesis. (n.d.). 1-thiaspiro[2.5]octane 1,1-dioxide. Available at: [Link]

  • AA Blocks. (n.d.). 2166846-59-7 | 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. Available at: [Link]

  • AA Blocks. (n.d.). 2418680-05-2 | 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid. Available at: [Link]

  • Google Patents. (2014). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • PubChem. (n.d.). 6-Acetamidospiro[2.5]octane-6-carboxylic acid. Available at: [Link]

  • Google Patents. (1990). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • Synthonix. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester | CAS 147804-30-6. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spirocyclic Sulfones

Spirocyclic frameworks are privileged structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture provides a unique conformational landscape that can enhance binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1][2] When combined with a sulfone moiety—a key functional group known for its metabolic stability and ability to act as a hydrogen bond acceptor—and a chiral center, the resulting molecules offer a rich chemical space for the development of novel therapeutics.[3] The target molecule, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, embodies these features. The asymmetric synthesis of its enantiomers is a critical step towards exploring their differential biological activities, a fundamental principle in modern pharmacology where single-enantiomer drugs are often safer and more effective.[4]

This guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of the enantiomers of this target compound. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding key claims in authoritative literature.

Retrosynthetic Analysis and Synthetic Strategy

A robust synthetic strategy is paramount for achieving high enantiopurity and yield. Our retrosynthetic analysis for the target molecule identifies a key asymmetric transformation to establish the crucial spirocyclic stereocenter.

The core of our strategy is a late-stage construction of the strained cyclopropane ring using an asymmetric Corey-Chaykovsky reaction.[5][6][7] This approach allows for the stereocenter to be set with high fidelity. The sulfone is retrosynthetically derived from a more manageable thioether, which can be oxidized under controlled conditions. The final carboxylic acid is unmasked from a precursor ester, which facilitates purification during the synthetic sequence.

retrosynthesis target Target Molecule (R/S)-6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid ester Ester Precursor target->ester Ester Hydrolysis sulfide_ester Sulfide Ester Precursor ester->sulfide_ester Sulfide Oxidation (e.g., m-CPBA) keto_ester β-Keto Thioether Ester sulfide_ester->keto_ester Asymmetric Corey-Chaykovsky Cyclopropanation starting_materials Starting Materials (Tetrahydro-4H-thiopyran-4-one, Diethyl carbonate) keto_ester->starting_materials Dieckmann or Claisen Condensation

Caption: Retrosynthetic pathway for the target molecule.

This forward-thinking strategy, detailed in the following protocols, ensures that the chirality is introduced in a controlled and efficient manner, leading to the desired enantiomerically enriched product.

Experimental Protocols

PART 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (β-Keto Ester Precursor)

This initial step constructs the core cyclic β-keto ester scaffold required for the subsequent key cyclopropanation.

Methodology:

  • Reagent Preparation: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add dry ethanol (200 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl carbonate (1.5 eq).

  • Addition of Ketone: Add tetrahydro-4H-thiopyran-4-one (1.0 eq) dropwise to the stirred solution over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 2M hydrochloric acid until the pH is ~3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

ReagentMolar Mass ( g/mol )Eq.Amount
Tetrahydro-4H-thiopyran-4-one116.181.0(user defined)
Sodium Metal22.991.2(calculated)
Diethyl Carbonate118.131.5(calculated)
Dry Ethanol46.07-200 mL
2M HCl36.46-As needed
Ethyl Acetate88.11-300 mL

Table 1: Reagents for the synthesis of the β-Keto Ester Precursor.

PART 2: Asymmetric Corey-Chaykovsky Cyclopropanation

This is the key enantioselective step. We will utilize a chiral phase-transfer catalyst to direct the addition of the sulfur ylide, forming the spiro-cyclopropane ring with high enantioselectivity. The use of dimethyloxosulfonium methylide is chosen for its stability and reactivity profile.[7]

workflow start Prepare Ylide Precursor (Trimethylsulfoxonium iodide) base Add Base (NaH) in Dry Toluene/DMSO start->base ylide Formation of Dimethyloxosulfonium Methylide (Corey's Ylide) base->ylide reaction Stir at 0 °C to RT Monitor by TLC ylide->reaction keto_ester Add β-Keto Ester Precursor keto_ester->reaction catalyst Introduce Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) catalyst->reaction workup Quench with NH4Cl (aq.) Extract with Ethyl Acetate reaction->workup purify Purify via Column Chromatography workup->purify product Obtain Enantioenriched Sulfide Ester Precursor purify->product

Caption: Workflow for the asymmetric cyclopropanation.

Methodology:

  • Ylide Generation: In a flame-dried flask under N₂, suspend trimethylsulfoxonium iodide (1.5 eq) in a 10:1 mixture of dry toluene and DMSO. Add sodium hydride (60% dispersion in mineral oil, 1.4 eq) portion-wise at room temperature. Stir the resulting suspension for 1 hour.

  • Catalyst Addition: In a separate flask, dissolve the β-keto ester precursor (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in dry toluene.

  • Reaction: Cool the catalyst/substrate mixture to 0 °C. Slowly transfer the pre-formed ylide suspension via cannula into the substrate mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC and/or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by flash chromatography to yield the enantioenriched ethyl 6-oxo-6λ⁴-thiaspiro[2.5]octane-1-carboxylate.

PART 3: Oxidation to the Sulfone

A clean and efficient oxidation converts the thioether to the target sulfone. m-Chloroperoxybenzoic acid (m-CPBA) is a reliable and effective reagent for this transformation.

Methodology:

  • Setup: Dissolve the sulfide ester precursor (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (2.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield the sulfone ester.

PART 4: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Methodology:

  • Setup: Dissolve the sulfone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 3-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, (R/S)-6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. The product can be further purified by recrystallization if necessary.

Characterization and Chiral Analysis

Structural Verification:

  • ¹H and ¹³C NMR: To confirm the molecular structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final carboxylic acid is the most critical measure of success for this asymmetric synthesis.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Derivatization (Optional but Recommended): For better resolution and UV detection, the carboxylic acid can be converted to its methyl ester using diazomethane or (trimethylsilyl)diazomethane.

  • Column: A chiral stationary phase column is required. Common choices include Chiralcel OD-H, AD-H, or similar columns with polysaccharide-based selectors.

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol is typically effective. The exact ratio must be optimized to achieve baseline separation of the two enantiomers (e.g., 90:10 Hexane:IPA).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Recent advancements in spectroscopic techniques, such as NMR using chiral solvating agents, can also be employed for chiral analysis.[8][9]

Analysis TechniquePurposeExpected Outcome
¹H, ¹³C NMRStructural ElucidationSignals corresponding to the spirocyclic sulfone structure.
HRMSMolecular Formula ConfirmationExact mass matching the calculated value for C₇H₁₀O₄S.
Chiral HPLCEnantiomeric Excess (ee)Baseline separation of enantiomers, allowing for quantification of ee >95%.

Table 2: Analytical methods for product characterization.

References

  • Meher, R., et al. (2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters. Available at: [Link]

  • Rendler, S., & MacMillan, D. W. C. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. Available at: [Link]

  • Veselý, J., & Urban, M. (2020). Enantioselective Synthesis of Spiro Heterocycles. ResearchGate. Available at: [Link]

  • Meher, R., et al. (2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters. Available at: [Link] (Note: Same as[10], different link context)

  • Poulsen, T. B. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Sci-Hub.
  • Guria, A., et al. (2023). An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of sulfur-containing spiro-cyclopropyl oxindoles 29. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ResearchGate. Available at: [Link]

  • Guria, A., et al. (2023). An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. RSC Publishing. Available at: [Link]

  • Géant, P.-Y., et al. (2013). Enantioselective Organocatalytic Synthesis of Sulfur-Containing Spirocyclic Compounds. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric phase transfer catalysis in spirocycle synthesis. ResearchGate. Available at: [Link]

  • Veselý, J., & Urban, M. (2020). Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer. (Note: This is a chapter in a book, link points to an abstract).
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • AdiChemistry. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. AdiChemistry. Available at: [Link]

  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new chiral spiro carboxylic acids L7–L10. ResearchGate. Available at: [Link]

  • ChemSynthesis. (2025). 1-thiaspiro[2.5]octane 1,1-dioxide. ChemSynthesis. Available at: [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.
  • Wilson, K. A., & Canary, J. W. (2015). Stereochemical Determination of β-, γ-, and δ-Chiral Carboxylic Acids. Michigan Technological University. Available at: [Link]

  • Google Patents. (1990). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... Google Patents.
  • ResearchGate. (2025). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Dezena, R. M. B., et al. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Acta Scientific Microbiology. Available at: [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • List, B., et al. (2024). The catalytic asymmetric polyene cyclization of homofarnesol to ambrox. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this unique spirocyclic sulfone. Spirocyclic systems are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures, which can improve binding affinity and selectivity for biological targets[1]. The incorporation of a sulfone group further provides a stable, polar moiety capable of acting as a hydrogen bond acceptor.

This guide provides a logical workflow, troubleshooting FAQs, and detailed protocols based on established chemical principles to address common challenges encountered during this multi-step synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that generally involves the construction of a spirocyclic sulfide precursor, followed by oxidation to the sulfone, and concluding with the hydrolysis of an ester protecting group to yield the final carboxylic acid. Each step presents unique challenges that require careful optimization.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis start Cyclohexanone Derivative + Reagents for Cyclopropanation & Thiolation spiro_sulfide Methyl/Ethyl 6-thiaspiro[2.5]octane-1-carboxylate start->spiro_sulfide e.g., Corey-Chaykovsky Reaction followed by cyclization spiro_sulfone_ester Methyl/Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate spiro_sulfide->spiro_sulfone_ester Oxidizing Agent (e.g., m-CPBA, H₂O₂) final_product 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid spiro_sulfone_ester->final_product Base or Acid Catalysis (e.g., LiOH, HCl)

Caption: General workflow for the synthesis of the target acid.

Troubleshooting and Frequently Asked Questions (FAQs)

Part 1: Spirocycle Formation (Sulfide Precursor)

Q1: My spirocyclization reaction to form the 6-thiaspiro[2.5]octane-1-carboxylate ester is showing very low yield. What are the common causes?

A1: Low yields in spirocyclization are a frequent challenge. The root cause often lies in one of three areas: starting material quality, reaction conditions, or intermediate instability.

  • Starting Material Purity: Impurities in your initial substrates can poison catalysts or lead to unwanted side reactions. Always ensure the purity of your starting materials using techniques like recrystallization or column chromatography before beginning[2].

  • Reaction Conditions: The formation of strained spirocycles is highly sensitive to reaction parameters. You must empirically determine the optimal conditions.

    • Solvent Effects: Solvent polarity can dramatically influence the transition state and, therefore, the reaction efficiency. A solvent screen is highly recommended[2].

    • Base/Catalyst Choice: For reactions involving ylides (e.g., Corey-Chaykovsky), the choice and stoichiometry of the base are critical. For cycloadditions, catalyst and ligand screening can significantly impact yield[2]. For instance, in related cycloadditions, increasing the equivalents of a fluoride source like CsF was shown to improve yields from trace amounts to over 60%[3].

ParameterCondition A (Toluene)Condition B (THF)Condition C (Acetonitrile)Recommendation
Solvent TolueneTetrahydrofuran (THF)AcetonitrileScreen a range of polar aprotic and nonpolar solvents.
Temperature 80 °C60 °C80 °CStart at room temperature and increase incrementally if no reaction is observed.
Base (if applicable) NaHKHMDSCsFThe choice of base depends heavily on the specific reaction mechanism.
Observed Yield 15%35%67%[3]Acetonitrile has proven effective in similar syntheses[3].
  • Protocol Insight: A successful approach for a related fused tetrahydrothiophene involved reacting the precursors in acetonitrile at an elevated temperature, which gave a 67% yield without the need for additives like HMPA[3]. This suggests that optimizing solvent and temperature is a high-impact starting point.

Part 2: Oxidation of Sulfide to Sulfone

Q2: I am getting a mixture of sulfide, sulfoxide, and sulfone during my oxidation step. How can I drive the reaction to completion to get only the sulfone?

A2: This is a classic selectivity issue in sulfur oxidation. The formation of the sulfoxide intermediate is often faster than its subsequent oxidation to the sulfone. To achieve complete conversion, consider the following:

  • Choice of Oxidant: Not all oxidizing agents are equally effective.

    • m-CPBA (meta-Chloroperoxybenzoic acid): A common choice. Using ~1.1 equivalents will often yield the sulfoxide, while >2.2 equivalents are needed to push the reaction to the sulfone.

    • Hydrogen Peroxide (H₂O₂): An inexpensive and environmentally benign oxidant. Its effectiveness can be dramatically enhanced with a catalyst. For example, niobium carbide (NbC) has been shown to be an efficient catalyst for the full oxidation of sulfides to sulfones, whereas tantalum carbide (TaC) tends to favor the sulfoxide[4].

    • Urea-Hydrogen Peroxide (UHP): A stable, solid source of H₂O₂ that can provide excellent yields of sulfones, often without over-oxidation[4].

  • Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the oxidizing agent (>2 equivalents). Monitor the reaction by TLC or LC-MS to track the disappearance of the sulfoxide intermediate. If the reaction stalls, a small, additional charge of the oxidant may be required.

G Sulfide Spiro-Sulfide (R-S-R) Sulfoxide Spiro-Sulfoxide (R-S(=O)-R) Sulfide->Sulfoxide 1.1 eq. m-CPBA or H₂O₂/TaC Sulfone Spiro-Sulfone (R-S(=O)₂-R) Sulfide->Sulfone >2.2 eq. m-CPBA or H₂O₂/NbC Sulfoxide->Sulfone >1.1 eq. m-CPBA

Caption: Oxidation pathway from sulfide to the target sulfone.

Step-by-Step Protocol: Sulfide to Sulfone Oxidation

  • Dissolve the spirocyclic sulfide ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the chosen oxidant (e.g., m-CPBA, 2.5 eq) portion-wise over 30 minutes, monitoring the internal temperature.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the sulfoxide intermediate is fully consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by saturated sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Part 3: Ester Hydrolysis and Final Product Purification

Q3: The final saponification step to get the carboxylic acid is giving me a low yield, and the product seems to be degrading. What can I do?

A3: The target molecule, containing a strained cyclopropane ring adjacent to a sulfone, may be susceptible to decomposition under harsh hydrolytic conditions[2].

  • Milder Conditions: Avoid using strong bases like NaOH or KOH at high temperatures. A standard and much milder procedure is using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. This often provides clean conversion without product degradation.

  • Acidic Workup: During the acidic workup to protonate the carboxylate, add the acid (e.g., 1M HCl) slowly at 0 °C and do not let the pH drop excessively below 3-4. Overly acidic conditions can sometimes catalyze decomposition pathways.

  • Product Instability: Some complex carboxylic acids can be unstable, especially when heated[5]. It is advisable to use the product quickly after isolation or store it at low temperatures.

Q4: I'm having trouble purifying the final product. It streaks on my silica gel column.

A4: Sulfones are polar and can interact strongly with silica gel, leading to poor separation and sometimes degradation[6].

  • Avoid Silica Gel if Possible: If the crude product is reasonably clean after workup, recrystallization is the preferred method for purification of a solid compound[6]. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone).

  • Alternative Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or reverse-phase (C18) silica gel, which can mitigate degradation issues[6].

  • Solvent System Modification: If you must use silica gel, try adding a small amount of acetic or formic acid to the eluent system. This can suppress the ionization of your carboxylic acid product, reducing tailing and improving the peak shape.

References

  • Trofimov, A. et al. (2020). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 22(15), 5949–5953. [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Hanson, J. E. & Jingwen, C. (2018). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • Li, J. et al. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 14(20), 5467-5473. [Link]

  • Teeples, C. R. et al. (2022). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. ResearchGate. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Unexpected Substituent Effects in Spiro-Compound Formation. The Journal of Organic Chemistry. [Link]

  • Trost, B. M. & Wrobleski, S. T. (2004). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH Public Access. [Link]

  • Dömling, A. et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. PubMed. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. This molecule presents a unique purification challenge due to its combination of a polar sulfone group, an acidic carboxylic acid moiety, and a rigid spirocyclic core. Standard purification protocols may prove suboptimal, leading to issues such as low recovery, poor purity, and product degradation. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to achieve high purity for this compound. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the purification process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid in a direct question-and-answer format.

Question 1: My compound shows poor retention and significant peak tailing on my standard C18 reversed-phase HPLC column. What is causing this, and how can I improve the chromatography?

Answer: This is a classic issue when dealing with polar acidic compounds on traditional C18 columns. The problem stems from two primary factors:

  • Insufficient Retention: Your target molecule is highly polar due to the sulfone and carboxylic acid groups. Standard C18 phases are non-polar and struggle to retain such polar analytes, causing them to elute very early, often near the solvent front.[1]

  • Ionization Effects: The carboxylic acid group will be deprotonated (anionic) at neutral pH, leading to secondary interactions with any residual, un-capped silanols on the silica backbone of the column. This causes characteristic peak tailing.

Recommended Solutions:

  • Mobile Phase pH Adjustment: The most direct solution is to suppress the ionization of the carboxylic acid. By lowering the mobile phase pH to at least 1-2 units below the compound's pKa (typically pKa ~4-5 for a carboxylic acid), you will be analyzing the neutral, more hydrophobic form of the molecule. This significantly increases retention on a C18 column.[2] A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.

  • Utilize Specialized Columns: If pH adjustment is insufficient, consider columns designed specifically for polar analytes.

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide) embedded within the C18 chain, which allows for the use of highly aqueous mobile phases without the risk of "phase collapse" (pore dewetting) that can occur with traditional C18 columns.[2][3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase and a high-organic mobile phase. It is particularly effective for retaining very polar compounds that are unretained in reversed-phase chromatography.[4]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics can offer unique selectivity and excellent retention for polar acidic compounds without the need for ion-pairing reagents.[5]

Question 2: I attempted purification using silica gel chromatography, but I'm observing streaking on my TLC plate and recovering very little product from the column. What's wrong?

Answer: This is a common outcome for highly polar and acidic compounds on normal-phase silica gel. The acidic protons of the silica surface (silanol groups) can interact very strongly with the polar sulfone and carboxylic acid groups of your molecule. This can lead to irreversible adsorption, smearing of the product band, and in some cases, degradation. While some sulfones can be purified on silica, the presence of the carboxylic acid makes it particularly challenging.[6]

Recommended Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid (0.5-1%), to your eluent system can help. This protonates your compound, reducing its interaction with the silica surface and leading to better peak shape and recovery.

  • Consider Alternative Stationary Phases:

    • Reversed-Phase Chromatography: As discussed in Q1, this is often the most reliable chromatographic method.

    • Alumina (Basic or Neutral): While alumina can also present challenges, sometimes a change in the stationary phase chemistry can resolve strong binding issues seen on silica. However, basic alumina could deprotonate your carboxylic acid, potentially leading to strong retention. Neutral alumina might be a better starting point, but careful evaluation on a TLC plate is crucial.

  • Non-Chromatographic Methods: For this class of molecule, recrystallization is often a superior and more scalable purification technique.[6]

Question 3: I believe my product is a solid. What is a good strategy for developing a recrystallization protocol?

Answer: Recrystallization is an excellent and often preferred method for purifying solid sulfone-carboxylic acids, as it can be highly efficient at removing both polar and non-polar impurities and is easily scalable.[6][7] A systematic approach is key.

Systematic Solvent Screening Strategy:

  • Solubility Testing: Test the solubility of your crude material (~10-20 mg) in a small volume (~0.5 mL) of various solvents at room temperature and upon heating. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Potential Solvent Classes to Screen:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Ethers: Dichloromethane (use with caution and proper ventilation)

    • Aqueous Mixtures: Water, Acetonitrile/Water, Ethanol/Water

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. Find a "soluble" solvent in which your compound is very soluble and an "anti-solvent" in which it is poorly soluble. The pair must be miscible.

    • Procedure: Dissolve the compound in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed. Re-heat to clarify, and then allow the solution to cool slowly. A common pair for a polar compound like this might be Ethanol (soluble) and Water (anti-solvent) or Ethyl Acetate (soluble) and Hexanes (anti-solvent).

Purification Strategy Workflow

The following diagram illustrates a logical workflow for approaching the purification of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Purif_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Execution & Final Analysis crude Crude Product analysis Analyze Purity (LC-MS, NMR) crude->analysis is_solid Is the material solid? analysis->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chromat Develop HPLC Method is_solid->chromat No / Impure final_analysis Confirm Purity & Identity (>95% by HPLC, NMR, MS) recryst->final_analysis chromat->final_analysis purified Purified Compound final_analysis->purified

Caption: A decision workflow for purifying 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol is designed to provide robust separation by suppressing the ionization of the carboxylic acid.

  • Column Selection: Use a C18 column with polar-embedded or polar-endcapped chemistry to ensure stability in highly aqueous conditions. A common dimension for preparative work is 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Deionized Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both solvents thoroughly to prevent system blockages and ensure a stable baseline.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a 1:1 mixture of acetonitrile and water or DMSO. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to protect the column.

  • Method Development (Analytical Scale):

    • First, develop the method on an analytical column (e.g., 4.6 x 150 mm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm or 220 nm (or as determined by a UV scan of the compound).

    • Gradient: Start with a shallow gradient to identify the optimal elution conditions. A good starting point is:

      • 5% B to 40% B over 20 minutes.

      • 40% B to 95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes.

  • Preparative Scale-Up: Once the analytical method is optimized, scale up to the preparative column. Adjust the flow rate and injection volume according to the column dimensions. Collect fractions corresponding to the main product peak and analyze them for purity before combining.

  • Post-Purification: Combine the pure fractions and remove the solvent via rotary evaporation. The formic acid is volatile and will be removed under vacuum. The final product can be obtained after lyophilization or high-vacuum drying.

Protocol 2: Recrystallization

This protocol outlines a systematic approach to purifying the compound via recrystallization.

  • Solvent Screening: Perform solubility tests as described in FAQ 3 to identify a suitable single-solvent or two-solvent system. For this example, we will assume an Ethanol/Water system is optimal.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. Ensure the solution is heated to near boiling.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon (a spatula tip) and keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Induce Crystallization: While the solution is still hot, add deionized water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent from the recrystallization mixture (e.g., a 50:50 ethanol/water mix) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Method Comparison

ParameterReversed-Phase HPLCRecrystallizationNormal-Phase (Silica)
Typical Purity >98%>95-99% (highly dependent on impurities)Variable, often low (<90%)
Recovery Good (80-95%)Variable (50-90%), losses in mother liquorPoor, risk of irreversible binding
Scalability Limited by column size and costExcellent, easily scaled to kg quantitiesModerate
Key Advantage High resolution for closely related impuritiesCost-effective, simple equipmentGood for non-polar compounds
Key Disadvantage Requires specialized equipment, solvent intensiveMay not remove impurities with similar solubilityStrong potential for product loss/degradation[6]

Troubleshooting Logic Diagram

This diagram provides a decision tree for troubleshooting common purification issues.

Troubleshooting cluster_silica Silica Gel Chromatography cluster_hplc Reversed-Phase HPLC cluster_recryst Recrystallization start Problem: Low Purity After Initial Attempt q1 What was the method? start->q1 silica_issue Issue: Streaking / Low Recovery q1->silica_issue Silica Gel hplc_issue Issue: Poor Peak Shape / No Retention q1->hplc_issue HPLC recryst_issue Issue: No Crystals Form / Oiling Out q1->recryst_issue Recrystallization silica_sol Solution: 1. Switch to Reversed-Phase HPLC. 2. Try recrystallization. 3. Acidify mobile phase (e.g., 1% AcOH). silica_issue->silica_sol hplc_sol Solution: 1. Lower mobile phase pH (0.1% FA/TFA). 2. Use a polar-embedded column. 3. Try HILIC mode. hplc_issue->hplc_sol recryst_sol Solution: 1. Rescreen solvents. 2. Cool more slowly. 3. Scratch flask to induce nucleation. 4. Use less solvent. recryst_issue->recryst_sol

Caption: A troubleshooting decision tree for the purification of polar acidic sulfones.

References

  • Phenomenex, Inc. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • BenchChem Technical Support.
  • Hichrom Limited. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • BenchChem Technical Support. Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone.
  • Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column?
  • Mascott, M. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.

Sources

Technical Support Center: Overcoming Low Yields in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of spirocyclization reactions. Spirocycles are pivotal three-dimensional scaffolds in modern drug discovery, yet their synthesis can be challenging, often plagued by low yields and complex product mixtures.[1][2]

This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. Our goal is to empower you to diagnose issues systematically and optimize your reactions effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during spirocyclization experiments in a direct question-and-answer format.

Q1: My spirocyclization reaction provides a low yield or fails completely. What are the primary factors to investigate?

A1: A low or non-existent yield is the most common challenge, stemming from a handful of core issues. A systematic, multi-stage investigation is the most efficient way to diagnose the root cause.

Start by confirming the basics before moving to more complex variables. Often, the simplest explanation is the correct one. A general troubleshooting workflow can be visualized as follows:

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Reaction Parameter Optimization cluster_2 Phase 3: Catalyst & Reagent Efficacy cluster_3 Phase 4: Product Stability Start Low / No Yield Observed Purity Verify Starting Material Purity & Integrity Start->Purity First Step Stoichiometry Confirm Reagent Stoichiometry & Quality Purity->Stoichiometry Inert Check for Atmospheric Contaminants (O₂, H₂O) Stoichiometry->Inert Conditions Systematically Screen Reaction Conditions Inert->Conditions Solvent Solvent Screening Conditions->Solvent Temp Temperature Titration Conditions->Temp Conc Concentration Scan Conditions->Conc Catalyst Evaluate Catalyst System Conc->Catalyst Cat_Activity Test for Catalyst Deactivation Catalyst->Cat_Activity Ligand Screen Different Ligands Catalyst->Ligand Additives Investigate Additives / Co-catalysts Catalyst->Additives Stability Assess Product Stability Additives->Stability Workup Modify Workup Protocol Stability->Workup Decomposition Monitor Decomposition Over Time Stability->Decomposition End Optimized Yield Decomposition->End

Caption: Systematic workflow for troubleshooting low yields.

In-Depth Troubleshooting Steps:
  • Starting Material Quality: This is the most frequent cause of reaction failure. Impurities can poison catalysts or introduce competing side reactions.[3]

    • Causality: Trace impurities (e.g., water, other solvents, unreacted starting materials from a previous step) can have a dramatic impact, especially in sensitive transition-metal-catalyzed reactions.

    • Protocol: Before extensive optimization, re-purify all starting materials via column chromatography, recrystallization, or distillation. Ensure reactants are thoroughly dried and stored under an inert atmosphere.[4] Run a small-scale control reaction with these highly purified materials.

  • Sub-Optimal Reaction Conditions: Spirocyclization reactions are often highly sensitive to minor changes in the reaction environment.

    • Causality: Temperature affects reaction kinetics; too low, and the activation energy barrier isn't overcome; too high, and decomposition or side reactions can dominate.[5] Solvent polarity can dramatically influence the stability of charged intermediates or transition states, altering the reaction pathway and rate.[6][7]

    • Optimization Strategy: Employ a Design of Experiments (DoE) approach to screen multiple parameters simultaneously. A basic screening table is shown below.

Entry Solvent Temperature (°C) Concentration (M) Catalyst Loading (mol%) Yield (%)
1Toluene800.1515
2Dioxane800.1525
3Toluene1100.1540
4Toluene800.05520
5Toluene800.11018
6 Toluene 110 0.05 5 65
  • Inefficient Catalyst or Reagent System: The chosen catalyst or reagents may not be optimal for your specific substrate.[3]

    • Causality: The electronic and steric properties of ligands in a metal complex directly influence its reactivity and selectivity. For example, in nickel-catalyzed spirocyclizations, different phosphine ligands can lead to vastly different yields and enantioselectivities.[3][8]

    • Solution: Screen a variety of catalysts and ligands. If using a palladium-catalyzed reaction, consider varying the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines like XPhos, Buchwald ligands, or N-heterocyclic carbenes).

  • Product Decomposition: The desired spirocycle may form but be unstable under the reaction or workup conditions.[4][9]

    • Causality: Spirocyclic systems can possess significant ring strain or contain sensitive functional groups. Exposure to acidic or basic conditions during aqueous workup, or prolonged heating, can cause ring-opening or decomposition.[10]

    • Protocol - Reaction Monitoring:

      • Set up the reaction as usual.

      • Every hour, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

      • Immediately quench the aliquot in a vial containing deuterated solvent (e.g., CDCl₃) and an internal standard.

      • Analyze by ¹H NMR and LC-MS to track the formation of product and the disappearance of starting material.

      • This analysis will reveal the time of maximum product concentration and show if the product degrades over time. If decomposition is observed, shorten the reaction time or lower the temperature.[9]

Q2: My reaction appears to stall before completion. What could be causing catalyst deactivation?

A2: Catalyst deactivation is a common issue in transition-metal-catalyzed reactions and typically occurs through poisoning, coking, or structural change of the catalytic species.

G cluster_0 Deactivation Pathways Catalyst Active Catalyst Poisoning Poisoning (e.g., S, H₂O, halides) Catalyst->Poisoning Impurity Binding Coking Coking / Fouling (Polymerization on surface) Catalyst->Coking Side Reactions Sintering Sintering / Agglomeration (Loss of active surface area) Catalyst->Sintering High Temperature Deactivated Deactivated Catalyst Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated

Caption: Common mechanisms of catalyst deactivation.

  • Poisoning: This occurs when impurities in the starting materials or solvent bind strongly to the active sites of the catalyst, rendering them inactive.[11] Common poisons include sulfur-containing compounds, water, and oxygen.

    • Solution: Rigorously purify all reagents and solvents. Degas solvents thoroughly before use. If a specific functional group in your substrate is suspected of being a poison, a protecting group strategy may be necessary.

  • Coking or Fouling: In some reactions, especially at higher temperatures, starting materials or products can polymerize or decompose on the catalyst surface, physically blocking the active sites.

    • Solution: Lowering the reaction temperature can often mitigate coke formation.[12] Additionally, using a more robust catalyst or a different solvent system may prevent the side reactions that lead to fouling.

  • Catalyst Decomposition/Agglomeration: The active catalytic species itself might be unstable under the reaction conditions, leading to decomposition or agglomeration into inactive nanoparticles (sintering).

    • Solution: A change in ligand can often stabilize the active metal center. For heterogeneous catalysts, a different support material may be required.

Q3: I am struggling with poor diastereoselectivity. What strategies can I employ to control the stereochemical outcome?

A3: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis because the reaction often creates a sterically congested quaternary center.[3] The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry.[3][13]

    • Causality: A polar solvent might stabilize a more polar transition state, favoring one diastereomer, while a non-polar solvent might favor a different, less polar transition state.[6]

    • Action: Screen a range of solvents with varying polarities (e.g., hexane, toluene, DCM, THF, acetonitrile). This is often the simplest and most effective first step. For instance, in a dearomative spirocyclization of ynamides, switching from THF or toluene to DCM was found to be crucial for obtaining good yields.[14]

  • Temperature: Lowering the reaction temperature generally increases selectivity.

    • Causality: The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is often small. According to the Eyring equation, the influence of this energy difference on the product ratio is more pronounced at lower temperatures.

    • Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude mixture.

  • Steric Directing Groups: The steric bulk of substituents on the substrate can be used to favor the formation of one diastereomer over another.

    • Causality: A bulky protecting group or substituent can block one face of the molecule, forcing the cyclization to occur from the less hindered face. This is an application of the Thorpe-Ingold effect in some cases.[15]

    • Action: Consider modifying the substrate to include a bulkier protecting group (e.g., changing a methyl ether to a silyl ether like TBS) at a position that can influence the stereocenter being formed.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent critically impact a spirocyclization reaction?

A1: The solvent is not merely a medium for the reactants but an active participant that can influence reaction rates and selectivity.[6] Its effects can be categorized into:

  • Polarity and Dielectric Constant: Solvents with high dielectric constants can stabilize charged intermediates and polar transition states, which is often crucial for reactions involving ionic mechanisms.[6]

  • Coordinating Ability: Solvents like THF or acetonitrile can coordinate to metal catalysts, altering their reactivity and selectivity. In some cases, this is beneficial, while in others it can be inhibitory.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds, stabilizing anions and solvating cations. Aprotic solvents (e.g., DMSO, DMF) are poor at solvating anions, which can make certain nucleophiles more reactive.[6] The choice between protic and aprotic can completely change the outcome of a reaction.

Q2: What role does the substrate's electronic and steric profile play in the success of the reaction?

A2: The substrate's structure is fundamentally linked to its reactivity.

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) near the reacting centers can significantly alter the nucleophilicity or electrophilicity of those centers.[16] For example, in a nucleophilic attack on an aromatic ring to form a spirocycle, EWGs at the ortho and para positions are often required to activate the ring.[16]

  • Steric Effects: Steric hindrance can prevent the substrate from adopting the necessary conformation for cyclization. Conversely, as mentioned in the troubleshooting section, bulky groups can be strategically used to block undesired reaction pathways and improve selectivity. The ring size of the starting material can also have a significant impact on yield and selectivity.[17]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Agbaria, M., et al. (n.d.).
  • Lautens, M., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • James, J., et al. (2024).
  • Patlolla, R. R., & Vaddepally, P. K. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, PubMed Central, NIH.
  • Weiss, D. R., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC, NIH.
  • Al-Salihi, S. (2020).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Li, D., et al. (n.d.). On the deactivation mechanism of zeolite catalyst in ethanol to butadiene conversion.
  • Wang, D. G., & Engle, K. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Vitale, R., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Chorkendorff, I., & Niemantsverdriet, J. W. (n.d.). Catalyst deactivation and structure sensitivity. Catalysis Science & Technology (RSC Publishing).
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Al-Shdefat, R., et al. (2023).
  • Pápai, I., & Tárkányi, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
  • E-pathshala. (2015).

Sources

Technical Support Center: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this unique spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in its multi-step synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can achieve your synthetic goals with confidence.

Proposed Synthetic Pathway

Due to the specialized nature of the target molecule, a standardized protocol is not widely published. Therefore, we propose a plausible and chemically sound synthetic route, which will serve as the basis for our troubleshooting guide.

Synthetic_Pathway A Tetrahydro-4H-thiopyran-4-one B Ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)acetate A->B Step 1: Horner-Wadsworth-Emmons Reaction C Ethyl 6-thia-spiro[2.5]octane-1-carboxylate B->C Step 2: Corey-Chaykovsky Reaction D Ethyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate C->D Step 3: Oxidation E 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid D->E Step 4: Hydrolysis

Caption: Proposed synthetic route for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Step 1: Horner-Wadsworth-Emmons Reaction

Q1: My Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester is low-yielding or stalling.

Probable Causes:

  • Inactive Base: The sodium hydride (NaH) used to deprotonate the phosphonate ester may be old or deactivated by moisture.

  • Steric Hindrance: The phosphonate reagent or the ketone may be sterically hindered, slowing down the reaction.

  • Incorrect Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or intermediates. Anhydrous conditions are crucial.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Solutions:

  • Verify Base Activity: Use freshly opened or properly stored NaH. A simple test is to add a small amount to a protic solvent (with appropriate safety precautions) to see if hydrogen gas evolves.

  • Optimize Reaction Conditions:

    • Solvent: Ensure you are using a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 50-60 °C).

  • Alternative Reagents: If steric hindrance is a major issue, consider using a more reactive phosphonate ylide, such as one with less bulky ester groups.

Q2: I am observing the formation of a significant amount of the Z-isomer instead of the desired E-isomer.

Probable Cause:

  • The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is influenced by the nature of the phosphonate reagent and the reaction conditions. The use of certain modified phosphonate reagents can favor the Z-isomer.

Solution:

  • Reagent Choice: For preferential formation of the E-isomer, unsubstituted or alkyl-substituted phosphonates generally work well. The use of Still-Gennari or Ando-modified phosphonates can be employed if the Z-isomer is desired. For this synthesis, the standard triethyl phosphonoacetate should favor the E-isomer.

  • Reaction Conditions: Ensure that the reaction conditions are standard for a Horner-Wadsworth-Emmons reaction favoring the E-isomer (e.g., NaH in THF).

Step 2: Corey-Chaykovsky Reaction for Cyclopropanation

Q1: The cyclopropanation of the α,β-unsaturated ester is not proceeding, and I am recovering my starting material.

Probable Causes:

  • Inactive Ylide: The sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base (e.g., NaH), is unstable and must be used shortly after its formation.

  • Insufficient Base: An inadequate amount of base will result in incomplete formation of the ylide.

  • Reaction Temperature: The reaction is typically run at or slightly above room temperature. If the temperature is too low, the reaction rate will be significantly reduced.

Solutions:

  • Freshly Prepare the Ylide: Prepare the sulfur ylide immediately before adding the α,β-unsaturated ester.

  • Ensure Anhydrous Conditions: All glassware and solvents must be scrupulously dried. Moisture will quench the ylide.

  • Optimize Temperature: A typical procedure involves stirring the ylide solution at room temperature for a short period before adding the substrate and continuing the reaction at room temperature or with gentle heating.[1][2]

Q2: Instead of cyclopropanation, I am observing epoxide formation.

Probable Cause:

  • Choice of Sulfur Ylide: The Corey-Chaykovsky reaction can lead to either cyclopropanation or epoxidation depending on the sulfur ylide used.[3] Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) typically gives 1,4-addition to α,β-unsaturated carbonyls, leading to cyclopropanes.[2][3] In contrast, dimethylsulfonium methylide (from trimethylsulfonium iodide) tends to give 1,2-addition, which would lead to an epoxide.[3][4]

Solution:

  • Verify Your Reagents: Ensure you are using trimethylsulfoxonium iodide and not trimethylsulfonium iodide.

Corey-Chaykovsky_Selectivity cluster_0 Desired Pathway cluster_1 Side Reaction A α,β-Unsaturated Ester C Cyclopropane (1,4-addition) A->C B Dimethylsulfoxonium methylide B->C D α,β-Unsaturated Ester F Epoxide (1,2-addition) D->F E Dimethylsulfonium methylide E->F

Caption: Selectivity in the Corey-Chaykovsky reaction based on the sulfur ylide used.

Step 3: Oxidation of the Sulfide to a Sulfone

Q1: The oxidation of the spirocyclic sulfide is incomplete, and I have a mixture of the starting material, sulfoxide, and sulfone.

Probable Causes:

  • Insufficient Oxidant: Not enough oxidizing agent was used to drive the reaction to the sulfone.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.

Solutions:

  • Increase Oxidant Stoichiometry: Use at least two equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents).

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. Continue the reaction until all the starting material and sulfoxide have been consumed.

  • Increase Temperature: If the reaction is slow, gentle heating may be required. However, be cautious as this can also promote side reactions with some oxidants.

Q2: I am observing side products from over-oxidation or degradation of my molecule.

Probable Causes:

  • Harsh Oxidizing Agent: Some oxidizing agents can be too harsh and lead to undesired side reactions.[5]

  • Incorrect pH: The pH of the reaction mixture can influence the reactivity of the oxidant and the stability of the product.

Solutions:

  • Choose a Milder Oxidant: If harsh conditions are causing degradation, consider using a milder system. For example, hydrogen peroxide with a catalytic amount of a transition metal catalyst can be effective.[6][7] Sodium chlorite with hydrochloric acid is another alternative that can be performed in organic solvents, potentially reducing side reactions associated with aqueous systems.[5]

  • Control the Temperature: Perform the oxidation at a lower temperature (e.g., 0 °C) and add the oxidant slowly to control any exotherm.

  • Buffer the Reaction: If using an oxidant like m-CPBA, which releases a carboxylic acid byproduct, it may be beneficial to buffer the reaction with a mild base like sodium bicarbonate to prevent acid-catalyzed degradation of the product.

Oxidizing AgentTypical ConditionsPotential Side Reactions
m-CPBACH₂Cl₂, 0 °C to rtOver-oxidation, acid-catalyzed degradation
Hydrogen PeroxideAcetic acid, rtIncomplete oxidation, requires careful monitoring
Oxone®MeOH/H₂O, rtCan be aggressive, potential for salt byproducts
Sodium Chlorite/HClOrganic solvent, rtGeneration of chlorine dioxide in situ, generally clean
Step 4: Hydrolysis of the Ester

Q1: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion.

Probable Causes:

  • Steric Hindrance: The spirocyclic nature of the molecule may sterically hinder the approach of the hydroxide ion to the ester carbonyl.

  • Reversible Reaction (Acid-Catalyzed): If using acid-catalyzed hydrolysis, the reaction is reversible and may not proceed to completion without a large excess of water.[8][9]

Solutions:

  • Use Saponification (Base-Mediated Hydrolysis): Base-mediated hydrolysis (saponification) is generally irreversible and is the preferred method.[8][10] Use a base like lithium hydroxide (LiOH) in a mixture of THF and water.

  • Increase Reaction Temperature and Time: Heating the reaction mixture under reflux for an extended period can help to drive the hydrolysis to completion.

  • Use a Co-solvent: A co-solvent like THF or dioxane can improve the solubility of the ester in the aqueous base, facilitating the reaction.

Q2: I am observing decomposition of my product during the acidic workup after saponification.

Probable Cause:

  • The sulfone group can be sensitive to strongly acidic conditions, potentially leading to ring-opening or other degradation pathways.

Solution:

  • Careful Acidification: During the workup, add the acid (e.g., 1 M HCl) slowly at a low temperature (0 °C) and only until the pH is slightly acidic (pH 3-4). This will protonate the carboxylate to form the desired carboxylic acid without exposing the molecule to harsh acidic conditions for a prolonged period.

  • Extraction: Immediately extract the product into an organic solvent after acidification.

Frequently Asked Questions (FAQs)

Q: Can I use a Simmons-Smith reaction for the cyclopropanation step?

A: Yes, the Simmons-Smith reaction is a viable alternative for the cyclopropanation of the α,β-unsaturated ester.[11][12] It typically involves the use of diiodomethane and a zinc-copper couple. A potential advantage is that it is often performed under neutral or slightly basic conditions, which may be beneficial if your substrate is acid-sensitive. However, the Corey-Chaykovsky reaction is often more convenient to perform on a laboratory scale.

Q: What is the best way to purify the final carboxylic acid product?

A: The final product is a solid carboxylic acid. Purification can typically be achieved by:

  • Acid-Base Extraction: During the workup, the product can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), leaving neutral organic impurities behind. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which is collected by filtration.

  • Recrystallization: If impurities with similar acidity are present, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

Q: Are there any safety concerns I should be aware of during this synthesis?

A: Yes, several steps require specific safety precautions:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • m-CPBA: This is a potentially explosive solid, especially when impure. It is also a strong oxidizing agent. Avoid grinding it or subjecting it to shock.

  • Organosulfur Compounds: Many organosulfur compounds have unpleasant odors. It is advisable to work in a well-ventilated fume hood.

Q: Can I introduce the sulfone functionality earlier in the synthesis?

A: It is generally advisable to perform the oxidation of the sulfide to the sulfone as one of the later steps in the synthesis. The strongly electron-withdrawing sulfone group can deactivate the molecule towards certain reactions or make it more susceptible to nucleophilic attack. For instance, performing the oxidation before the cyclopropanation could make the α,β-unsaturated ester less reactive.

References

  • Simmons, H. E.; Blanchard, E. P.; Smith, R. D. Cyclopropane synthesis from methylene iodide, zinc-copper couple, and olefins. III. The methylene-transfer reaction. J. Am. Chem. Soc.1964 , 86 (7), 1347–1356. [Link]

  • Dieckmann, W. Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Ber. Dtsch. Chem. Ges.1894 , 27 (1), 102–103. [Link]

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Itabashi, Y.; Ogata, S.; Inoue, T.; Asahara, H.; Ohkubo, K. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules2024 , 29 (9), 2085. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Sulfide Oxidation. [Link]

  • Clark, J. H. The Hydrolysis of Esters. Chem. LibreTexts, 2023 . [Link]

Sources

Improving the purity of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a unique spirocyclic compound featuring a sulfone moiety and a cyclopropane carboxylic acid. Its rigid, three-dimensional structure makes it a compelling building block for novel therapeutics and materials. However, this structural complexity, particularly the presence of a strained cyclopropane ring and an oxidizable sulfur atom, presents distinct challenges in achieving high purity. This guide provides in-depth troubleshooting strategies and detailed protocols to help researchers overcome common purification hurdles, ensuring the integrity and reliability of their experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. The question-and-answer format is designed to provide direct, actionable solutions.

Question 1: My LC-MS analysis shows a persistent impurity with a mass of [M-16]. What is this contaminant and how can it be removed?

Answer: An impurity with a mass difference of -16 Da relative to the parent compound (M = 204.24 g/mol ) is almost certainly the corresponding sulfoxide : 6-Oxo-6λ⁴-thiaspiro[2.5]octane-1-carboxylic acid. This is the product of incomplete oxidation of the sulfide precursor to the desired sulfone.

  • Causality: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. If the reaction conditions (e.g., oxidant stoichiometry, reaction time, temperature) are insufficient, the reaction can stall at the sulfoxide stage. Due to their similar polarities, the sulfoxide and sulfone can be difficult to separate using standard normal-phase chromatography.

  • Solution 1: Drive the Oxidation to Completion. The most effective strategy is to eliminate the impurity by converting it to the desired product. This is often simpler than chromatographic separation.

    • Dissolve the impure material in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile/water).

    • Add a slight excess (1.1-1.2 equivalents) of an oxidizing agent like potassium peroxymonosulfate (Oxone®) or hydrogen peroxide in the presence of an acid catalyst.[1]

    • Monitor the reaction by TLC or LC-MS until the sulfoxide is no longer detected.

    • Proceed with a standard aqueous workup to isolate the purified sulfone product.

  • Solution 2: High-Resolution Chromatography. If re-oxidation is not feasible, preparative reversed-phase HPLC (RP-HPLC) is the most effective method for separation. The subtle difference in polarity between the sulfone and sulfoxide is often sufficient for baseline separation on a C18 column. See Protocol 2 for a detailed methodology.

Question 2: Despite purification, my NMR spectrum shows residual signals corresponding to the ethyl or methyl ester of my target compound. How can I ensure complete hydrolysis?

Answer: This indicates incomplete saponification of the ester precursor. Steric hindrance from the spirocyclic core can slow down the hydrolysis reaction.

  • Causality: The ester group, situated on the sterically congested cyclopropane ring, may have limited access to the hydroxide ions, requiring more forcing conditions for the reaction to proceed to completion.

  • Solution 1: Modify Hydrolysis Conditions.

    • Increase Temperature: Refluxing the reaction mixture (e.g., in a THF/water or ethanol/water mixture) can provide the necessary activation energy.

    • Extend Reaction Time: Monitor the reaction for 12-24 hours to ensure completion.

    • Use a Co-solvent: If the ester has poor solubility in the reaction medium, adding a co-solvent like tetrahydrofuran (THF) or dioxane can improve homogeneity and reaction rate.

  • Solution 2: Acid-Catalyzed Hydrolysis. If base-catalyzed hydrolysis proves difficult, an acid-catalyzed approach (e.g., using aqueous HCl or H₂SO₄ in dioxane) can be an effective alternative, though care must be taken to avoid potential degradation of the cyclopropane ring under harsh acidic conditions.

Question 3: I'm observing significant product loss and streaking during silica gel column chromatography. What is causing this and what are my alternatives?

Answer: The combination of a strained cyclopropane ring and an acidic carboxylic acid functional group makes this molecule susceptible to degradation on standard silica gel.[2]

  • Causality: The acidic nature of the silica surface can catalyze ring-opening of the cyclopropane or other decomposition pathways. Furthermore, the highly polar carboxylic acid can chelate to the silica, leading to poor recovery and tailing (streaking) of the product peak.

  • Solution 1: Reversed-Phase Chromatography. This is the preferred alternative. Using a non-polar stationary phase (like C18-functionalized silica) with a polar mobile phase (typically acetonitrile/water or methanol/water) avoids the issues associated with acidic silica. A small amount of formic acid or acetic acid (0.1%) is often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks. Refer to Protocol 2 .[2]

  • Solution 2: "Deactivated" Normal-Phase Chromatography. If normal-phase chromatography must be used, the silica gel should be deactivated.

    • Acidification: Add 0.5-1% acetic acid or formic acid to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This protonates the analyte, reducing its interaction with the silica surface.

    • Base-Washing: Pre-treating the silica gel with a dilute solution of a tertiary amine (like triethylamine) can neutralize the most acidic sites, though this is less common for acidic analytes.

Question 4: My attempts at recrystallization result in the product "oiling out" or lead to very low recovery. How can I develop a better recrystallization protocol?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Poor recovery suggests the compound is either too soluble in the chosen solvent or a significant portion is lost to impurities.

  • Causality: The rigid, non-planar structure of the molecule can make efficient crystal lattice packing difficult, favoring an amorphous or oil state.

  • Solution: Systematic Solvent Screening. A methodical approach is required to find a suitable solvent system.

    • Single Solvents: Test solubility in a range of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Potential candidates include: ethyl acetate, acetonitrile, isopropanol, and water.

    • Two-Solvent System: This is often the most successful method. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, e.g., hexanes, heptane, or water) dropwise until persistent turbidity is observed. Add a drop or two of the good solvent to redissolve the solid and then allow the solution to cool slowly.

Solvent SystemRationale
Isopropanol/Water The compound is likely soluble in hot alcohol and insoluble in water.
Ethyl Acetate/Hexane A classic polar/non-polar system suitable for moderately polar compounds.
Acetonitrile/Water Good for polar compounds; acetonitrile's lower boiling point can prevent oiling out.
Acetone/Heptane Another effective polar/non-polar combination.

See Protocol 1 for a detailed recrystallization procedure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of the final product? A: A combination of techniques is essential for a comprehensive assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting and quantifying impurities, especially the sulfoxide (M-16) and unoxidized sulfide (M-32).

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the structural integrity of the compound. The absence of signals from solvent residues or precursors (like the ester) is a key indicator of purity.

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): The primary tool for determining purity percentage (e.g., >98%). A well-developed method should show a single major peak.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity for a crystalline solid.

Q2: What are the recommended storage conditions for this compound? A: Due to its complex functionality, the compound should be stored under controlled conditions to prevent degradation. Store as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage.

Q3: Is the compound expected to be a single stereoisomer or a mixture? A: The synthesis of the spiro-cyclopropane core can often result in a mixture of diastereomers, depending on the specific synthetic route used.[3][4] It is crucial to characterize the stereochemistry of the final product, typically via 2D NMR techniques (NOESY/ROESY) or X-ray crystallography if a suitable crystal can be obtained. Purification methods like RP-HPLC may be capable of separating diastereomers.

Part 3: Experimental Protocols

Protocol 1: High-Purity Recrystallization (Two-Solvent Method)

  • Dissolution: Place the crude (or semi-pure) solid (1.0 g) in a clean Erlenmeyer flask with a stir bar. Add the minimum volume of hot "good" solvent (e.g., isopropanol, ~5-10 mL) required to fully dissolve the solid with gentle heating (60-70°C).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While stirring the hot solution, add the "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of the hot "good" solvent to re-clarify the solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a refrigerator (4°C) or ice bath for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent (water) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • Purity Assessment: Confirm purity by HPLC-UV and melting point analysis.

Protocol 2: Preparative Reversed-Phase HPLC Purification

  • System Parameters:

    • Column: C18, 5-10 µm particle size (e.g., 19 x 150 mm).

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 15-20 mL/min (will vary based on column dimensions).

    • Detection: 210-220 nm.

  • Sample Preparation: Dissolve the impure material in a minimal amount of a 1:1 mixture of Mobile Phase A and B, or in DMSO if solubility is an issue. Filter the sample through a 0.45 µm syringe filter.

  • Method Development: On an analytical scale, develop a gradient to resolve the target compound from its impurities. A typical gradient might be:

    • 5-95% B over 20 minutes.

    • The sulfone will typically elute slightly later than the more polar sulfoxide.

  • Preparative Run: Scale the optimized gradient to the preparative column. Inject the sample and collect fractions corresponding to the main product peak.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify the purest fractions.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization if necessary.

Part 4: Visualization

Purification_Workflow cluster_start Synthesis Output cluster_analysis Initial Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product Crude Crude Product Analysis Analyze by LC-MS & NMR Crude->Analysis Decision Purity > 98%? Analysis->Decision Recrystal Recrystallization (Protocol 1) Decision->Recrystal No (High Conc. Impurities) PrepHPLC Preparative RP-HPLC (Protocol 2) Decision->PrepHPLC No (Close-Eluting Impurities) ReOx Re-Oxidation of Sulfoxide Decision->ReOx No (Sulfoxide Present) Pure Pure Compound (>98%) Decision->Pure Yes Recrystal->Analysis PrepHPLC->Analysis ReOx->Analysis

// Impurities Sulfoxide [label="Sulfoxide Impurity\n(M-16)", pos="-3,2!", fillcolor="#FBBC05"]; Ester [label="Ester Precursor", pos="3,2!", fillcolor="#FBBC05"]; Sulfide [label="Sulfide Precursor\n(M-32)", pos="-3,-2!", fillcolor="#FBBC05"]; Degradation [label="Degradation Products", pos="3,-2!", fillcolor="#FBBC05"];

// Causes edge [color="#EA4335", style=dashed, arrowhead=none]; Sulfoxide -> Target [label="Incomplete\nOxidation"]; Ester -> Target [label="Incomplete\nHydrolysis"]; Sulfide -> Target [label="No Oxidation"]; Degradation -> Target [label="Harsh Conditions\n(e.g., Silica)"];

// Solutions node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReOx [label="Re-Oxidation", pos="-5,0!"]; RPHPLC [label="RP-HPLC", pos="0,3.5!"]; Recrystal [label="Recrystallization", pos="5,0!"];

// Links from solutions to impurities edge [color="#34A853", style=solid, arrowhead=normal, constraint=false]; ReOx -> Sulfoxide [label="converts"]; RPHPLC -> Sulfoxide [label="separates"]; RPHPLC -> Ester [label="separates"]; Recrystal -> Ester [label="removes"]; } digraph Caption: Relationship between common impurities and recommended purification strategies.

References

  • Google Patents. Process for the purification of carboxylic acids. WO2014095080A2.
  • Kolisnyk, M., et al. (2023). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

  • Grygorenko, O. O., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • PubChem. 1-Oxa-4-thiaspiro[4.5]decane. [Link]

  • PubChem. 1-Thiaspiro[4.5]decane. [Link]

  • Murray, J. F., et al. (1976). Chromatographic-fluorometric analysis of antileprotic sulfones. Journal of Chromatography A. [Link]

  • Google Patents.
  • Google Patents.
  • Vaskevych, R. I., et al. Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Google Patents. 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
  • Yong, S.R., Ung, A.T., & Pyne, S.G. (2018). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. The University of Western Australia Research Repository. [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • Wang, Y., et al. (2020). Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides. New Journal of Chemistry. [Link]

  • Foley, D. J., et al. (2023). Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Stability issues of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic compound. Here, we address potential stability issues that may arise during your experiments, particularly under acidic and basic conditions. Our goal is to provide you with the insights and practical guidance needed to ensure the integrity of your results.

Introduction to the Molecule

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a fascinating molecule characterized by a highly strained spirocyclic system, incorporating a cyclopropane ring fused to a thiane-1,1-dioxide. This distinct architecture, while offering novel structural motifs for drug design, also presents specific chemical stability challenges. The inherent ring strain of the cyclopropane and the electron-withdrawing nature of the sulfone group can render the molecule susceptible to degradation under certain pH conditions. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid?

A1: The main stability concerns stem from the strained cyclopropane ring, which is susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions. The presence of the electron-withdrawing sulfone group can influence the reactivity of the entire spirocyclic system.

Q2: How does the carboxylic acid functional group affect the molecule's stability?

A2: The carboxylic acid group can be deprotonated under basic conditions to form a carboxylate anion. This may increase the electron density in the vicinity of the cyclopropane ring, potentially influencing its susceptibility to electrophilic attack or rearrangement. Under acidic conditions, the carboxylic acid remains protonated and is generally stable.

Q3: Is the sulfone group reactive under typical experimental conditions?

A3: The sulfone (thiane-1,1-dioxide) moiety is generally considered a stable functional group. However, its strong electron-withdrawing nature can activate adjacent bonds, potentially making the spirocyclic system more prone to nucleophilic attack under certain conditions.

Q4: What are the likely degradation products under harsh acidic or basic conditions?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on fundamental organic chemistry principles, ring-opening of the cyclopropane is the most probable degradation route. This could lead to the formation of linear or larger ring structures. For example, under acidic conditions, protonation of the cyclopropane ring could be followed by nucleophilic attack from the solvent or other species present, leading to a ring-opened product.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and offers step-by-step guidance for troubleshooting.

Issue 1: Compound Degradation Observed Under Acidic Conditions (e.g., during acidic workup or chromatography)

Symptoms:

  • Appearance of new, unexpected peaks in your analytical chromatogram (HPLC, LC-MS).

  • Lower than expected yield of the desired compound.

  • Changes in the physical appearance of the sample (e.g., color change).

Root Cause Analysis: The high ring strain of the cyclopropane ring makes it susceptible to acid-catalyzed ring-opening.[1][2] The presence of a nucleophile (even a weak one like water) can lead to the formation of a ring-opened product.

Mitigation Strategies:

  • Avoid Strong Acids: Whenever possible, use milder acidic conditions. If a strong acid is required, use it at a low temperature and for the shortest possible duration.

  • Buffer Your System: If working in an aqueous environment, consider using a buffered solution to maintain a stable, mildly acidic pH.

  • Aprotic Solvents: When performing reactions or purifications, favor aprotic solvents to minimize the presence of nucleophiles that can participate in ring-opening.

Experimental Protocol: Screening for Acid Stability

  • Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6).

  • Incubate a known concentration of your compound in each buffer at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot, quench with a suitable base if necessary, and analyze by HPLC or LC-MS to monitor for degradation.

pHTemperature (°C)Incubation Time (h)% Degradation (Hypothetical)
2252435%
4252410%
62524<1%

Visualizing the Workflow:

Acid_Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_res Result Stock Prepare Stock Solution Incubate Incubate at various pH and time points Stock->Incubate Buffers Prepare pH Buffers Buffers->Incubate Analyze Analyze by HPLC/LC-MS Incubate->Analyze Assess Assess Degradation Analyze->Assess

Workflow for assessing acid stability.
Issue 2: Compound Instability in Basic Solutions (e.g., during basic workup or formulation)

Symptoms:

  • Similar to acidic degradation: appearance of new peaks in analytical data, low yield.

  • Potential for decarboxylation under harsh basic conditions and heat.[3]

Root Cause Analysis: Under basic conditions, the carboxylic acid will be deprotonated. While the carboxylate is generally stable, strong basic conditions could potentially promote ring-opening of the cyclopropane, although this is generally less common than acid-catalyzed opening. A more significant concern under harsh conditions (strong base and heat) could be decarboxylation, though this is more typical for β-keto acids.

Mitigation Strategies:

  • Use of Mild Bases: Employ weaker bases like sodium bicarbonate or organic bases (e.g., triethylamine) instead of strong bases like sodium hydroxide or potassium hydroxide.

  • Control Temperature: Perform any steps involving basic conditions at low temperatures to minimize potential side reactions.

  • Inert Atmosphere: If there is a suspicion of oxidative degradation catalyzed by base, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocol: Screening for Base Stability

  • Follow a similar procedure as the acid stability screening, but use a series of basic buffers (e.g., pH 8, 10, 12).

  • Analyze the samples at various time points to quantify the extent of degradation.

pHTemperature (°C)Incubation Time (h)% Degradation (Hypothetical)
82524<2%
10252415%
12252445%

Visualizing Potential Degradation Pathways:

Degradation_Pathways cluster_acid Acidic Conditions (H⁺, Nu:⁻) cluster_base Basic Conditions (OH⁻) Start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylic acid Acid_Product Ring-Opened Product Start->Acid_Product Ring Opening Base_Product Ring-Opened Product Start->Base_Product Ring Opening Decarbox_Product Decarboxylated Product (under harsh conditions) Start->Decarbox_Product Decarboxylation

Potential degradation pathways under acidic and basic conditions.

Concluding Remarks

The stability of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a critical parameter to control for reliable and reproducible experimental outcomes. By understanding the potential reactivity of the spirocyclic system, particularly the strained cyclopropane ring, researchers can proactively design their experiments to minimize degradation. We recommend careful control of pH, temperature, and solvent choice. Should you encounter stability issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • Controlling the product selectivity of a ring-opening hydrolysis reaction remains a great challenge with mineral acids and to an extent with homogeneous catalysts. In addition, even trace amounts of metal impurities in a bioactive product hinder the reaction progress. This has necessitated the development of robust. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wiberg, K. B., & Szeimies, G. (1970). The Acid-Catalyzed Reactions of Bicyclo[2.1.0]pentane. Journal of the American Chemical Society, 92(3), 571–579.
  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. (n.d.). Semantic Scholar. Retrieved from [Link]2]

  • Reeves, J. T., et al. (2008). A General Method for the Decarboxylative Vinylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 130(19), 6056–6057.
  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]3]

Sources

Troubleshooting guide for the synthesis of spirocyclic sulfones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spirocyclic Sulfones

A Guide for the Modern Medicinal & Synthetic Chemist

Welcome to the technical support center for the synthesis of spirocyclic sulfones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spirocyclic sulfones are of increasing interest in medicinal chemistry due to their unique conformational rigidity and ability to act as hydrogen bond acceptors, which can enhance binding affinity and selectivity for biological targets.[1][2] However, their synthesis can present unique challenges.

This document moves beyond simple protocols to provide in-depth, field-tested insights in a question-and-answer format. We will explore the causality behind common experimental failures and offer robust, self-validating troubleshooting strategies.

Section 1: Reaction Failure & Low Yield

This is often the most critical and frustrating issue. A systematic approach is essential to diagnose the root cause.

Q1: My spirocyclization reaction is not proceeding, or the yield is extremely low. What are the likely causes and how can I troubleshoot this?

A1: A stalled reaction or low yield points to several potential culprits, ranging from reagent quality to suboptimal reaction conditions. The key is to isolate variables systematically.

Core Diagnostic Workflow:

cluster_reagents Check for impurities, degradation. Use fresh solvents. cluster_conditions Screen solvent, temperature, concentration. Stoichiometry correct? cluster_catalyst Test different catalysts/ligands. Check for poisoning. start Low/No Yield Observed reagents 1. Verify Starting Material & Reagent Quality start->reagents Begin Troubleshooting conditions 2. Re-evaluate Reaction Conditions reagents->conditions Purity Confirmed? catalyst 3. Investigate Catalyst/Promoter Activity conditions->catalyst Temp/Solvent/Conc. Checked? product_stability 4. Assess Product Stability catalyst->product_stability Activity Confirmed? end Optimized Reaction product_stability->end Stability Confirmed?

Caption: General troubleshooting workflow for low-yield spirocyclization.

Detailed Troubleshooting Steps:

  • Starting Material Integrity: Impurities can halt a reaction, especially if they poison a catalyst.

    • Causality: Trace amounts of water, peroxides in ether solvents, or contaminants from previous synthetic steps can react with sensitive reagents or catalysts.

    • Protocol:

      • Re-purify your starting materials. For solid precursors, consider recrystallization. For liquids, distillation may be necessary.[3]

      • Confirm purity and identity using NMR and/or Mass Spectrometry.

      • Always use freshly distilled, anhydrous solvents, especially for reactions involving organometallics or strong bases.

  • Reaction Conditions: The energy landscape of a spirocyclization can be complex, making it sensitive to subtle changes.

    • Causality: The polarity of the solvent can dramatically influence the transition state, affecting not just yield but also selectivity.[3] Temperature controls the reaction kinetics; some reactions require heating to overcome activation energy, while others need cooling to prevent side reactions.

    • Example from the Field: In [3+2] cycloadditions to form spirocyclic sulfides (precursors to sulfones), changing the solvent or the amount of a promoter like CsF can significantly impact yield.[4] For instance, increasing CsF from 1 to 3 equivalents can raise the yield from trace amounts to over 40%.[4]

    • Troubleshooting Table:

ParameterInitial ConditionTroubleshooting StepsRationale
Solvent TolueneScreen a range: THF, DCM, Acetonitrile, DioxanePolarity affects transition state stability.
Temperature Room Temp (25°C)Incrementally increase (e.g., 50°C, 80°C) or decrease (0°C, -78°C)Overcome activation barriers or prevent decomposition/side reactions.
Concentration 0.1 MRun at 0.5 M and 0.05 MBimolecular reactions may benefit from higher concentration; intramolecular steps may be cleaner when dilute.
Stoichiometry 1:1 ReactantsUse a slight excess (1.1-1.2 eq.) of one reactantDrive the reaction to completion per Le Châtelier's principle.
  • Catalyst & Promoter Issues: For catalyzed reactions, the catalyst is the heart of the transformation.

    • Causality: The chosen catalyst or ligand may not be optimal for your specific substrate. Catalysts can also be "poisoned" by impurities (e.g., sulfur or phosphine contaminants binding to a metal center).

    • Protocol: Catalyst/Ligand Screening:

      • If using a metal catalyst with a ligand, screen different ligands. For example, in nickel-catalyzed reactions, different phosphine ligands can have a profound effect on yield and stereoselectivity.[3]

      • For reactions promoted by a base or additive (e.g., CsF in thiocarbonyl ylide cycloadditions), screen other options (e.g., K₂CO₃, DBU) and optimize the stoichiometry.[4]

      • Ensure the catalyst is properly activated if required and handled under the appropriate atmosphere (e.g., nitrogen or argon).

Section 2: Controlling Stereochemistry

Achieving the correct 3D arrangement is paramount in drug development. Poor stereocontrol is a common hurdle in spirocycle synthesis.

Q2: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I control the stereochemical outcome?

A2: Diastereoselectivity is dictated by the relative energies of the competing transition states leading to the different diastereomers. Your goal is to modify the reaction environment to favor one transition state over the other.

Factors Influencing Diastereoselectivity:

center Diastereoselectivity solvent Solvent Polarity center->solvent influences temp Reaction Temperature center->temp influences sterics Substrate Sterics center->sterics is influenced by catalyst Catalyst/Ligand center->catalyst is directed by

Caption: Key factors that control diastereoselectivity in spirocyclization.

Troubleshooting Strategies:

  • Solvent Screening: This is often the simplest and most effective first step.

    • Causality: Solvents can stabilize or destabilize transition states through polarity and specific coordination. A change in solvent can sometimes even reverse the diastereomeric ratio (dr).[3]

    • Action: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and potentially polar protic if the reaction chemistry allows.

  • Temperature Modification:

    • Causality: Lowering the reaction temperature can amplify small energy differences between transition states, leading to higher selectivity (based on the Eyring equation). Conversely, if the reaction is under thermodynamic control, higher temperatures may favor the more stable diastereomer.

    • Action: Run the reaction at 0°C or -78°C and compare the dr to your room temperature result.

  • Catalyst and Ligand Control: In asymmetric synthesis, the chiral ligand is the primary directing group.

    • Causality: Chiral ligands create a chiral pocket around the catalytic center, forcing the substrate to approach in a specific orientation, which favors the formation of one stereoisomer.

    • Action: If you are not obtaining the desired selectivity, screen a library of related ligands. Small changes to the ligand backbone or steric bulk can have a large impact.

Section 3: Product Instability & Purification

Synthesizing the molecule is only half the battle; isolating it in a pure form is equally critical.

Q3: My desired spirocyclic sulfone appears to be decomposing during the reaction or workup. What can I do?

A3: Product decomposition suggests instability under the reaction conditions (e.g., prolonged heat) or during the workup/purification (e.g., exposure to acid/base or active surfaces like silica gel).

Troubleshooting Steps:

  • Monitor Reaction Progress:

    • Action: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze by TLC or LC-MS.

    • Causality: This will help you determine the point of maximum product formation and see if the product concentration decreases over time, which is a clear sign of decomposition. If so, shorten the reaction time.[3]

  • Modify Workup Procedure:

    • Causality: Aqueous acidic or basic washes can degrade sensitive functional groups.

    • Action: If possible, use a milder workup. For example, instead of a 1M HCl wash, use a saturated ammonium chloride (NH₄Cl) solution. Instead of a strong base, use a saturated sodium bicarbonate (NaHCO₃) solution. Minimize contact time with the aqueous phase.

  • Rethink Purification:

    • Causality: Silica gel is acidic and can cause decomposition of acid-sensitive compounds. Alumina is basic and can degrade base-sensitive molecules. The sulfone group itself can sometimes be labile.[5]

    • Protocol: Alternative Purification Strategies:

      • Deactivate Silica: Flush the silica gel column with a solvent mixture containing a small amount of a neutralising agent, like 1% triethylamine (for acid-sensitive compounds) or 1% acetic acid (for base-sensitive compounds), before loading your sample.

      • Switch Stationary Phase: Try using a less reactive stationary phase like neutral alumina or reverse-phase silica (C18).[5]

      • Avoid Chromatography: If possible, purify the product by recrystallization or distillation, which are gentler methods.[5]

Q4: I'm struggling to separate my spirocyclic sulfone from the corresponding unoxidized sulfide or intermediate sulfoxide. What's the best approach?

A4: This is a common issue when the sulfone is prepared by oxidation. The three compounds (sulfide, sulfoxide, sulfone) often have very similar polarities, making chromatographic separation difficult.

Strategies for Separation & Synthesis:

  • Drive the Oxidation to Completion: The easiest way to avoid this separation is to ensure no starting material or intermediate remains.

    • Causality: Insufficient oxidant or reaction time will lead to a mixture.

    • Action: Use a slight excess of the oxidant (e.g., 2.2-2.5 equivalents of m-CPBA or H₂O₂ for a sulfide-to-sulfone oxidation).[6] Monitor the reaction carefully by TLC or LC-MS until all starting material is consumed.

  • Selective Chemical Treatment:

    • Causality: If you are left with a mixture, you can sometimes use a reagent that reacts with the impurity but not the product. This is less common but can be effective.

    • Example: In some cases, a mild oxidant can be added during workup to convert the remaining sulfide/sulfoxide to the desired sulfone, though this risks over-oxidation of other functional groups.

  • Chromatography Optimization:

    • Action: If chromatography is unavoidable, you may need to screen multiple solvent systems (eluents) to find one that provides adequate separation. Sometimes a very non-polar system (e.g., hexanes/ethyl acetate) or a more polar one (e.g., DCM/methanol) can exploit subtle polarity differences. Using high-performance column chromatography (e.g., with a smaller particle size silica) can also improve resolution.

References

  • Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available from: [Link]

  • Samanta, S. et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research. Available from: [Link]

  • Wang, X. et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available from: [Link]

  • ResearchGate. Selected syntheses and reactions of sulfones. Available from: [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. Available from: [Link]

  • Bhanuchandra, M., Yorimitsu, H., & Osuka, A. (2018). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters. Available from: [Link]

  • Walsh, S. P. et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Shanghai Jiao Tong University. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Available from: [Link]

  • Royal Society of Chemistry. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available from: [Link]

  • Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. PubMed. Available from: [Link]

  • Samanta, S. et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Hilaris Publisher. Available from: [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • R Discovery. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available from: [Link]

Sources

Enhancing the reactivity of the carboxylic acid group in 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the reactivity of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for activating this unique carboxylic acid for subsequent chemical transformations, such as amide bond formation and esterification. The sterically hindered nature of the spirocyclic core and the electronic influence of the sulfone group can present challenges in achieving efficient reactions. This resource will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid considered a "challenging" substrate for coupling reactions?

A1: The primary challenge arises from steric hindrance. The carboxylic acid group is attached to a cyclopropane ring, which is part of a rigid spirocyclic system. This bulky framework can physically block the approach of reagents and nucleophiles to the carboxyl carbon, slowing down the reaction rate.[1][2] Additionally, the electron-withdrawing nature of the sulfone group can influence the electronic properties of the carboxylic acid, potentially affecting its reactivity.

Q2: My standard amide coupling reaction using EDC/HOBt is giving a low yield. What is the likely cause?

A2: Low yields with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are common with sterically hindered acids.[1] The primary reasons for this are:

  • Inefficient Carboxylic Acid Activation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive but may not be sufficiently long-lived to react with a hindered amine.[3][4]

  • Side Reactions: The reactive O-acylisourea intermediate can undergo a side reaction, rearranging to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[1][3] Additives like HOBt are used to minimize this side reaction by forming a more stable active ester, but this may still not be reactive enough for challenging substrates.[3]

Q3: What is the role of additives like HOBt, HOAt, and DMAP in coupling reactions?

A3: Additives play a crucial role in enhancing the efficiency and reducing side reactions in carbodiimide-mediated couplings.[5]

  • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the O-acylisourea intermediate to form active esters. These esters are more stable than the O-acylisourea, which minimizes the formation of the N-acylurea byproduct.[3] HOAt is generally considered more efficient than HOBt due to the anchimeric assistance effect from the pyridine nitrogen, which can accelerate the subsequent reaction with the amine.[5][6]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. In the context of amide or ester formation, it can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[7] However, its use with chiral carboxylic acids can sometimes increase the risk of racemization.

Q4: When should I consider converting the carboxylic acid to an acyl halide?

A4: Conversion to an acyl halide (e.g., acyl chloride or acyl fluoride) is a robust strategy for activating highly unreactive carboxylic acids.[8][9][10] This should be considered when other methods, including the use of potent coupling reagents, have failed. Acyl halides are generally more reactive than the active esters formed in situ by coupling reagents.[8] For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy, as acyl fluorides are often less prone to racemization than acyl chlorides.[11]

Troubleshooting Guide for Difficult Couplings

This section provides a systematic approach to troubleshooting common issues encountered when working with 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Problem 1: Low to No Product Yield with Standard Coupling Reagents (e.g., EDC/HOBt, DCC/DMAP)

Potential Causes:

  • Insufficient activation of the sterically hindered carboxylic acid.

  • Decomposition or side reactions of the activated intermediate.

  • Low nucleophilicity of the amine or alcohol.

  • Poor solubility of reactants.

Troubleshooting Workflow:

troubleshooting_workflow start Low/No Yield with Standard Coupling (e.g., EDC/HOBt) step1 Switch to a More Potent Coupling Reagent start->step1 step2 Option A: Uronium/Aminium Reagents (HATU, HBTU, HCTU, COMU) step1->step2 Recommended First Step step3 Option B: Phosphonium Reagents (PyBOP, PyAOP) step1->step3 outcome1 Successful Coupling step2->outcome1 outcome2 Still Low Yield step2->outcome2 step3->outcome1 step3->outcome2 step4 Increase Reaction Temperature & Time step5 Convert to a More Reactive Intermediate step4->step5 If temperature increase is insufficient step4->outcome1 step6 Acyl Fluoride Formation (e.g., using TFFH, BTFFH) step5->step6 Preferred for minimizing racemization step7 Acyl Chloride Formation (e.g., using SOCl₂, Oxalyl Chloride) step5->step7 step6->outcome1 step7->outcome1 outcome2->step4

Caption: A decision tree for troubleshooting difficult amide couplings.

Solutions:

  • Switch to a More Powerful Coupling Reagent: Uronium/Aminium or Phosphonium salt-based reagents are generally more effective for hindered substrates.[2][6]

    • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings due to the formation of highly reactive OAt esters.[12][13]

    • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is also very effective, particularly for reducing racemization.[1][13]

  • Elevate the Reaction Temperature: For challenging couplings, increasing the temperature (e.g., to 80 °C) can provide the necessary activation energy to overcome steric barriers.[1] This is particularly effective when forming acyl fluorides in situ.[11]

  • Convert to an Acyl Halide:

    • Acyl Fluoride: This is an excellent option for hindered substrates. The acyl fluoride can be generated in situ using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, followed by the addition of the amine.[2][11]

    • Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the highly reactive acyl chloride.[9][10] This intermediate can then be reacted with the amine, often in the presence of a non-nucleophilic base.

Problem 2: Observation of Significant Side Products

Potential Causes:

  • N-acylurea formation: As discussed, this is a common side reaction with carbodiimides.[3]

  • Guanidinium byproduct: With uronium reagents like HATU, the amine can react with the coupling reagent itself if the carboxylic acid activation is slow.[1]

  • Racemization: If the carboxylic acid has a chiral center, racemization can occur, especially at higher temperatures or with certain bases.

Solutions:

  • Optimize Reagent Addition Order: For uronium/aminium reagents, pre-activating the carboxylic acid is crucial. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) together for 5-15 minutes before adding the amine.[1] This ensures the formation of the active ester before the amine is introduced, minimizing the formation of guanidinium byproducts.[14]

  • Use Additives that Suppress Racemization: Additives like HOBt or, more effectively, OxymaPure are known to suppress racemization.[2]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize side reactions, including racemization.[15]

Recommended Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a robust starting point for the amide coupling of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

  • To a stirred solution of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification via Acyl Fluoride Formation

This protocol is for cases where standard methods fail and a more reactive intermediate is required for esterification.

  • Dissolve 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1-0.5 M).

  • Add a fluorinating agent (e.g., BTFFH, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.2 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the alcohol (1.2 equiv) in anhydrous DCM.

  • Slowly add the solution containing the in situ generated acyl fluoride to the alcohol solution.

  • If the reaction is sluggish at room temperature, consider heating to 40-80 °C in a sealed vessel.[11]

  • Monitor the reaction for completeness.

  • Perform a standard aqueous workup and purify the crude product.

Summary of Recommended Coupling Reagents

Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DICCost-effective, widely available.[2]Often require additives (HOBt, OxymaPure) to improve efficiency and suppress side reactions.[15] May fail with highly hindered substrates.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh efficiency, fast reaction times, low racemization.[2][6] HATU is excellent for difficult couplings.[12]More expensive than carbodiimides. Can form guanidinium byproducts if not pre-activated.[1]
Phosphonium Salts PyBOP, PyAOPVery effective for hindered amino acids and reducing racemization.[12][13]Can be less stable in solution compared to uronium salts.[6]
Acyl Halide Precursors SOCl₂, Oxalyl Chloride, TFFH, BTFFHForms highly reactive intermediates for very challenging substrates.[8][11]Harsher conditions may not be suitable for sensitive functional groups. Acyl chlorides can be prone to racemization.[11]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • YouTube. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • Guchhait, S. K., Chaudhary, S., & Kushwaha, N. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 4(38), 19993-20001. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

  • Google Patents.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Bentham Science Publisher. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • ResearchGate. 10 Examples different acid activating agents for carboxylic acids. [Link]

  • Hudson, A. G., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(10), 5033–5039. [Link]

  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

Technical Support Center: A Practical Guide to Developing and Troubleshooting Analytical Methods for Impurities in 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the analysis of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides not only procedural guidance but also the underlying scientific rationale for method development and troubleshooting, ensuring robust and reliable impurity profiling. Given the unique spirocyclic structure combined with highly polar functional groups (a carboxylic acid and a sulfone), this molecule presents specific analytical challenges that we will address in detail.

Part 1: Foundational Concepts & Initial Strategy

This section addresses the preliminary questions that form the basis of a sound analytical strategy. Understanding the molecule is the first step to controlling its quality.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound, and how do they guide my choice of analytical technique?

A1: The structure of this compound contains three critical features that dictate our analytical approach:

  • Carboxylic Acid Group (-COOH): This group is acidic and highly polar, making the molecule soluble in aqueous and polar organic solvents. It also provides a chromophore for UV detection, although the absorbance may not be strong. The charge state of this group is pH-dependent, which is a critical parameter to control in chromatographic separations.

  • Sulfone Group (-SO2-): The sulfone is a highly polar, non-ionizable group that further increases the molecule's polarity and water solubility.

  • Spirocyclic Core: This rigid, three-dimensional structure can influence how the molecule interacts with stationary phases in chromatography.[1][2]

Based on these properties, the molecule is non-volatile and highly polar. Therefore, High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is the most suitable technique for separation and quantification. Gas Chromatography (GC) is not a viable option without derivatization due to the molecule's low volatility and thermal instability.

Q2: What are the potential sources and types of impurities I should anticipate during analysis?

A2: Impurities can originate from various stages of the drug substance lifecycle. A thorough analysis must consider all possibilities:

  • Synthetic Intermediates & Starting Materials: Unreacted starting materials or intermediates from the synthetic route are common process-related impurities.

  • By-products: Impurities formed from side reactions during synthesis. These can include isomers, diastereomers, or products of over-oxidation or incomplete reactions.

  • Degradants: The molecule may degrade under stress conditions like heat, light, humidity, acid, or base. The sulfone and carboxylic acid moieties can be susceptible to specific degradation pathways. Forced degradation studies are essential to identify these potential impurities.

  • Reagents and Solvents: Residual reagents or solvents used in the final crystallization step can also be present.

Q3: Why is Reversed-Phase HPLC (RP-HPLC) with UV detection the primary workhorse for this analysis?

A3: RP-HPLC is the preferred method for several reasons:

  • Compatibility: It is ideal for separating polar, non-volatile compounds like our target molecule.

  • Flexibility: A wide variety of columns (C18, C8, Phenyl, etc.) and mobile phase conditions (pH, organic modifier, buffers) can be screened to achieve the desired separation.

  • Quantification: UV detection provides a simple, robust, and generally linear response for quantification, which is crucial for monitoring impurity levels against regulatory specifications.

  • Industry Standard: RP-HPLC is the universally accepted standard in the pharmaceutical industry for purity and stability testing, with well-established validation guidelines from bodies like the ICH.[3][4][5]

Part 2: HPLC Method Development & Protocol

Here, we transition from theory to practice, providing a robust starting point for your HPLC method development. The key is to control the ionization of the carboxylic acid group to achieve sharp, symmetrical peaks.

Experimental Workflow: From Setup to Analysis

This diagram outlines the logical flow for developing and applying an analytical method for impurity detection.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_routine Phase 3: Routine Analysis A Define Analytical Target Profile (e.g., separate all impurities >0.05%) B Select Column & Mobile Phase (Based on Analyte Polarity) A->B C Optimize Gradient & pH (For Resolution & Peak Shape) B->C D Optimize Detector Settings (Wavelength, Bandwidth) C->D E Specificity (Forced Degradation) D->E Method Ready for Validation F LOD & LOQ E->F G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I J System Suitability Test (SST) I->J Validated Method Transfer K Sample Analysis J->K L Data Review & Reporting K->L

Caption: High-level workflow for analytical method lifecycle.

Step-by-Step Protocol: A Starting Point for RP-HPLC Analysis

This protocol is a scientifically grounded starting point. Causality: The choice of a low pH mobile phase is deliberate. By keeping the mobile phase pH at least 2 units below the pKa of the carboxylic acid (~4-5), we ensure it remains in its neutral, protonated form. This prevents ionization and interaction with residual silanols on the silica-based column, which is a primary cause of peak tailing for acidic compounds.[6]

Parameter Recommended Starting Condition Rationale & Justification
HPLC System Agilent 1260, Waters Alliance e2695, or equivalentStandard quaternary or binary HPLC system with UV/PDA detector.
Column Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µmA robust, modern C18 column with good peak shape for polar compounds across a wide pH range.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Low pH to suppress ionization of the carboxylic acid. Non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential in early development to elute any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detector UV/PDA at 210 nmWavelength where saturated carboxylic acids and sulfones show some absorbance. A PDA detector is recommended to assess peak purity and identify the optimal wavelength.
Injection Vol. 10 µLA typical injection volume. Adjust based on sample concentration and detector response.
Sample Prep. Dissolve in 50:50 Water:Acetonitrile to 0.5 mg/mLThe sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.[7][8]

Part 3: Troubleshooting Guide for Common HPLC Issues

Even with a robust method, problems can arise. This section is structured to help you diagnose and resolve common issues logically.

G Start Problem: Peak Tailing Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Check_Buffer Is Buffer Concentration Adequate (10-25mM)? Check_pH->Check_Buffer Yes Sol_pH Action: Lower pH using Phosphoric or Formic Acid Check_pH->Sol_pH No Check_Column Is Column Old or Contaminated? Check_Buffer->Check_Column Yes Sol_Buffer Action: Increase Buffer Concentration Check_Buffer->Sol_Buffer No Check_Overload Is Sample Overloaded? Check_Column->Check_Overload No Sol_Column Action: Flush Column or Replace Check_Column->Sol_Column Yes Sol_Overload Action: Dilute Sample Check_Overload->Sol_Overload Yes Resolved Problem Resolved Check_Overload->Resolved No, Escalate Sol_pH->Resolved Sol_Buffer->Resolved Sol_Column->Resolved Sol_Overload->Resolved

Sources

Validation & Comparative

Validation of the chemical structure of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their inherent three-dimensionality, which can lead to improved target engagement and optimized physicochemical properties.[1][2] The introduction of a sulfone moiety further enhances the structural rigidity and polarity of these molecules. The precise arrangement of atoms in such compact structures is critical to their biological activity and safety profile. Consequently, the rigorous and unequivocal validation of their chemical structure is a cornerstone of the drug development process.

This guide provides an in-depth, comparative framework for the chemical structure validation of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (from here on referred to as Compound A ). We will explore a suite of analytical techniques, presenting hypothetical yet realistic experimental data to illustrate the validation workflow. Furthermore, we will compare this data with that of a closely related analogue, 7,7-Dioxo-7λ⁶-thiaspiro[3.5]nonane-1-carboxylic acid (Compound B ), to highlight the discriminatory power of modern spectroscopic methods. This approach is designed to provide researchers, scientists, and drug development professionals with a practical guide to ensuring the scientific integrity of their synthesized compounds.

The Validation Workflow: A Multi-faceted Approach

The confirmation of a chemical structure is not reliant on a single piece of evidence but is rather a cumulative process of assembling corroborating data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. Our validation workflow for Compound A and its comparison with Compound B will encompass High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments.

Structural Validation Workflow Workflow for Structural Validation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation synthesis Putative Compound A / B hrms HRMS (Molecular Formula) synthesis->hrms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity & Stereochemistry) synthesis->nmr interpretation Integrated Data Analysis hrms->interpretation ir->interpretation nmr->interpretation comparison Comparison with Alternative Structures interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: A generalized workflow for the synthesis and structural validation of novel chemical entities.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Causality Behind Experimental Choice: HRMS is the initial and most crucial step to confirm the elemental composition of a synthesized molecule. By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula, immediately flagging any gross errors in the synthetic outcome.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is utilized. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Data Acquisition: The analysis is performed in negative ion mode to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Presentation & Interpretation:

CompoundMolecular FormulaCalculated [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)
Compound A C₈H₁₂O₄S203.0384203.0381
Compound B C₉H₁₄O₄S217.0540217.0538

The exceptionally close correlation between the calculated and observed mass-to-charge ratios for the [M-H]⁻ ions provides strong evidence for the proposed molecular formulas of both Compound A and Compound B .

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Causality Behind Experimental Choice: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The vibrational frequencies of bonds within a molecule are sensitive to their environment, making IR an excellent tool for confirming the incorporation of expected functionalities.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

Functional GroupCompound A (Predicted Wavenumber, cm⁻¹)Compound B (Predicted Wavenumber, cm⁻¹)Characteristic Vibrations
Carboxylic Acid O-H~3000 (broad)~3000 (broad)O-H stretch
Carboxylic Acid C=O~1705~1710C=O stretch
Sulfone S=O~1310 (asymmetric), ~1125 (symmetric)~1315 (asymmetric), ~1130 (symmetric)S=O stretches
C-H (sp³)~2950-2850~2960-2860C-H stretch

The presence of a broad absorption around 3000 cm⁻¹ and a strong carbonyl stretch around 1705-1710 cm⁻¹ is indicative of the carboxylic acid moiety in both compounds. The two strong absorptions in the 1310-1315 cm⁻¹ and 1125-1130 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality Behind Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment of each nucleus and their connectivity, allowing for the complete assembly of the molecular framework.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: A standard suite of experiments is performed:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Compound A Compound B
δ (ppm) Multiplicity
12.5br s
3.4-3.2m
2.5-2.3m
2.2-2.0m
1.8-1.6m
1.5-1.3m
--
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Compound A | Compound B | | :--- | :--- | :--- | :--- | | δ (ppm) | Assignment | δ (ppm) | Assignment | | 174.5 | COOH | 175.0 | COOH | | 65.0 | Spiro C | 68.0 | Spiro C | | 55.0 | CH₂ (α to SO₂) | 54.5 | CH₂ (α to SO₂) | | 35.0 | CH (cyclopropane) | 38.0 | CH (cyclobutane) | | 25.0 | CH₂ (β to SO₂) | 28.0 | CH₂ (β to SO₂) | | 20.0 | CH₂ (cyclopropane) | 24.0 | CH₂ (γ to SO₂) | | 18.0 | CH₂ (γ to SO₂) | 19.0 | CH₂ (cyclobutane) | | - | - | 15.0 | CH₂ (δ to SO₂) |

Comparative Analysis:

The key differentiating features between Compound A and Compound B in their NMR spectra are:

  • ¹H NMR: The upfield signals corresponding to the small ring protons. Compound A is expected to show highly shielded protons characteristic of a cyclopropane ring (typically below 2.0 ppm), while Compound B would have signals for a cyclobutane ring, which are generally slightly further downfield.

  • ¹³C NMR: The number of signals and their chemical shifts. Compound A will have 7 distinct carbon signals, while Compound B will have 8. The chemical shifts of the spiro carbon and the carbons of the small ring will also be different, reflecting the change in ring strain and substitution.

HMBC Correlations for Compound A Key HMBC Correlations for Compound A COOH_H COOH (H) Spiro_C Spiro (C) COOH_H->Spiro_C CH_cyclo_C CH-cyclo (C) COOH_H->CH_cyclo_C CH_cyclo_H CH-cyclo (H) COOH_C COOH (C) CH_cyclo_H->COOH_C CH_cyclo_H->Spiro_C CH2_cyclo_C CH2-cyclo (C) CH_cyclo_H->CH2_cyclo_C CH2_cyclo_H CH2-cyclo (H) CH2_cyclo_H->Spiro_C CH2_cyclo_H->CH_cyclo_C CH2_alpha_H CH2-alpha (H) CH2_alpha_H->Spiro_C CH2_alpha_C CH2-alpha (C)

Caption: Predicted key HMBC correlations that would confirm the connectivity around the spirocenter in Compound A.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of a novel molecule like 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid requires a synergistic approach where data from multiple analytical techniques are integrated to build a cohesive and irrefutable structural proof. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy provides evidence for the key functional groups. The definitive connectivity and stereochemistry are then established through a comprehensive suite of 1D and 2D NMR experiments.

By comparing the expected data for Compound A with a closely related alternative, Compound B , we have demonstrated how subtle differences in spectroscopic data can be used to unambiguously differentiate between isomers. This rigorous, multi-technique validation process is indispensable for ensuring the scientific integrity of novel compounds in the competitive landscape of drug discovery and development.

References

  • NMR Prediction. (n.d.). NMRDB.org. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties compared to traditional flat aromatic systems.[1][2][3] This guide provides an in-depth comparative analysis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a novel scaffold, with other pertinent spirocyclic compounds. We will delve into a structural and physicochemical comparison, outline detailed experimental protocols for property evaluation, and discuss the synthetic accessibility and potential therapeutic applications of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of spirocyclic systems in their discovery programs.

Introduction: The Rise of Three-Dimensionality in Drug Design

The drug discovery landscape is continually seeking compounds with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] A critical strategy in achieving these goals is the move away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[5] Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary of this design principle.[3] Their rigid, well-defined conformational nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[6]

The incorporation of a spirocyclic core can confer several advantages:

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with better solubility and metabolic stability.[2][5]

  • Enhanced Target Selectivity: The rigid framework can reduce off-target binding by locking the molecule in a bioactive conformation.

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space offers opportunities for discovering novel drug candidates with strong intellectual property positions.[1]

This guide focuses on 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid , a compound featuring a unique sulfone-containing spiro[2.5]octane skeleton. We will compare its projected properties and characteristics against other spirocyclic systems to highlight its potential in medicinal chemistry.

Structural and Physicochemical Profiles of Selected Spirocyclic Compounds

For a meaningful comparison, we have selected a range of spirocyclic compounds that share the spiro[2.5]octane core or feature other common spirocyclic motifs found in medicinal chemistry.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid C₈H₁₂O₄S204.24[7]Cyclopropane ring, sulfone group, carboxylic acid. The sulfone group can act as a hydrogen bond acceptor.
6-Acetamidospiro[2.5]octane-6-carboxylic acidC₁₁H₁₇NO₃211.26[8]Amide functionality, potential for hydrogen bonding.
4-Oxaspiro[2.5]octane-6-carboxylic acidC₈H₁₂O₃156.18[9]Ether linkage, introduces polarity.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateC₁₁H₁₉NO₃213.27[10]Boc-protected amine, epoxide ring. A common building block in pharmaceutical synthesis.[11]
6-Oxospiro[2.5]octane-1-carboxylic acidC₉H₁₂O₃168.19[12]Ketone functionality, can act as a hydrogen bond acceptor.

Note: Structures are representative and sourced from public databases.

Comparative Analysis

Structural and Conformational Aspects

The central spiro-carbon atom in these compounds imparts a rigid three-dimensional structure. The cyclopropane ring in the spiro[2.5]octane series, including our lead compound, introduces significant strain and a unique spatial arrangement of substituents compared to larger ring systems. The presence of heteroatoms (O, S, N) within the rings, as seen in the comparators, further influences the geometry and electronic properties of the scaffold.

The sulfone group in 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a key feature. The tetrahedral geometry around the sulfur atom and the presence of two oxygen atoms capable of acting as strong hydrogen bond acceptors can significantly influence its binding to biological targets.

Physicochemical Properties

The introduction of polar functional groups and heteroatoms generally aims to improve properties like aqueous solubility. The carboxylic acid moiety present in most of our selected compounds will confer acidic properties and a potential for salt formation to enhance solubility and bioavailability. The sulfone group in our lead compound is also expected to increase polarity.

Synthetic Accessibility

The synthesis of complex spirocyclic molecules can be challenging.[1] However, methodologies for constructing spiro[2.5]octane systems are being developed. For instance, the Corey-Chaykovsky reaction, which involves the reaction of a ketone with a sulfonium ylide, can be employed to generate spiro-epoxides, which can then be further elaborated.

The synthesis of diazaspiro[2.5]octane compounds has been explored, sometimes involving methods that avoid hazardous reagents like boron trifluoride diethyl etherate.[13] The synthesis of oxaspiro[2.5]octane derivatives has also been described, for example, through the methylenation of a cyclohexanone followed by epoxidation.[14]

Experimental Protocols for Comparative Evaluation

To provide a robust, data-driven comparison, a series of standardized experiments should be performed. The following protocols are designed to be self-validating and provide key insights into the developability of these compounds.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify the thermodynamic solubility of the spirocyclic compounds in a physiologically relevant buffer.

Methodology:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an excess amount of the test compound to a known volume of PBS in a glass vial.

  • Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Causality: The 24-hour incubation ensures that the measurement reflects the true thermodynamic equilibrium solubility, a critical parameter for predicting oral absorption.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the susceptibility of the compounds to phase I metabolism by cytochrome P450 enzymes.

Methodology:

  • Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37 °C.

  • Initiate the reaction by adding the test compound (at a final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • Trustworthiness: Positive control compounds with known metabolic fates (e.g., testosterone, verapamil) should be run in parallel to validate the assay performance.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the key physicochemical properties of drug candidates.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Candidate Selection Synthesis Synthesis of Spirocyclic Analogs QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Solubility Aqueous Solubility (Shake-Flask) QC->Solubility Test Compound MetabolicStability Metabolic Stability (HLM) QC->MetabolicStability Test Compound Analysis Comparative Data Analysis Solubility->Analysis LogP Lipophilicity (logP/logD) LogP->Analysis pKa pKa Determination pKa->Analysis MetabolicStability->Analysis Permeability Permeability (e.g., PAMPA) Permeability->Analysis PlasmaStability Plasma Stability PlasmaStability->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: Workflow for the physicochemical and in vitro ADME profiling of novel spirocyclic compounds.

Conclusion and Future Outlook

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid represents an intriguing scaffold for medicinal chemistry exploration. Its unique combination of a strained cyclopropane ring, a polar sulfone group, and a carboxylic acid handle provides a rich platform for derivatization and property modulation. The rigid spirocyclic core is anticipated to offer advantages in terms of pre-organizing substituents for optimal target binding, potentially leading to improved potency and selectivity.

Comparative analysis with other spirocyclic systems highlights the diverse chemical space that can be accessed. Future work should focus on the parallel synthesis of these and other related analogs, followed by the rigorous experimental evaluation outlined in this guide. The resulting data will be invaluable in establishing structure-property and structure-activity relationships, ultimately guiding the design of next-generation therapeutic agents. The development of novel synthetic methodologies will also be crucial to unlock the full potential of this promising class of compounds.[1]

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid. ChemicalBook.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • 6-Acetamidospiro[2.5]octane-6-carboxylic acid. PubChem. [Link]

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as perfuming ingredient.
  • 6-Oxospiro[2.5]octane-1-carboxylic acid. Appretech Scientific Limited. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a novel scaffold incorporating a spirocyclic system with a sulfone and a carboxylic acid, presenting a unique three-dimensional structure of interest in medicinal chemistry and materials science.[1] The utility of such a molecule in sensitive applications, particularly in drug development, is critically dependent on its purity. This guide provides researchers, scientists, and drug development professionals with a robust, orthogonal analytical framework for assessing the purity of commercially available batches of this compound. We will delve into the rationale behind potential impurities, provide detailed, field-tested protocols for a multi-pronged analytical approach, and present a comparative analysis of hypothetical commercial samples to guide procurement decisions.

The Imperative of Purity: Understanding Potential Contaminants

The purity profile of a complex molecule is a direct reflection of its synthetic history. While the exact commercial synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is proprietary, we can infer a plausible synthetic route based on established organic chemistry principles to anticipate likely impurities.[2]

A probable pathway involves three key stages:

  • Spirocycle Formation: Construction of the thiaspiro[2.5]octane core. A common method for creating such spirocycles is the Johnson-Corey-Chaykovsky reaction, which adds a sulfur ylide to a cyclic ketone precursor.[3][4][5]

  • Carboxylic Acid Installation: Functionalization to add the carboxylic acid group.

  • Oxidation: Conversion of the sulfide to the target sulfone.

This inferred pathway allows us to categorize potential impurities that could compromise the quality of the final product.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted cyclohexanone precursors or the initial sulfide-containing spirocycle.

  • Intermediate Species: The most probable intermediate impurity is the 6-Oxo-6λ⁴-thiaspiro[2.5]octane-1-carboxylic acid (the sulfoxide) , arising from incomplete oxidation of the sulfide to the sulfone.[6][7][8] Over-oxidation is a common challenge, necessitating careful control of stoichiometry and reaction conditions.[6][8]

  • Reagent-Derived Impurities: Residual trimethylsulfonium salts or dimethyl sulfoxide (DMSO) from a Corey-Chaykovsky reaction.[3][9]

  • By-products: Side-products from the cyclization or oxidation steps.

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes).

An Orthogonal Analytical Strategy for Unambiguous Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, using multiple methods that measure different chemical properties. This self-validating system ensures that the purity value is accurate and reliable. Our recommended workflow combines chromatographic separation, structural confirmation, molecular weight verification, and elemental composition analysis.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural & Identity Confirmation cluster_3 Absolute Purity & Composition cluster_4 Final Assessment Sample Receive Commercial Sample (e.g., Supplier A, B, C) Prep Prepare Stock Solutions (e.g., in Acetonitrile/Water) Sample->Prep HPLC RP-HPLC-UV/MS (Quantitative Purity, Impurity Profile) Prep->HPLC Inject NMR ¹H and ¹³C NMR (Structural Integrity, Solvent Residue) Prep->NMR Analyze MS High-Resolution MS (Accurate Mass Verification) Prep->MS Infuse qNMR Quantitative NMR (qNMR) (Absolute Purity vs. Standard) Prep->qNMR Analyze EA Elemental Analysis (CHNS) (Elemental Composition) Prep->EA Submit Report Consolidate Data & Generate Purity Report HPLC->Report NMR->Report MS->Report qNMR->Report EA->Report

Sources

A Comparative Guide to the Biological Activity of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic Acid Enantiomers: A Framework for Chiral Drug Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Many drugs are chiral, existing as enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3][4][5] This guide focuses on the hypothetical yet critical comparison of the biological activities of the enantiomers of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a chiral molecule with potential therapeutic applications.

The U.S. Food and Drug Administration (FDA) has established clear guidelines emphasizing the need to characterize the individual isomers of a new racemic drug.[1][2][6][7][8] This underscores the necessity for researchers and drug development professionals to investigate the properties of each enantiomer separately. The decision to develop a single enantiomer or a racemic mixture must be justified by thorough pharmacological, toxicological, and pharmacokinetic data.[6][8]

This guide provides a comprehensive framework for conducting such an investigation, using 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid as a central example. We will delve into the rationale behind separating and testing enantiomers, provide detailed, field-proven experimental protocols for assessing key biological activities, and discuss the interpretation of potential outcomes.

The Subject Molecule: 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

The core structure, a thiaspiro[2.5]octane dioxide, presents a chiral center at the carbon atom of the cyclopropane ring bearing the carboxylic acid group. This gives rise to two enantiomers, the biological activities of which are the focus of this guide. While specific comparative data for this molecule is not yet publicly available, its structural motifs, including the sulfone and carboxylic acid groups, are found in various biologically active compounds, suggesting potential for activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Separation of Enantiomers: The First Crucial Step

Before any biological comparison can be made, the racemic mixture of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid must be resolved into its individual enantiomers. Several methods can be employed for this purpose.

Protocol 1: Diastereomeric Salt Crystallization

This classical method remains a robust and widely used technique for the resolution of chiral carboxylic acids.[9][10][11]

Principle: The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine (the resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[9][10]

Step-by-Step Methodology:

  • Selection of Resolving Agent: Choose an appropriate enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or cinchonidine. The choice of resolving agent and solvent is often empirical and may require screening.

  • Salt Formation: Dissolve the racemic 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chosen chiral amine.

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by polarimetry.

  • Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Analysis of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the resolved acid using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Preparative HPLC

This method offers a more direct and often faster route to enantiomer separation, particularly for smaller quantities.[12][13]

Principle: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral column. For carboxylic acids, columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This typically consists of a non-polar solvent (e.g., hexane or heptane), an alcohol (e.g., isopropanol or ethanol), and often a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.[13]

  • Preparative Chromatography: Inject the racemic mixture onto the preparative chiral column and collect the fractions corresponding to each enantiomer.

  • Solvent Removal and Analysis: Evaporate the solvent from the collected fractions to obtain the pure enantiomers. Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

Comparative Biological Evaluation: A Hypothetical Framework

Once the enantiomers of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid are isolated and their purity confirmed, a systematic evaluation of their biological activities can begin. The following sections outline key assays to investigate potential cytotoxic and anti-inflammatory properties.

Assessment of Cytotoxicity

Cytotoxicity assays are fundamental in early-stage drug discovery to determine the potential of a compound to cause cell death.[14][15][16][17] Comparing the cytotoxicity of enantiomers is crucial, as one may be significantly more toxic than the other.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on mitochondrial metabolic activity.[18][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the (+)-enantiomer, (-)-enantiomer, and the racemic mixture of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer and the racemate.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay with the advantage that the formazan product is water-soluble, simplifying the protocol.[19][21]

Principle: Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells.[21]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[19][22]

  • XTT Addition: Add the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at approximately 450 nm.[22]

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

Expected Data and Interpretation

The cytotoxicity data for the enantiomers and the racemate should be summarized in a table for easy comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic Acid Enantiomers

CompoundHeLaA549MCF-7
(+)-Enantiomer15.225.818.5
(-)-Enantiomer> 100> 100> 100
Racemic Mixture30.551.236.8

In this hypothetical scenario, the (+)-enantiomer exhibits significantly higher cytotoxicity than the (-)-enantiomer, which is essentially inactive. The racemate shows intermediate activity, as expected. This would strongly suggest that the cytotoxic effect is stereospecific and that the (+)-enantiomer is the "eutomer" (the more active enantiomer), while the (-)-enantiomer is the "distomer" (the less active enantiomer).

Visualizing the Drug Development Pathway for Chiral Molecules

The following diagram illustrates the critical decision points and workflows in the preclinical development of a chiral drug candidate like 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Chiral_Drug_Development_Workflow Preclinical Workflow for Chiral Drug Candidates cluster_synthesis Synthesis & Resolution cluster_bioactivity Biological Activity Screening cluster_analysis Data Analysis & Decision Making racemate Racemic Synthesis of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid resolution Enantiomeric Resolution (e.g., Diastereomeric Salt Crystallization, Chiral HPLC) racemate->resolution cytotoxicity Cytotoxicity Assays (MTT, XTT) Determine IC50 racemate->cytotoxicity anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition, NO Production) Determine IC50/EC50 racemate->anti_inflammatory enantiomer_plus (+)-Enantiomer resolution->enantiomer_plus enantiomer_minus (-)-Enantiomer resolution->enantiomer_minus enantiomer_plus->cytotoxicity enantiomer_plus->anti_inflammatory enantiomer_minus->cytotoxicity enantiomer_minus->anti_inflammatory comparison Compare Activity & Toxicity - Eutomer vs. Distomer - Racemate vs. Eutomer cytotoxicity->comparison anti_inflammatory->comparison moa Mechanism of Action Studies (for active enantiomer) comparison->moa pk_pd Pharmacokinetic/ Pharmacodynamic Studies comparison->pk_pd decision Select Candidate for Further Development (Single Enantiomer or Racemate?) moa->decision pk_pd->decision

Caption: Preclinical workflow for chiral drug candidates.

Assessment of Anti-inflammatory Activity

Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are chiral carboxylic acids, investigating the anti-inflammatory potential of the enantiomers is a logical next step.

These enzyme inhibition assays are standard in vitro methods for evaluating potential anti-inflammatory agents.[23][24]

Principle: COX-1, COX-2, and 5-LOX are key enzymes in the inflammatory cascade. This assay measures the ability of the test compounds to inhibit the activity of these enzymes, typically using a colorimetric or fluorometric method.

Step-by-Step Methodology:

  • Assay Kits: Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.

  • Compound Preparation: Prepare a range of concentrations of the (+)-enantiomer, (-)-enantiomer, and the racemic mixture. Include a known inhibitor as a positive control (e.g., indomethacin for COX, zileuton for 5-LOX).

  • Assay Procedure: Follow the manufacturer's protocol for the specific kit. This generally involves incubating the enzyme with the test compound and a substrate (e.g., arachidonic acid) and then measuring the product formation.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC₅₀ value for each compound against each enzyme.

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[23][25]

Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide via inducible nitric oxide synthase (iNOS) when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the enantiomers and the racemate for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with the Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production relative to the LPS-stimulated control. Calculate the IC₅₀ values.

Expected Data and Interpretation

A summary table should be created to compare the anti-inflammatory activities.

Table 2: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM) of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic Acid Enantiomers

CompoundCOX-1 InhibitionCOX-2 Inhibition5-LOX InhibitionNO Production Inhibition
(+)-Enantiomer25.45.212.88.9
(-)-Enantiomer> 20095.7> 200150.3
Racemic Mixture50.110.525.517.6

In this hypothetical example, the (+)-enantiomer is a potent and selective COX-2 inhibitor with additional activity against 5-LOX and NO production. The (-)-enantiomer is significantly less active across all assays. This would suggest that the (+)-enantiomer is the primary contributor to the anti-inflammatory activity of the racemate and may offer a better therapeutic index due to its COX-2 selectivity.

Structure-Activity Relationship and Mechanistic Insights

The observed differences in biological activity between the enantiomers arise from their differential interactions with chiral biological targets such as enzymes and receptors.[5] The specific three-dimensional arrangement of the functional groups (the carboxylic acid, the sulfone group, and the spirocyclic scaffold) of the eutomer allows for a more favorable binding to the active site of the target protein. The distomer, being a mirror image, may not fit as well or may bind in a non-productive orientation.

Further mechanistic studies on the more active enantiomer would be warranted. For instance, if the (+)-enantiomer shows significant cytotoxicity against cancer cells, one could investigate its effect on the cell cycle, apoptosis induction (e.g., through caspase activation assays), or its interaction with specific signaling pathways known to be dysregulated in cancer.

Conclusion: The Path Forward in Chiral Drug Development

While this guide presents a hypothetical comparison for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, the principles and experimental frameworks are universally applicable in the field of chiral drug development. The potential for enantiomers to have distinct pharmacological and toxicological profiles necessitates their individual evaluation.[2][3]

For the hypothetical case presented, the data would strongly support the development of the (+)-enantiomer as a single-enantiomer drug. This "chiral switch" from the racemate could lead to a more potent and selective therapeutic with a potentially improved safety profile.[7]

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • LibreTexts. (2021). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Ahmad, S. F., Zoheir, K. M. A., Abdel-Hamied, H. E., Ashour, A. E., Bakheet, S. A., Sabry, A., & Attia, S. M. (2021). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Toxics, 9(11), 293. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • O'Brien, E. M., & Wzorek, J. S. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(11), 7259–7272. [Link]

  • Wikipedia contributors. (2023, December 1). Enantiopure drug. In Wikipedia, The Free Encyclopedia. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62. [Link]

  • Jamali, F., & Tavafi, M. (2021). Effects of Stereoisomers on Drug Activity. EC Pharmacology and Toxicology, 9, 85-100. [Link]

  • Widowati, W., Wargasetia, T. L., & Afifah, E. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian journal of basic medical sciences, 21(2), 203–210. [Link]

  • George, G., & Leelaprakash, G. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • Chemical & Engineering News. (1992). FDA issues flexible policy on chiral drugs. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]

  • Andrew. (2012, April 29). How do you separate enantiomers?. Chemistry Stack Exchange. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • ResearchGate. (2021). Effects of Stereoisomers on Drug Activity. [Link]

  • RobChem. (2015, July 11). Effect of enatiomers in pharmaceuticals [closed]. Chemistry Stack Exchange. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.[Link]

  • Wikipedia contributors. (2023, April 23). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2012). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Deranged Physiology. (2024, June 1). Enantiomerism. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design?[Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a novel spirocyclic compound with a unique three-dimensional architecture that is of growing interest in medicinal chemistry. The rigid spiro[2.5]octane core, combined with the polar sulfone group and the carboxylic acid functionality, presents a scaffold that can be exploited for the design of new therapeutic agents. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, potentially leading to enhanced potency and selectivity. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic choices underpinning each approach.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary strategies, diverging in the sequence of key bond formations. The first approach (Route 1) involves the initial construction of a functionalized cyclopropane ring bearing the carboxylic acid precursor, followed by the formation of the tetrahydrothiopyran ring and subsequent oxidation. The second approach (Route 2) envisions the formation of the thiaspiro[2.5]octane core from a simpler cyclopropane precursor, with the introduction of the carboxylic acid functionality at a later stage.

Route 1: Convergent Approach via a Pre-functionalized Cyclopropane

This strategy is predicated on the early introduction of the carboxylic acid functionality, or a stable precursor, onto the cyclopropane ring. This approach offers the advantage of carrying a key functional group through the synthesis, potentially simplifying the final steps.

Experimental Protocol: Route 1

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

To a vigorously stirred solution of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), a strong base like sodium hydride (2.5 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate.

  • Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient double alkylation of diethyl malonate. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solvates the sodium cation and enhances the nucleophilicity of the malonate enolate.

Step 2: Mono-hydrolysis to 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid

Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. One equivalent of potassium hydroxide is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with cold 1 M HCl to a pH of approximately 2. The precipitated product is filtered, washed with cold water, and dried under vacuum to yield 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

Step 3: Reduction to Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

  • Trustworthiness: The selective reduction of the carboxylic acid in the presence of the ester is achieved by using borane, which is known to be chemoselective for carboxylic acids over esters.

Step 4: Conversion to Ethyl 1-(bromomethyl)cyclopropane-1-carboxylate

Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq) is dissolved in anhydrous dichloromethane, and the solution is cooled to 0 °C. Phosphorus tribromide (0.4 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional hour. The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl 1-(bromomethyl)cyclopropane-1-carboxylate.

Step 5: Thioether Formation

In a round-bottom flask, sodium sulfide nonahydrate (1.2 eq) is dissolved in a mixture of ethanol and water. Ethyl 1-(bromomethyl)cyclopropane-1-carboxylate (1.0 eq) dissolved in ethanol is added dropwise. The reaction mixture is heated to reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is then reacted with 1,3-dibromopropane (1.1 eq) in the presence of a base like potassium carbonate in acetone to form the tetrahydrothiopyran ring.

Step 6: Oxidation to the Sulfone

The resulting ethyl 6-thiaspiro[2.5]octane-1-carboxylate is dissolved in a mixture of acetic acid and water. Hydrogen peroxide (30% solution, 3.0 eq) is added, and the mixture is heated at 60 °C for 12 hours. The reaction mixture is then cooled and poured into a cold solution of sodium bisulfite. The product is extracted with dichloromethane, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude ester of the target molecule.

Step 7: Hydrolysis to 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

The crude ester is dissolved in a mixture of methanol and water, and an excess of lithium hydroxide is added. The mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 1 M HCl, and the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the final product.

Workflow for Route 1

Route 1 A Diethyl Malonate B Diethyl 1,1-cyclopropanedicarboxylate A->B 1,2-Dibromoethane, NaH C 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid B->C KOH, EtOH/H2O D Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate C->D BH3·THF E Ethyl 1-(bromomethyl)cyclopropane-1-carboxylate D->E PBr3 F Ethyl 6-thiaspiro[2.5]octane-1-carboxylate E->F 1. Na2S 2. 1,3-Dibromopropane, K2CO3 G Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate F->G H2O2, AcOH H 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid G->H LiOH, MeOH/H2O

Caption: Synthetic workflow for Route 1.

Route 2: Linear Approach with Late-Stage Carboxylation

This alternative route focuses on the early assembly of the thiaspiro[2.5]octane skeleton, deferring the introduction of the carboxylic acid to a later stage. This approach may be advantageous if the carboxylic acid group interferes with the ring-forming reactions.

Experimental Protocol: Route 2

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

This starting material can be synthesized by the reduction of diethyl 1,1-cyclopropanedicarboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.[1]

Step 2: Synthesis of 1,1-Bis(bromomethyl)cyclopropane

1,1-Bis(hydroxymethyl)cyclopropane (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Phosphorus tribromide (0.7 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is worked up by pouring onto ice and extracting with dichloromethane. The organic layer is washed with saturated sodium bicarbonate and brine, dried, and concentrated.

Step 3: Synthesis of 6-Thiaspiro[2.5]octane

To a solution of sodium sulfide nonahydrate (1.1 eq) in ethanol-water, a solution of 1,1-bis(bromomethyl)cyclopropane (1.0 eq) in ethanol is added dropwise. The mixture is refluxed for 4 hours. After cooling, the solvent is removed, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give 6-thiaspiro[2.5]octane.

Step 4: Oxidation to 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane

The thioether from the previous step is oxidized to the corresponding sulfone using a similar procedure as in Route 1, Step 6, with hydrogen peroxide in acetic acid. A known synthesis of a similar compound, 1-thiaspiro[2.5]octane 1,1-dioxide, provides precedent for this type of transformation.

Step 5: Lithiation and Carboxylation

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as n-butyllithium (1.1 eq) is added dropwise to deprotonate one of the α-protons on the cyclopropane ring. The resulting anion is then quenched by bubbling dry carbon dioxide gas through the solution. The reaction is allowed to warm to room temperature, and then quenched with saturated ammonium chloride solution.

  • Expertise & Experience: The deprotonation of a cyclopropane ring is a challenging step and requires a strong, non-nucleophilic base at low temperatures to avoid side reactions. The choice of the base and reaction conditions is critical for the success of this step.

Step 6: Work-up and Purification

The aqueous layer is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography to afford 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Workflow for Route 2

Route 2 I 1,1-Bis(hydroxymethyl)cyclopropane J 1,1-Bis(bromomethyl)cyclopropane I->J PBr3 K 6-Thiaspiro[2.5]octane J->K Na2S L 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane K->L H2O2, AcOH H 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid L->H 1. n-BuLi 2. CO2

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Convergent ApproachRoute 2: Linear Approach
Overall Strategy Convergent; early introduction of carboxylic acid precursor.Linear; late-stage introduction of the carboxylic acid.
Number of Steps 76
Key Challenges - Selective mono-hydrolysis of the diester.- Chemoselective reduction of the carboxylic acid.- Potential for side reactions in the thioether formation step.- Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.- Deprotonation of the cyclopropane ring, which can be low-yielding.- Potential for ring-opening or rearrangement during lithiation.
Potential Advantages - Avoids harsh conditions on the final product.- May offer better overall yield due to convergence.- Fewer steps.- Avoids carrying the polar carboxylic acid group through multiple steps.
Control of Stereochemistry Not explicitly addressed in these achiral syntheses.Not explicitly addressed in these achiral syntheses.

Conclusion

Both Route 1 and Route 2 present viable, albeit challenging, pathways to the synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. Route 1, the convergent approach, offers a more controlled synthesis where the key functionalities are introduced early. This may lead to a more reliable and higher-yielding process, although it involves more steps. Route 2, the linear approach, is more concise but hinges on a difficult late-stage C-H functionalization of the cyclopropane ring. The choice between these routes will depend on the specific experimental capabilities of the laboratory, the desired scale of the synthesis, and the tolerance for potentially low-yielding but shorter sequences. Further optimization of the reaction conditions for each step would be necessary to determine the most efficient and scalable route for the production of this promising new scaffold.

References

  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents.

Sources

A Researcher's Guide to Characterizing Monoclonal Antibody Specificity for 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Imperative for Novel Spirocyclic Compounds

The development of antibodies against small molecules, or haptens, such as the 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid series, presents a unique set of challenges. Unlike large protein antigens with multiple epitopes, these haptens offer a limited surface for antibody recognition. Consequently, the risk of cross-reactivity with structurally similar molecules—be they synthetic precursors, metabolites, or environmental analogs—is significantly elevated. Ensuring the specificity of these antibodies is not merely a quality control step; it is the foundation upon which the reliability of any subsequent assay, from therapeutic drug monitoring to residue analysis, is built.

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies. We will move beyond a simple "pass/fail" mentality, instead focusing on a quantitative approach to characterize the binding profile of newly developed antibodies. The methodologies described herein are designed to be self-validating, providing a clear, data-driven narrative of antibody performance. We will detail the "why" behind experimental choices, grounding our protocols in established principles of immunochemistry and antibody validation.

Part 1: Designing the Cross-Reactivity Panel - The Foundation of Specificity Testing

The selection of compounds for cross-reactivity testing is the most critical design element of the study. A thoughtfully curated panel will challenge the antibody's specificity and reveal its precise recognition capabilities. The panel should be designed to answer specific questions about what the antibody does and does not recognize.

Logical Framework for Compound Selection:

  • The Target Analyte (Parent Compound): This is the immunizing hapten against which the antibody was raised. It serves as the 100% reference point for all subsequent comparisons.

  • Key Structural Analogs: These compounds probe the antibody's tolerance for modifications at different positions of the parent structure. This is crucial for understanding which chemical moieties are essential for antibody binding.

  • Synthetic Precursors & Intermediates: If the antibody is intended for use in process monitoring or purity testing, it is vital to assess its reactivity against molecules involved in the synthesis of the final compound. A high degree of cross-reactivity could lead to false-positive results.

  • Potential Metabolites: In a drug development context, understanding if an antibody binds to metabolites is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Structurally Unrelated Compounds: These serve as negative controls to ensure that the observed binding is not due to non-specific interactions.

Below is a logical diagram illustrating the relationship between the parent compound and the selected cross-reactivity panel.

cluster_Target Target Analyte cluster_Analogs Structural Analogs cluster_Process Process Impurities cluster_Controls Controls Parent Parent Compound (6,6-Dioxo-thiaspiro[2.5]octane-1-carboxylic acid) Analog1 Analog 1 (Esterified Carboxylic Acid) Parent->Analog1 Tested Against Analog2 Analog 2 (Reduced Sulfone) Parent->Analog2 Tested Against Analog3 Analog 3 (Altered Spirocycle) Parent->Analog3 Tested Against Precursor Key Synthetic Precursor Parent->Precursor Tested Against Metabolite Potential Metabolite Parent->Metabolite Tested Against NegativeControl Unrelated Negative Control Parent->NegativeControl Tested Against cluster_Prep cluster_Reaction cluster_Detection Coat 1. Coat Plate (e.g., Hapten-BSA Conjugate) Block 2. Block Plate (e.g., BSA or Casein) Coat->Block Prepare 3. Prepare Standards & Samples (Serial dilutions of parent compound and cross-reactants) Incubate 4. Add Antibody & Sample (Pre-incubate or co-incubate antibody with sample/standard) Prepare->Incubate Transfer 5. Transfer to Coated Plate (Competition for binding sites occurs) Incubate->Transfer Wash1 6. Wash Plate Transfer->Wash1 AddSub 7. Add Secondary Ab-HRP Wash1->AddSub Wash2 8. Wash Plate AddSub->Wash2 AddTMB 9. Add TMB Substrate Wash2->AddTMB Stop 10. Stop Reaction AddTMB->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Step-by-step workflow for a competitive ELISA protocol.

Detailed Protocol: Competitive ELISA
  • Plate Coating:

    • Dilute a hapten-protein conjugate (e.g., 6,6-Dioxo-thiaspiro...-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL per well to a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Rationale: Immobilizing the hapten on the plate surface provides a solid phase for the antibody to bind. The choice of carrier protein (e.g., BSA) should be different from the one used for immunization (e.g., KLH) to avoid antibody recognition of the carrier itself.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary or secondary antibody to the plastic surface, reducing background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound (standard curve) and each potential cross-reacting compound in Assay Buffer (e.g., Blocking Buffer).

    • In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution.

    • Add 50 µL of the primary antibody (at a pre-determined optimal concentration, typically the concentration that gives ~80-90% of the maximum signal) to each well.

    • Incubate for 1 hour at room temperature to allow the antibody and free analyte to reach binding equilibrium.

    • Rationale: This pre-incubation step is critical. It ensures that the competition between the analyte in solution and the analyte on the plate is the primary determinant of the final signal.

  • Incubation on Coated Plate:

    • Wash the coated and blocked assay plate 3 times.

    • Transfer 100 µL from the dilution plate (containing the antibody-analyte mixture) to the assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm.

Data Analysis and Interpretation

The data is analyzed by plotting the absorbance against the logarithm of the analyte concentration. A four-parameter logistic (4-PL) curve is fitted to the standard curve of the parent compound. The IC50 value, the concentration of analyte that causes a 50% reduction in the maximum signal, is determined for the parent compound and for each cross-reacting compound that shows significant binding.

Cross-Reactivity Calculation:

The percent cross-reactivity (%CR) is calculated using the following formula, which is a standard in the field:

%CR = (IC50 of Parent Compound / IC50 of Test Compound) x 100

This calculation normalizes the reactivity of each tested compound against the primary target analyte.

Part 3: Comparative Data Analysis - A Hypothetical Case Study

To illustrate the output of these studies, we present hypothetical data for two different monoclonal antibodies (mAb-A and mAb-B) developed against our target.

Table 1: Competitive ELISA Cross-Reactivity Data

Compound TestedAntibodyIC50 (nM)% Cross-Reactivity
Parent Compound mAb-A 1.5 100%
mAb-B 2.1 100%
Analog 1 (Esterified Carboxylic Acid)mAb-A35.24.3%
mAb-B> 1000< 0.2%
Analog 2 (Reduced Sulfone)mAb-A8.118.5%
mAb-B7.926.6%
Analog 3 (Altered Spirocycle)mAb-A> 1000< 0.1%
mAb-B> 1000< 0.1%
Key Synthetic PrecursormAb-A> 1000< 0.1%
mAb-B150.51.4%
Unrelated Negative ControlmAb-A> 1000Not Detected
mAb-B> 1000Not Detected

Interpretation and Selection:

  • mAb-A: This antibody shows moderate affinity (IC50 = 1.5 nM). It exhibits significant cross-reactivity (18.5%) with the reduced sulfone analog, suggesting the oxidized sulfur is part of the epitope but not absolutely essential. It is highly specific against modifications to the carboxylic acid and the spirocycle.

  • mAb-B: This antibody has slightly lower affinity (IC50 = 2.1 nM) but demonstrates superior specificity. It does not recognize the esterified analog at all, indicating the free carboxylic acid is critical for binding. While it also cross-reacts with the reduced sulfone, its minimal reactivity with the synthetic precursor makes it a better candidate for in-process monitoring applications.

Part 4: Advanced Characterization - Surface Plasmon Resonance (SPR)

While ELISA provides excellent data on specificity, Surface Plasmon Resonance (SPR) offers a deeper insight into the kinetics of the antibody-antigen interaction. SPR measures the association (kₐ) and dissociation (kₑ) rates of binding in real-time, from which the equilibrium dissociation constant (Kₔ), a true measure of affinity, is calculated (Kₔ = kₑ/kₐ).

An SPR experiment would involve immobilizing the antibody onto a sensor chip and flowing different concentrations of the parent compound and cross-reactants over the surface. This technique can confirm the findings of the competitive ELISA and provide valuable information about the stability of the antibody-antigen complex.

Table 2: Hypothetical SPR Kinetic Data for mAb-B

Analytekₐ (1/Ms)kₑ (1/s)Kₔ (nM)
Parent Compound2.5 x 10⁵5.0 x 10⁻⁴2.0
Analog 21.1 x 10⁵8.5 x 10⁻⁴7.7
Analog 1No Binding DetectedNo Binding DetectedN/A

The SPR data confirms the higher affinity for the parent compound compared to Analog 2 and validates the lack of binding to Analog 1 observed in the ELISA.

Conclusion and Recommendations

The characterization of antibody specificity is a multi-faceted process that requires a systematic and quantitative approach. By designing a logical cross-reactivity panel and employing robust immunoassays like competitive ELISA, researchers can generate clear, comparative data to guide antibody selection. As demonstrated, mAb-B, despite a slightly lower affinity than mAb-A, is the superior candidate for specific detection of the parent compound due to its negligible cross-reactivity with key structural analogs and process impurities. Further characterization with orthogonal methods like SPR provides a more complete picture of the binding kinetics, adding another layer of confidence to the validation process. This rigorous, data-driven approach is essential for ensuring the development of reliable and accurate antibody-based tools for research, diagnostics, and drug development.

References

  • Title: Immunoassay and Other Bioanalytical Techniques Source: A book chapter providing fundamental principles of immunoassays, including calculations for cross-reactivity. While a direct link to the specific chapter is unavailable, the principles are widely established in textbooks on the subject. A representative academic source discussing these principles is provided. URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid and its rationally designed analogs. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach to characterize its biological activity, drawing upon established principles of medicinal chemistry and enzyme kinetics.[1] We will explore the rationale behind the selection of analogs, detail the requisite experimental protocols, and provide a template for data analysis and interpretation.

The unique three-dimensional and rigid structure of spirocyclic compounds, such as the thiaspiro[2.5]octane core, makes them compelling scaffolds in medicinal chemistry.[2][3] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[2][3] The incorporation of a sulfone group, a known pharmacophore, and a carboxylic acid moiety suggests potential interactions with a variety of enzymes and receptors.[4][5]

Rationale for Analog Design and Selection

To establish a robust structure-activity relationship (SAR), a series of analogs of the parent compound, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (Lead Compound), should be synthesized. The goal is to probe the importance of the key functional groups: the sulfone, the carboxylic acid, and the spirocyclic core.

Proposed Analogs for Initial Screening:

  • Analog 1 (Ester Prodrug): Methyl 6,6-dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate. Rationale: To assess the necessity of the free carboxylic acid for activity and to explore potential prodrug strategies to enhance cell permeability.

  • Analog 2 (Amide Derivative): 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxamide. Rationale: To investigate the role of the carboxylate's hydrogen bonding capacity and charge.

  • Analog 3 (Reduced Sulfone): 6-Thiaspiro[2.5]octane-1-carboxylic acid. Rationale: To determine the contribution of the sulfone's electron-withdrawing nature and its potential as a hydrogen bond acceptor.

  • Analog 4 (Alternative Spirocycle): 7,7-Dioxo-7λ⁶-thiaspiro[3.5]nonane-1-carboxylic acid. Rationale: To evaluate the impact of ring size and conformational flexibility of the spirocyclic system.

  • Analog 5 (Acyclic Control): 1-(Cyclopropylsulfonyl)cyclohexane-1-carboxylic acid. Rationale: To understand the importance of the spirocyclic constraint on biological activity.

The synthesis of these analogs would likely involve multi-step sequences, potentially starting from commercially available substituted cyclohexanones and employing reactions such as Simmons-Smith cyclopropanation and subsequent oxidation of a thioether precursor.[3]

Proposed Experimental Workflow for Inhibitory Potential Assessment

A tiered approach is recommended to efficiently screen and characterize the inhibitory potential of the lead compound and its analogs.

Caption: A tiered experimental workflow for assessing inhibitory potential.

Tier 1: Broad Panel Screening and Target Identification

Given the novelty of the scaffold, an initial broad screening against a panel of common drug targets is recommended.[3][6] This could include kinases, proteases, and G-protein coupled receptors. The results of this screen will guide the selection of a primary target for more detailed investigation. Many companies offer fee-for-service broad panel screening.

Tier 2: In Vitro Enzymatic Assays

Once a primary target is identified, specific enzyme inhibition assays are crucial for quantifying the inhibitory potential of the synthesized compounds.[7][8][9]

Detailed Protocol: A Generic Enzyme Inhibition Assay

This protocol provides a general framework that should be adapted to the specific enzyme of interest.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (Lead Compound or analog) in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare solutions of the enzyme and its substrate in assay buffer. The optimal substrate concentration should be at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[10]

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each concentration of the test compound.

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the consumption of the substrate or the formation of the product.[9] This can be done using various detection methods, such as spectrophotometry or fluorometry.[9]

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

Mechanism of Inhibition Studies:

To further characterize the nature of the enzyme inhibition, kinetic studies should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive.

Tier 3: Cell-Based Assays

To assess the biological relevance of the in vitro findings, cell-based assays are necessary to determine the compound's activity in a more physiological context.

Cellular Potency Assay:

This assay measures the ability of the compounds to inhibit the target enzyme within a cellular environment. The specific design of this assay will depend on the target and its downstream signaling pathway.

Cytotoxicity Assay:

It is essential to evaluate the general toxicity of the compounds to ensure that the observed inhibitory effects are not due to cell death. Standard assays such as the MTT or LDH release assay can be used.

Comparative Data Summary

The following table should be populated with the experimental data obtained from the assays described above.

CompoundTarget Enzyme IC₅₀ (µM)Cellular Potency EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Lead Compound
Analog 1
Analog 2
Analog 3
Analog 4
Analog 5

Structure-Activity Relationship (SAR) Analysis

The data from the comparative table will allow for a preliminary SAR analysis.

SAR Analysis cluster_Carboxylic_Acid Carboxylic Acid Moiety cluster_Sulfone Sulfone Group cluster_Spirocycle Spirocyclic Core Lead Compound Lead Compound Analog 1 (Ester) Analog 1 (Ester) Lead Compound->Analog 1 (Ester) Importance of free acid Analog 2 (Amide) Analog 2 (Amide) Lead Compound->Analog 2 (Amide) Role of H-bonding & charge Analog 3 (Thioether) Analog 3 (Thioether) Lead Compound->Analog 3 (Thioether) Contribution of sulfone Analog 4 (Larger Ring) Analog 4 (Larger Ring) Lead Compound->Analog 4 (Larger Ring) Effect of ring size Analog 5 (Acyclic) Analog 5 (Acyclic) Lead Compound->Analog 5 (Acyclic) Necessity of spiro-constraint

Caption: Key structural modifications for SAR analysis.

Expected Insights from SAR:

  • Carboxylic Acid: A significant loss of activity for Analogs 1 and 2 would suggest that the carboxylic acid is crucial for binding, likely through ionic interactions or hydrogen bonding.

  • Sulfone Group: A decrease in potency for Analog 3 would indicate that the sulfone's electronic properties or its ability to act as a hydrogen bond acceptor are important for activity.

  • Spirocyclic Core: Changes in activity for Analogs 4 and 5 will highlight the importance of the specific three-dimensional conformation and rigidity conferred by the spiro[2.5]octane system.

Conclusion

This guide presents a systematic and scientifically rigorous approach to evaluate the inhibitory potential of the novel compound 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid and its analogs. By following the proposed experimental workflow and SAR analysis, researchers can gain valuable insights into the therapeutic potential of this unique chemical scaffold. The inherent three-dimensionality of spirocyclic compounds, combined with the presence of key pharmacophoric groups, suggests that this class of molecules holds promise for the development of novel inhibitors.[2][3] Further exploration of this chemical space is warranted.

References

  • A Comparative Analysis of the Biological Activities of Spiro[2.5]octane-5. Benchchem.
  • Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed.
  • Enzyme Activity Assays. Amsbio.
  • What is an Inhibition Assay?. Biobide Blog.
  • Enzyme assay. Wikipedia.
  • Navigating the Structure-Activity Landscape of Spiro[2.5]octane-5-carboxylic Acid Analogues: A Comparative Guide. Benchchem.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC - NIH.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. PubMed.
  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. PubMed.
  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.

Sources

A Comparative Guide to the Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid: Evaluating Plausible Routes in the Absence of Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a unique spirocyclic compound featuring a cyclopropane ring fused to a six-membered cyclic sulfone. Its structure is of interest to medicinal chemists and drug development professionals due to the prevalence of spirocycles in bioactive molecules and the utility of the sulfone moiety as a stable, polar functional group. Despite its commercial availability from some vendors, a detailed, peer-reviewed synthesis protocol for this specific molecule remains elusive in the public domain. This guide addresses this knowledge gap by providing an in-depth, comparative analysis of two plausible and robust synthetic routes.

Lacking a direct precedent for reproduction, this document leverages established, high-fidelity chemical transformations to construct logical pathways to the target molecule. The comparison is built upon the known reproducibility, advantages, and potential challenges of these well-documented reactions. This guide is intended for researchers in organic and medicinal chemistry, offering a practical framework for the synthesis of this and structurally related compounds.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the spiro-cyclopropane ring and the oxidation of the thioether. The carboxylic acid can be derived from the hydrolysis of a more synthetically tractable ester. This leads to a key intermediate, an ester-substituted thiaspiro[2.5]octane, which can be disconnected at the cyclopropane ring. This approach identifies tetrahydro-4H-thiopyran-4-one as a readily accessible and logical starting material.

G Target 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid Intermediate1 Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate Intermediate1->Intermediate2 Sulfide Oxidation StartingMaterial Tetrahydro-4H-thiopyran-4-one Intermediate2->StartingMaterial Cyclopropanation

Caption: Retrosynthetic analysis of the target compound.

Comparative Analysis of Proposed Synthetic Routes

Two primary synthetic strategies are proposed and evaluated. Route 1 employs a direct cyclopropanation using an ester-stabilized sulfur ylide. Route 2 involves a two-step sequence of olefination followed by a classical cyclopropanation reaction.

Route 1: Direct Cyclopropanation via Corey-Chaykovsky Type Reaction

This route is arguably the more direct approach, leveraging the reliability of the Johnson-Corey-Chaykovsky reaction to form the spiro-cyclopropane ring in a single step from the ketone precursor.[1][2][3]

G cluster_0 Route 1: Workflow Start Tetrahydro-4H-thiopyran-4-one Step1 Cyclopropanation with Ethyl (dimethylsulfuranylidene)acetate Start->Step1 Intermediate Ethyl 6-thiaspiro[2.5]octane-1-carboxylate Step1->Intermediate Step2 Sulfide Oxidation (e.g., m-CPBA) Intermediate->Step2 Intermediate2 Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., LiOH) Intermediate2->Step3 End Final Product Step3->End G cluster_1 Route 2: Workflow Start Tetrahydro-4H-thiopyran-4-one Step1 Wittig Olefination with (Carbethoxymethylene)triphenylphosphorane Start->Step1 Intermediate1 Ethyl 2-(dihydro-2H-thiopyran-4-ylidene)acetate Step1->Intermediate1 Step2 Simmons-Smith Cyclopropanation Intermediate1->Step2 Intermediate2 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate Step2->Intermediate2 Step3 Sulfide Oxidation (e.g., m-CPBA) Intermediate2->Step3 Intermediate3 Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate Step3->Intermediate3 Step4 Ester Hydrolysis (e.g., LiOH) Intermediate3->Step4 End Final Product Step4->End

Caption: Workflow for Route 2: Olefination-Cyclopropanation Sequence.

Causality and Experimental Choices:

  • Step 1: Wittig Olefination. The Wittig reaction is a cornerstone of C=C bond formation. Using a stabilized ylide like (carbethoxymethylene)triphenylphosphorane reliably converts the ketone into the corresponding α,β-unsaturated ester. The reaction is known for its high functional group tolerance and generally good yields.

  • Step 2: Cyclopropanation. The Simmons-Smith reaction, typically employing diethylzinc and diiodomethane, is a classic and highly effective method for converting alkenes into cyclopropanes. It is particularly effective for electron-deficient alkenes like α,β-unsaturated esters.

  • Steps 3 & 4: The oxidation and hydrolysis steps are identical to those in Route 1.

Performance Comparison and Data Summary

The following table provides a semi-quantitative comparison of the two proposed routes. The values for yield and reproducibility are estimates based on literature precedents for analogous reactions.

ParameterRoute 1: Direct CyclopropanationRoute 2: Olefination-CyclopropanationJustification
Number of Steps 34Route 1 is more convergent.
Estimated Overall Yield 60-75%50-65%Fewer steps in Route 1 generally lead to higher overall yield. Each step in Route 2 is high-yielding, but cumulative losses are greater.
Reproducibility Good to ExcellentExcellentAll steps in both routes are based on highly reliable name reactions. Route 2 may be slightly more reproducible due to the extremely well-documented nature of the Wittig and Simmons-Smith reactions.
Key Challenges Preparation and handling of the sulfur ylide can be sensitive.Handling of pyrophoric diethylzinc in the Simmons-Smith reaction requires care. Removal of triphenylphosphine oxide from the Wittig reaction can be tedious.
Safety & Handling Sulfur ylides are typically generated in situ and can be malodorous.Diethylzinc is pyrophoric. Diiodomethane is a toxic alkylating agent.
Scalability GoodModerate to GoodThe purification after the Wittig reaction in Route 2 can be challenging on a large scale.

Experimental Protocols

The following are detailed, hypothetical protocols for each route. These are based on established procedures for similar transformations and should be adapted and optimized by the experimental chemist.

Protocol for Route 1

Step 1a: Synthesis of Ethyl 6-thiaspiro[2.5]octane-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in dry THF (10 mL per mmol of NaH) under a nitrogen atmosphere at 0 °C, add a solution of ethyl (dimethylsulfonio)acetate bromide (1.2 eq.) in dry DMSO (5 mL per mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the ylide is indicated by the formation of a clear solution.

  • Cool the ylide solution to 0 °C and add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in dry THF (2 mL per mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 1b: Synthesis of Ethyl 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylate

  • Dissolve ethyl 6-thiaspiro[2.5]octane-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol) and cool the solution to 0 °C.

  • Add m-CPBA (77% max, 2.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 1c: Synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

  • Dissolve the ethyl ester from the previous step (1.0 eq.) in a mixture of THF and water (3:1, 10 mL per mmol).

  • Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.

  • Upon completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Conclusion

While no published method for the synthesis of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid could be identified, this guide presents two highly plausible and robust synthetic routes.

  • Route 1 is the more efficient and convergent pathway, likely offering a higher overall yield. Its success hinges on the effective formation of the ester-stabilized sulfur ylide and its subsequent reaction with the thiopyranone.

  • Route 2 is a longer but potentially more predictable route, relying on two of the most dependable reactions in organic synthesis. While the overall yield may be lower due to the additional step, troubleshooting each step is straightforward due to the extensive literature on both the Wittig and Simmons-Smith reactions.

The choice between these routes will depend on the researcher's priorities, including scale, timeline, and familiarity with the required reagents and techniques. Both proposed syntheses are grounded in reliable, well-documented chemistry and provide a strong foundation for any experimental endeavor to prepare this interesting spirocyclic sulfone.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. 1965 , 87 (6), 1353–1364. [Link]

  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylids. VI. The Structure of "Phosphafluorene" and the Nature of the Ylid from 9-Fluorenyltrimethylphosphonium Bromide. Journal of the American Chemical Society. 1961 , 83 (2), 417–423. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Trost, B. M.; Curran, D. P. Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. 1981 , 22 (14), 1287-1290. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. 1989 , 89 (4), 863–927. [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. 1958 , 80 (19), 5323–5324. [Link]

  • Green Chemistry. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. RSC Publishing. 2015 . [Link]

  • PTC Organics. PTC-Oxone® Oxidation of Sulfide to Sulfone. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Semantics Scholar. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. 2007 . [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Nicolaou, K. C., et al. Selective oxidation of a sulfide compound to the corresponding sulfoxide... Journal of the American Chemical Society. 1980 , 102, 3784. [Link]

  • ResearchGate. Synthetic route to the cyclic sulfide 2, sulfoxide 3 and sulfone 4 from 1. (a) DAST, Na2CO3, CH2Cl2, 0 °C to rt, 16 h; (b) mCPBA (1.0 eq.), CH2Cl2, 0 °C to rt, 50 h; (c) mCPBA (3.0 eq.), CH2Cl2, 0 °C to rt, 17 h. 2015 . [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Chegg.com. Solved 7. a)Show the reaction for acid-catalyzed hydrolysis... 2019 . [Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). 2019 . [Link]

  • Organic Preparations and Procedures, Inc. IMPROVED TWO-STEP SYNTHESIS OF ETHYL CYCLOPROPANECARBOXYLATE AND CYCLOPROPANECARBOXYLIC ACID. 1974 . [Link]

  • Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

Sources

A Researcher's Definitive Guide to Confirming the Absolute Configuration of Chiral 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of leading analytical techniques for determining the absolute configuration of a novel chiral entity, using the spirocyclic sulfone, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, as a central case study. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate strategy.

The Challenge: Stereochemical Elucidation of a Novel Spirocyclic Sulfone

The molecule at the heart of our discussion, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, presents a unique stereochemical puzzle. Its chirality arises from the spirocyclic carbon atom, which is a stereocenter. The rigid, three-dimensional architecture of spirocyclic compounds can lead to improved binding affinity and selectivity for biological targets.[1] The presence of the sulfone group, a common motif in medicinal chemistry, adds to the molecule's potential biological significance.[2] However, without a definitive assignment of its absolute configuration (i.e., which enantiomer is the R and which is the S), its full therapeutic potential cannot be realized.

This guide will compare and contrast the following premier techniques for absolute configuration determination:

  • Single-Crystal X-ray Crystallography: The gold standard for unambiguous structural determination.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-phase technique that provides stereochemical information.

  • Electronic Circular Dichroism (ECD) Spectroscopy: A sensitive method for chiral molecules with chromophores.

  • Mosher's Method: A classic NMR-based technique for determining the configuration of chiral alcohols and amines, adapted here for carboxylic acids.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4][5] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By measuring the intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Causality Behind the Choice:

For a novel chiral molecule, obtaining a crystal structure provides irrefutable proof of its absolute stereochemistry. This is particularly crucial for regulatory submissions and for building a solid foundation for structure-activity relationship (SAR) studies. The primary prerequisite, however, is the ability to grow a high-quality single crystal of the compound or a suitable derivative.[6]

Experimental Protocol:
  • Crystallization: The first and often most challenging step is to obtain a single crystal of sufficient size and quality. This involves screening a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For carboxylic acids, co-crystallization with a chiral amine or the formation of a salt with a heavy atom can aid in both crystallization and the determination of the absolute configuration through anomalous dispersion.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: To determine the absolute configuration, the anomalous dispersion effect of the atoms in the crystal is utilized.[7] The Flack parameter is a critical value in this determination; a value close to zero for a given enantiomer confirms its absolute configuration.

Data Presentation:
ParameterDescription
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁ (a chiral space group)[7]
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Flack ParameterA value close to 0 indicates the correct absolute configuration.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Workflow Diagram:

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy: Stereochemistry in Solution

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.[10][11]

Causality Behind the Choice:

VCD is an excellent alternative to X-ray crystallography, particularly when obtaining single crystals is difficult.[12] It provides information about the molecule's conformation in solution, which is often more biologically relevant than the solid-state structure. The presence of various functional groups in 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, such as the C=O and SO₂ stretches, will give rise to characteristic bands in the VCD spectrum.

Experimental Protocol:
  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[8]

  • VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a suitable computational chemistry software package.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a reasonable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. A good match in terms of sign and relative intensity of the major bands allows for the assignment of the absolute configuration.[10]

Data Presentation:
TechniqueStrengthsWeaknesses
VCD Solution-phase measurement, provides conformational information, no need for crystals.[8][12]Requires computational calculations, can be sensitive to solvent and concentration effects.[11][12]
X-ray Unambiguous determination, provides precise bond lengths and angles.[3]Requires a high-quality single crystal, solid-state structure may not reflect solution conformation.[12]
Workflow Diagram:

Caption: Workflow for VCD-based absolute configuration determination.

Electronic Circular Dichroism (ECD) Spectroscopy: A Sensitive Chiroptical Method

Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[9][13] It is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with quantum chemical calculations.[14][15]

Causality Behind the Choice:

For 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, the carboxylic acid group and the sulfone group can act as chromophores. ECD is a highly sensitive technique that requires a small amount of sample. It can be a rapid method for confirming the absolute configuration, especially if a reference compound with a known configuration is available.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.

  • ECD Spectrum Measurement: Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm).

  • Computational Modeling:

    • Perform a conformational analysis to identify the most stable conformers.

    • For each conformer, calculate the excitation energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).

    • Generate the Boltzmann-averaged ECD spectrum.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra for the R and S enantiomers to assign the absolute configuration.

Data Presentation:
MethodSample RequirementKey Information
ECD Millimolar or lower concentrations.[14]Electronic transitions, conformation of chromophores.[15]
VCD Typically around 0.1 M.[8]Vibrational transitions, overall molecular conformation.
Workflow Diagram:

Caption: Workflow for ECD-based absolute configuration determination.

Mosher's Method: A Classic NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[16][17] It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl group in the MTPA moiety leads to different chemical shifts for the protons near the stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced.[18][19] For a carboxylic acid like our target molecule, a modified approach is required, such as converting the carboxylic acid to a chiral alcohol or amine derivative, or using a chiral derivatizing agent that reacts with the carboxylic acid.[20][21]

Causality Behind the Choice:

Mosher's method is a valuable tool when crystallographic or chiroptical methods are not feasible. It relies on readily available NMR instrumentation and can be performed with a relatively small amount of sample. While not a direct method for carboxylic acids, the derivatization to a suitable alcohol allows for the application of this powerful technique.

Experimental Protocol (for a derivative):
  • Derivatization: Reduce the carboxylic acid of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid to the corresponding primary alcohol.

  • Esterification: Divide the chiral alcohol into two portions. React one portion with (R)-MTPA-Cl and the other with (S)-MTPA-Cl to form the diastereomeric Mosher's esters.

  • NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the protons on both sides of the newly formed stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the stereocenter and a negative Δδ for those on the other side allows for the assignment of the absolute configuration.

Data Presentation:
Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
Hₐ7.287.35+0.07
Hₑ4.524.48-0.04
Logic Diagram:

G cluster_0 Analysis of Δδ values a Protons on one side of stereocenter c c a->c Δδ > 0 b Protons on other side of stereocenter d d b->d Δδ < 0 e Assign Absolute Configuration c->e Consistent with Mosher's model d->e

Caption: Logic for assigning absolute configuration using Mosher's method.

Comparative Summary and Recommendations

TechniquePrincipleAdvantagesDisadvantagesBest For
X-ray Crystallography X-ray diffraction by a single crystal.Unambiguous, provides complete 3D structure.[3][4]Requires high-quality single crystals, solid-state artifact.[6][7]Definitive structural proof, regulatory submissions.
VCD Spectroscopy Differential absorption of circularly polarized IR light.Solution-phase, provides conformational data, no crystals needed.[8][12]Requires quantum chemical calculations, can be complex to interpret.[12]When crystals are unavailable, understanding solution conformation.
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis light.High sensitivity, small sample amount, rapid.[14]Requires a chromophore near the stereocenter, relies on calculations.[13]Molecules with suitable chromophores, rapid screening.
Mosher's Method (NMR) Formation of diastereomers with a chiral derivatizing agent.Uses standard NMR, no specialized equipment needed.Indirect method for carboxylic acids, requires derivatization.[19][20]When other methods fail, orthogonal confirmation.

For the unambiguous determination of the absolute configuration of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, a multi-pronged approach is recommended. Single-crystal X-ray crystallography should be the primary goal due to its definitive nature. If obtaining suitable crystals proves challenging, VCD spectroscopy is the next best alternative , providing robust data on the molecule's solution-phase structure. ECD can serve as a rapid, complementary technique if the chromophoric properties are suitable. Mosher's method, while requiring derivatization, offers a valuable orthogonal confirmation of the assigned stereochemistry. By judiciously applying these powerful analytical tools, researchers can confidently elucidate the absolute configuration of this and other novel chiral molecules, paving the way for their successful development.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010). Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • Absolute configuration - Wikipedia. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]

  • Electronic circular dichroism for chiral analysis | Request PDF - ResearchGate. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC - PubMed Central. (2023). Available at: [Link]

  • Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available at: [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - NIH. Available at: [Link]

  • Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size - ACS Publications. Available at: [Link]

  • Circular dichroism - Wikipedia. Available at: [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. - Matilda. Available at: [Link].

  • How I Used Mosher Esters in my PhD - YouTube. (2023). Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Available at: [Link]

  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes | Organic Letters - ACS Publications. Available at: [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - MDPI. Available at: [Link]

  • Chiral Spiro‐Tetrathiafulvalenes: Synthesis, Chiroptical Properties, Conformational Issues and Charge Transfer Complexes - ResearchGate. (2025). Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). Available at: [Link]

  • Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of new compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (CAS No. 1250754-10-9), a compound featuring a sulfone, a carboxylic acid, and a spirocyclic system. Due to the absence of comprehensive safety data for this specific molecule, this procedure adopts a conservative and cautious approach, treating the compound as hazardous waste to ensure the highest level of safety and regulatory compliance.

Understanding the Compound: A Structural Rationale for Cautious Disposal

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a unique molecule with distinct functional groups that inform its disposal pathway:

  • Sulfone Group (-SO₂-): The presence of the sulfone group is significant. While sulfones are generally stable, their thermal decomposition, such as during incineration, can release sulfur oxides (SOₓ), which are regulated atmospheric pollutants[1].

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. As with other carboxylic acids, it should not be mixed with bases, oxidizers, or reactive metals in waste containers to prevent potentially vigorous or hazardous reactions[2].

  • Spirocyclic System: The spiro [2.5]octane core is a complex, rigid structure. The toxicological and ecological properties of many such novel structures are often unknown.

Given these features, and without a specific Safety Data Sheet (SDS) providing detailed hazard information, all waste containing this compound must be managed as hazardous chemical waste.[3]

Part 1: Immediate Safety and Waste Segregation Protocol

This section outlines the critical first steps for handling and segregating waste generated from experiments involving 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid.

Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. This is the first line of defense against potential exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of solutions or fine particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Given the unknown dermal toxicity, this is a critical precaution.
Body Protection Lab coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAs the inhalation toxicity is unknown, all handling of the solid or its solutions should be in a hood.
Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program. Never mix incompatible waste streams.

  • Solid Waste:

    • Description: Unused or expired 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, contaminated filter paper, weighing boats, and contaminated PPE (gloves, etc.).

    • Container: A designated, clearly labeled, leak-proof container for solid hazardous waste.[2]

    • Labeling: "Hazardous Waste - Solid," with the full chemical name: "6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid."

  • Non-Halogenated Organic Solvent Waste:

    • Description: Solutions of the compound in solvents like acetone, ethanol, ethyl acetate, or hexane.

    • Container: A designated, properly bonded and grounded solvent safety can for non-halogenated flammable liquids.

    • Labeling: "Hazardous Waste - Non-Halogenated Organic Solvents," listing all solvent components and "6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid" as a solute.

  • Aqueous Waste:

    • Description: Dilute aqueous solutions containing the compound. Do not neutralize with a strong base in the waste container.

    • Container: A designated, leak-proof container for aqueous hazardous waste.

    • Labeling: "Hazardous Waste - Aqueous," with the full chemical name and estimated concentration. Note: Due to its acidic nature and unknown environmental impact, drain disposal is strictly prohibited.[4][5]

Part 2: Step-by-Step Disposal Workflow

The following workflow provides a procedural guide from the laboratory bench to final collection by Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.

Workflow Diagram: Disposal of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic Acid

G cluster_lab In the Laboratory ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) generation 2. Waste Generation (Solid, Organic, Aqueous) ppe->generation segregate 3. Segregate Waste at Source generation->segregate label_container 4. Label Waste Containers (Full Chemical Name, Hazard) segregate->label_container store 5. Store in Satellite Accumulation Area (Closed Containers, Secondary Containment) label_container->store pickup 6. Schedule Waste Pickup store->pickup transport 7. Transport to Central Facility pickup->transport disposal 8. Final Disposal (e.g., Incineration) transport->disposal

Sources

Personal protective equipment for handling 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling structurally related sulfones and carboxylic acids to ensure a robust and proactive safety culture in the laboratory.

Hazard Assessment and Chemical Profile
  • Sulfone Group: Sulfones are generally considered to be of low to moderate toxicity. However, they are stable compounds and can be persistent. The primary risks associated with sulfones in a laboratory setting are typically related to inhalation of dust particles if the compound is a solid, and skin or eye irritation upon direct contact.[1]

  • Carboxylic Acid Group: Carboxylic acids can range from mildly irritating to corrosive. They can cause skin and eye irritation or burns upon contact.[2][3] Inhalation of dust or aerosols can also lead to respiratory tract irritation.[4]

  • Spirocyclic Structure: The spirocyclic nature of the molecule does not inherently confer a specific hazard, but it is a structural feature to consider in its overall chemical behavior.

Based on these functional groups, it is prudent to treat 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid as a compound that is potentially irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Required PPE Rationale and Best Practices
Primary Safety Goggles, Chemical Resistant GlovesEye Protection: Tightly fitting safety goggles are mandatory to protect against accidental splashes or dust particles.[1] Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. For prolonged handling or when working with larger quantities, consider double-gloving.[5] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Secondary Laboratory CoatA flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.
Tertiary Respiratory ProtectionFor operations that may generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved respirator with a particulate filter is recommended.[1] Work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

DOT Script for PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Execution Execution Assess_Hazards Assess Hazards (Sulfone, Carboxylic Acid) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE Defines Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Enables Doff_PPE Doff PPE (Remove and Dispose) Handle_Chemical->Doff_PPE Follows Spill_Response Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Minor_Spill Minor Spill Assess_Size->Minor_Spill Small Major_Spill Major Spill Assess_Size->Major_Spill Large Alert_Personnel Alert Personnel Minor_Spill->Alert_Personnel Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill (Absorbent Material) Don_PPE->Contain_Spill Neutralize Neutralize (if acidic) Contain_Spill->Neutralize Collect_Waste Collect Waste Neutralize->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area Call_Emergency Call Emergency Response Evacuate_Area->Call_Emergency Isolate_Area Isolate Area Call_Emergency->Isolate_Area

Caption: Decision tree for chemical spill response.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of sulfone and carboxylic acid-containing waste.

Emergency Procedures

In case of personal exposure, follow these first-aid measures immediately and seek medical attention.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [7]Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult your institution's safety protocols and the most current safety information available.

References

  • Personal protective equipment for handling Pergolide sulfone - Benchchem. (n.d.).
  • Hazardous Material Spill | Emergency Information - Weill Cornell Medicine. (n.d.).
  • Chemical Spills - Emergency Management - Florida State University. (n.d.).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
  • Chemical Spill Response Procedure - University of Manitoba. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Spiro(3.4)octane-1-carboxylic acid | C9H14O2 | CID 84048374 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.